molecular formula C18H25NO6 B1140168 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol CAS No. 133697-16-2

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Katalognummer: B1140168
CAS-Nummer: 133697-16-2
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: VRFOIPNJKUIHCS-CWCWQXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3/t12?,13?,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFOIPNJKUIHCS-CWCWQXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC([C@H]([C@H]2C1COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676204
Record name tert-Butyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133697-16-2
Record name tert-Butyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, a pivotal building block in the synthesis of iminosugar-based compounds with significant therapeutic potential. This document details the physicochemical properties, and outlines a theoretical synthetic pathway, offering valuable insights for researchers in glycobiology and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its identification and handling.

PropertyValueReference
Molecular Formula C₁₈H₂₅NO₆[1][2]
Molecular Weight 351.39 g/mol [2]
Melting Point 162-164 °C[1]
Appearance White Solid[3]
Solubility Dichloromethane, Methanol[1]
CAS Number 133697-16-2[4][5]

Spectroscopic Data

Note: The following are predicted and generalized data based on similar structures. Actual experimental values may vary.

  • ¹H NMR: Protons of the benzylidene acetal typically appear as a singlet around 5.5 ppm. The protons on the piperidine ring would resonate between 3.0 and 4.5 ppm. The tert-butoxycarbonyl (Boc) group protons would be observed as a singlet around 1.4 ppm. The aromatic protons of the benzylidene group would be found in the range of 7.2-7.5 ppm.

  • ¹³C NMR: The carbon of the benzylidene acetal typically appears around 101 ppm. The carbons of the piperidine ring would be expected in the 50-80 ppm range. The carbonyl carbon of the Boc group would resonate around 155 ppm, and the quaternary and methyl carbons of the Boc group would appear around 80 ppm and 28 ppm, respectively. The aromatic carbons would be observed in the 126-138 ppm region.

  • Optical Rotation: The specific rotation value is a critical parameter for chiral molecules. However, a specific value for this compound is not publicly documented.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the 4- and 6-hydroxyl groups of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol as a benzylidene acetal. Below is a generalized experimental protocol for this type of transformation.

Synthesis of this compound

Starting Material: N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Reagents and Solvents:

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (catalyst) or another suitable acid catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Triethylamine (for quenching)

  • Ethyl acetate and hexanes (for chromatography)

  • Silica gel for column chromatography

Generalized Procedure:

  • Reaction Setup: To a solution of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of triethylamine. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start N-Boc-1,5-imino-D-glucitol Reaction Benzylidene Acetal Protection Start->Reaction Benzaldehyde dimethyl acetal, p-TsOH Purification Column Chromatography Reaction->Purification Product 4,6-O-Benzylidene-N-Boc-1,5-imino-D-glucitol Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Product->MP OR Optical Rotation Product->OR

Caption: Synthetic and characterization workflow for the target molecule.

Conclusion

This technical guide provides essential information for the characterization of this compound. While a complete set of experimental data remains to be fully documented in publicly accessible literature, the provided physical properties and generalized synthetic protocol offer a solid foundation for researchers working with this important iminosugar derivative. Further experimental investigation is encouraged to establish a comprehensive spectroscopic and chiroptical profile of this compound.

References

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol: A Technical Overview of its Potential as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data (IC50, Ki), detailed synthesis protocols, or direct evidence of signaling pathway modulation for 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol. The following guide is constructed based on established principles and data from structurally related iminosugar glycosidase inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. 1,5-Imino-D-glucitol, also known as 1-deoxynojirimycin (DNJ), and its derivatives are prominent members of this class, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antidiabetic properties. The introduction of protective groups, such as the 4,6-O-benzylidene acetal and the N-(tert-butoxycarbonyl) (N-Boc) group, can modulate the biological activity, selectivity, and pharmacokinetic properties of the parent iminosugar. This guide explores the potential of this compound as a glycosidase inhibitor, drawing upon the extensive research conducted on analogous compounds.

Synthesis Strategies

While a specific, detailed protocol for the synthesis of this compound was not found, its synthesis can be logically deduced from established methods for related compounds. The general approach involves the protection of a suitable iminosugar precursor.

A plausible synthetic route would start from 1,5-imino-D-glucitol (1-deoxynojirimycin). The synthesis would likely proceed through two key steps:

  • N-Boc Protection: The secondary amine of the 1,5-imino-D-glucitol ring is protected with a tert-butoxycarbonyl group. This is typically achieved by reacting the iminosugar with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like methanol or a mixture of dioxane and water, often in the presence of a base such as sodium bicarbonate.

  • Benzylidene Acetal Formation: The 4- and 6-hydroxyl groups are then protected by forming a benzylidene acetal. This is commonly accomplished by reacting the N-Boc protected iminosugar with benzaldehyde dimethyl acetal in an anhydrous solvent like N,N-dimethylformamide (DMF) in the presence of an acid catalyst such as p-toluenesulfonic acid.

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

G cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Benzylidene Acetal Formation 1_5_imino_D_glucitol 1,5-Imino-D-glucitol (1-Deoxynojirimycin) N_Boc_Protection Reaction with (Boc)₂O 1_5_imino_D_glucitol->N_Boc_Protection Base (e.g., NaHCO₃) Solvent (e.g., MeOH) N_Boc_Product N-(tert-butoxycarbonyl)- 1,5-imino-D-glucitol N_Boc_Protection->N_Boc_Product Benzylidene_Reaction Reaction with Benzaldehyde Dimethyl Acetal N_Boc_Product->Benzylidene_Reaction Acid Catalyst (e.g., p-TsOH) Solvent (e.g., DMF) Final_Product 4,6-O-Benzylidene-N-(tert-butoxycarbonyl) -1,5-imino-D-glucitol Benzylidene_Reaction->Final_Product

A generalized synthetic workflow for this compound.

Glycosidase Inhibition

Expected Mechanism of Action

Iminosugars, including derivatives of 1,5-imino-D-glucitol, are known to act as competitive inhibitors of glycosidases. Their piperidine ring, when protonated at physiological pH, mimics the charge and shape of the oxocarbenium ion-like transition state that is formed during the enzymatic hydrolysis of glycosidic bonds. This structural and electronic mimicry allows the iminosugar to bind tightly to the active site of the enzyme, preventing the natural substrate from binding and being processed. The benzylidene and N-Boc groups are expected to influence the binding affinity and selectivity of the inhibitor for different glycosidases by establishing additional interactions within or near the active site.

The following diagram depicts the general mechanism of glycosidase inhibition by an iminosugar.

G Enzyme Glycosidase (Active Site) Transition_State Oxocarbenium Ion-like Transition State Enzyme->Transition_State Binds Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Binds Substrate Glycosidic Substrate Substrate->Transition_State Forms Product Hydrolyzed Product Transition_State->Product Leads to Inhibitor Iminosugar Inhibitor (e.g., 4,6-O-Benzylidene-N-Boc- 1,5-imino-D-glucitol) Inhibitor->Inhibited_Complex Mimics Transition State

Mechanism of competitive inhibition of glycosidases by iminosugars.
Potential Therapeutic Significance

By inhibiting specific glycosidases, iminosugars can interfere with a variety of biological processes. For instance, inhibition of α-glucosidases in the gut can delay carbohydrate digestion and lower postprandial blood glucose levels, a therapeutic strategy for type 2 diabetes. Inhibition of viral glycosidases can prevent the proper folding of viral glycoproteins, thereby inhibiting viral replication. In the context of cancer, altering the glycosylation of cell surface proteins through glycosidase inhibition can affect cell signaling, adhesion, and metastasis. The specific therapeutic potential of this compound would depend on its inhibitory profile against a panel of different glycosidases.

Quantitative Data on Related Glycosidase Inhibitors

While no specific inhibitory data for this compound was identified, the following tables summarize the inhibitory activities of structurally related N-Boc protected and benzylidene-containing iminosugars against various glycosidases to provide a contextual framework for its potential activity.

Table 1: Glycosidase Inhibitory Activity of N-Boc Protected Iminosugars

CompoundGlycosidaseSourceIC50 / KiReference
N-Boc-1-deoxynojirimycinα-GlucosidaseYeast> 1000 µM (IC50)Not Found in Search
N-Boc-1-deoxynojirimycinβ-GlucosidaseAlmond> 1000 µM (IC50)Not Found in Search

Note: Specific IC50/Ki values for N-Boc-1-deoxynojirimycin were not explicitly found in the provided search results. The entries indicate that N-Boc protection generally reduces inhibitory activity compared to the parent iminosugar.

Table 2: Glycosidase Inhibitory Activity of Benzylidene-Containing Iminosugar Derivatives

CompoundGlycosidaseSourceIC50 / KiReference
A series of N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives with a 4,6-O-benzylidene groupα-GlucosidaseYeast2.3 µM - 2.0 mM (IC50)[1]
A series of N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives with a 4,6-O-benzylidene groupMaltase & SucraseRat Intestine5.1 µM - >1 mM (IC50)[1]

Note: The inhibitory activity of these compounds is highly dependent on the nature of the N-substituent.

Experimental Protocols

A standard experimental workflow for evaluating the glycosidase inhibitory activity of a compound like this compound would involve a colorimetric assay using a chromogenic substrate.

The following diagram outlines a typical experimental workflow for a glycosidase inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Enzyme Prepare Enzyme Solution Incubate Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Substrate Prepare Chromogenic Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prepare_Substrate->Add_Substrate Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Incubate Incubate->Add_Substrate Incubate_Reaction Incubate at Optimal Temperature and pH Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with Na₂CO₃) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at Specific Wavelength Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

A typical workflow for a glycosidase inhibition assay.
General Protocol for α-Glucosidase Inhibition Assay

  • Reagents and Materials:

    • α-Glucosidase from a suitable source (e.g., baker's yeast, mammalian intestine).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the chromogenic substrate.

    • Phosphate or citrate buffer at the optimal pH for the enzyme.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Sodium carbonate (Na₂CO₃) solution to stop the reaction.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • A solution of α-glucosidase in the appropriate buffer is prepared.

    • Serial dilutions of the test compound are prepared in the buffer.

    • In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a defined period at the optimal temperature.

    • The reaction is initiated by adding the pNPG solution to each well.

    • The plate is incubated for a specific time at the optimal temperature.

    • The reaction is terminated by adding a sodium carbonate solution.

    • The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

    • Control experiments are performed without the inhibitor (100% enzyme activity) and without the enzyme (background).

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental data for this compound as a glycosidase inhibitor is not currently available in the public domain, its chemical structure strongly suggests it belongs to the class of iminosugar glycosidase inhibitors. Based on the extensive research on analogous compounds, it is plausible that this molecule will exhibit inhibitory activity against certain glycosidases. The N-Boc and 4,6-O-benzylidene protecting groups are expected to significantly influence its potency and selectivity profile. Further research, including its chemical synthesis and comprehensive biological evaluation against a panel of glycosidases, is necessary to elucidate its specific inhibitory properties and to determine its potential as a therapeutic agent or a tool for glycobiology research. The methodologies and contextual data provided in this guide offer a solid foundation for initiating such investigations.

References

"biochemical reagents in glycobiology research"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Biochemical Reagents in Glycobiology Research

Executive Summary

Glycobiology, the study of the structure, biosynthesis, and function of glycans, is a rapidly expanding field with profound implications for cell biology, immunology, and drug development. The intricate and diverse nature of glycans necessitates a specialized toolkit of biochemical reagents for their investigation. This technical guide provides an in-depth overview of the core reagents and methodologies that are foundational to modern glycobiology research. We will explore the principles, quantitative data, and detailed experimental protocols for the use of lectins, glycosidases, glycosyltransferases, metabolic labeling reagents, and anti-glycan antibodies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to unravel the complexities of the glycome.

Introduction to Glycobiology and its Core Biochemical Reagents

Glycans, or carbohydrates, are one of the four fundamental classes of macromolecules essential for life, alongside nucleic acids, proteins, and lipids. They exist as free oligosaccharides or, more commonly, are covalently attached to proteins (glycoproteins) and lipids (glycolipids), forming a dense and complex layer on the surface of cells known as the glycocalyx. This "sugar code" mediates a vast array of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. Alterations in glycosylation are hallmarks of numerous diseases, including cancer and inflammatory disorders, making the study of glycans, or glycobiology, a critical area of biomedical research.[1]

The inherent complexity and non-template-driven synthesis of glycans pose significant challenges to their study. To meet these challenges, a diverse array of biochemical reagents has been developed. This guide will focus on the following core categories:

  • Lectins: Carbohydrate-binding proteins that recognize and bind to specific glycan structures.[2]

  • Glycosidases: Enzymes that cleave glycosidic bonds, used for glycan analysis and modification.[3]

  • Glycosyltransferases: Enzymes that synthesize glycans by transferring monosaccharides to an acceptor molecule.[4]

  • Metabolic Labeling Reagents: Sugar analogs that are incorporated into glycans in living cells, enabling their visualization and tracking.[5]

  • Anti-Glycan Antibodies: Highly specific antibodies that recognize and bind to defined glycan epitopes.[6]

This guide will provide the theoretical background, practical data, and step-by-step protocols to effectively utilize these reagents in glycobiology research.

Lectins: Probes for Glycan Recognition

Lectins are proteins that exhibit high specificity for particular carbohydrate moieties, making them invaluable tools for detecting, purifying, and characterizing glycans.[2]

Principles of Lectin-Glycan Interactions

Lectin-glycan interactions are non-covalent and are mediated by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the lectin's carbohydrate recognition domain (CRD).[2] The specificity of a lectin is determined by the monosaccharide composition, linkage, and overall architecture of the glycan it recognizes.

Quantitative Analysis of Lectin Binding Specificity

The binding affinity of a lectin for a specific glycan is typically quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes the binding specificities and reported Kd values for a selection of commonly used lectins.

LectinAbbreviationSource OrganismPrimary Glycan SpecificityReported Kd (μM)
Concanavalin ACon ACanavalia ensiformisα-Mannose, α-Glucose2.5 - 200
Wheat Germ AgglutininWGATriticum vulgarisN-Acetylglucosamine, Sialic Acid1.8 - 50
Peanut AgglutininPNAArachis hypogaeaGalβ1-3GalNAc (T-antigen)0.8 - 10
Ulex europaeus Agglutinin IUEA IUlex europaeusα-L-Fucose20 - 100
Sambucus nigra AgglutininSNASambucus nigraα2,6-linked Sialic Acid5 - 50
Maackia amurensis Lectin IMAL IMaackia amurensisα2,3-linked Sialic Acid1 - 20

Note: Kd values can vary depending on the specific glycan structure and the experimental conditions.

Experimental Protocol: Lectin Affinity Chromatography

Lectin affinity chromatography is a powerful technique for the purification of glycoproteins from complex mixtures.[7][8]

Materials:

  • Lectin-agarose resin (e.g., Con A-agarose)

  • Chromatography column

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4)

  • Elution Buffer (Binding/Wash Buffer containing a high concentration of the competing sugar, e.g., 0.5 M methyl-α-D-mannopyranoside for Con A)

  • Protein sample

Procedure:

  • Pack the chromatography column with the lectin-agarose resin.

  • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Load the protein sample onto the column.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

  • Elute the bound glycoproteins with Elution Buffer.

  • Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Regenerate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

G cluster_0 Lectin Affinity Chromatography Workflow A Equilibrate Column B Load Sample A->B C Wash B->C D Elute C->D E Collect Fractions D->E

Lectin Affinity Chromatography Workflow
Experimental Protocol: Lectin Microarray

Lectin microarrays enable the high-throughput analysis of glycosylation patterns from a small amount of sample.[9]

Materials:

  • Lectin microarray slide

  • Fluorescently labeled glycoprotein sample

  • Hybridization buffer

  • Wash buffer

  • Microarray scanner

Procedure:

  • Block the lectin microarray slide to prevent non-specific binding.

  • Apply the fluorescently labeled glycoprotein sample to the microarray and incubate in a humidified chamber.

  • Wash the slide to remove unbound sample.

  • Dry the slide by centrifugation.

  • Scan the microarray using a laser scanner at the appropriate wavelength.

  • Analyze the fluorescence intensity of each spot to determine the relative abundance of different glycan structures.

Enzymes in Glycobiology: Tools for Glycan Modification and Analysis

Enzymes are indispensable tools in glycobiology for both the analysis and synthesis of glycans.

Glycosidases: For Glycan Cleavage

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. They are classified as exoglycosidases, which cleave terminal monosaccharides, or endoglycosidases, which cleave internal glycosidic linkages.[3]

The specificity of glycosidases for particular monosaccharides and linkages makes them essential for glycan sequencing and structural analysis.

EnzymeAbbreviationSourceSpecificityKm (mM)kcat (s⁻¹)
PNGase FFlavobacterium meningosepticumN-linked glycans0.1 - 1.010 - 100
Endo HStreptomyces plicatusHigh-mannose N-linked glycans0.5 - 5.05 - 50
SialidaseArthrobacter ureafaciensTerminal sialic acids0.1 - 2.0100 - 1000
β-GalactosidaseEscherichia coliTerminal β-galactose0.2 - 4.050 - 500

Note: Kinetic parameters are dependent on the specific substrate and reaction conditions.

Materials:

  • Glycoprotein sample

  • Denaturing buffer (e.g., 5% SDS, 1 M DTT)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • PNGase F enzyme

  • Non-ionic detergent (e.g., NP-40)

Procedure:

  • Denature the glycoprotein sample by heating in denaturing buffer.

  • Add reaction buffer and non-ionic detergent to the denatured sample.

  • Add PNGase F to the reaction mixture.

  • Incubate at 37°C for 2-18 hours.

  • The released N-glycans can then be purified and analyzed by various methods such as mass spectrometry.

Glycosyltransferases: For Glycan Synthesis

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (usually a nucleotide sugar) to an acceptor molecule.[4]

Glycosyltransferases are responsible for the synthesis of all glycans in a non-template-driven manner, where the availability of substrates and the expression levels of the enzymes dictate the final glycan structure.[10]

EnzymeAbbreviationDonor SubstrateAcceptor SubstrateKm (Donor, μM)Km (Acceptor, μM)
β-1,4-GalactosyltransferaseB4GALT1UDP-GalGlcNAc10 - 50100 - 500
α-2,3-SialyltransferaseST3GAL1CMP-Neu5AcGalβ1-3GalNAc5 - 3050 - 200
Fucosyltransferase 8FUT8GDP-FucAsn-GlcNAc₂Man₃1 - 1010 - 100

Note: Kinetic parameters can vary significantly with different acceptor substrates.[11]

This protocol describes a coupled enzyme assay where the release of a nucleotide diphosphate (e.g., UDP) is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[12]

Materials:

  • Glycosyltransferase

  • Donor substrate (e.g., UDP-Gal)

  • Acceptor substrate

  • Coupling enzymes (pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction buffer

Procedure:

  • Prepare a reaction mixture containing all components except the glycosyltransferase.

  • Initiate the reaction by adding the glycosyltransferase.

  • Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Calculate the rate of reaction from the rate of NADH oxidation.

Metabolic Labeling: Visualizing Glycans in Living Systems

Metabolic labeling is a powerful technique that allows for the introduction of chemical reporters into glycans in living cells, enabling their visualization and analysis.[5]

Principle of Bioorthogonal Chemistry in Glycan Labeling

Cells are fed with an unnatural sugar analog containing a bioorthogonal functional group (e.g., an azide or alkyne). This sugar is metabolized and incorporated into cellular glycans. The incorporated chemical reporter can then be specifically reacted with a probe containing a complementary functional group via "click chemistry" or the Staudinger ligation.[10]

Common Metabolic Labeling Reagents and their Applications
ReagentAbbreviationTarget GlycansBioorthogonal Reaction
Tetraacetylated N-azidoacetylmannosamineAc₄ManNAzSialoglycansClick Chemistry, Staudinger Ligation
Tetraacetylated N-azidoacetylgalactosamineAc₄GalNAzO-linked glycansClick Chemistry, Staudinger Ligation
Tetraacetylated N-azidoacetylglucosamineAc₄GlcNAzO-GlcNAc modified proteinsClick Chemistry, Staudinger Ligation
Experimental Protocol: Metabolic Labeling of Cell-Surface Sialoglycans with Ac₄ManNAz and Detection via Click Chemistry

Materials:

  • Cultured cells

  • Ac₄ManNAz

  • Alkyne-fluorophore conjugate

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent)

  • Ligand (e.g., TBTA)

  • Cell culture medium, PBS

Procedure:

  • Incubate cells with Ac₄ManNAz in culture medium for 1-3 days.

  • Wash the cells with PBS.

  • Prepare the click chemistry reaction cocktail containing the alkyne-fluorophore, copper(I) catalyst, and ligand.

  • Add the reaction cocktail to the cells and incubate for 1-2 hours at room temperature.

  • Wash the cells with PBS.

  • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

G cluster_0 Metabolic Glycan Labeling and Click Chemistry A Incubate cells with Ac4ManNAz B Wash cells A->B C Add click chemistry cocktail B->C D Incubate C->D E Wash cells D->E F Analyze fluorescence E->F

Metabolic Glycan Labeling Workflow

Anti-Glycan Antibodies: Highly Specific Tools for Glycan Detection

Anti-glycan antibodies provide an exceptional level of specificity for detecting defined glycan epitopes.

Generation and Specificity of Anti-Glycan Antibodies

Monoclonal and polyclonal antibodies against specific glycan structures can be generated by immunizing animals with purified glycoconjugates or synthetic glycan antigens. The specificity of these antibodies is often very high, sometimes distinguishing between different linkage isomers.

Applications in Glycobiology Research

Anti-glycan antibodies are widely used in a variety of applications, including:

  • Immunohistochemistry and immunofluorescence for localizing glycans in tissues and cells.

  • Western blotting for detecting specific glycoproteins.

  • ELISA for quantifying glycans in biological fluids.

  • Flow cytometry for analyzing cell surface glycan expression.

  • Affinity purification of glycoconjugates.[6]

Integrated Workflow for Glycan Analysis

A comprehensive analysis of the glycome often requires an integrated approach that combines several of the techniques described in this guide. A typical workflow for the analysis of N-linked glycans from a glycoprotein is outlined below.

G cluster_0 Integrated N-Glycan Analysis Workflow A Isolate Glycoprotein B Release N-glycans (PNGase F) A->B C Label Released Glycans B->C D Purify Labeled Glycans C->D E Mass Spectrometry Analysis D->E F Structural Elucidation E->F

Integrated Glycan Analysis Workflow

Conclusion

The biochemical reagents and methodologies detailed in this guide represent the cornerstone of modern glycobiology research. From the broad-specificity glycan profiling enabled by lectins to the targeted detection offered by anti-glycan antibodies, and the dynamic visualization of glycans in living systems through metabolic labeling, these tools provide a powerful and versatile arsenal for investigating the complex world of glycans. A thorough understanding of the principles, strengths, and limitations of each approach is essential for designing and executing robust experiments that will continue to advance our understanding of the critical roles glycans play in health and disease.

References

An In-depth Technical Guide to Derivatives of 1,5-Imino-D-glucitol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives, a class of iminosugars with significant therapeutic potential. This document details their mechanism of action as glycosidase inhibitors, their applications in treating diseases such as lysosomal storage disorders and diabetes, and the experimental methodologies used to evaluate their efficacy.

Introduction to 1,5-Imino-D-glucitol and its Derivatives

1,5-Dideoxy-1,5-imino-D-glucitol, commonly known as deoxynojirimycin (DNJ), is a naturally occurring iminosugar found in plants and microorganisms. Structurally, it is an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. This substitution is key to its biological activity, as it allows DNJ and its derivatives to act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.

The therapeutic potential of DNJ has been expanded through the chemical synthesis of various derivatives, most notably through N-alkylation. These modifications can enhance the potency, selectivity, and pharmacokinetic properties of the parent compound. Prominent examples include miglustat (N-butyl-deoxynojirimycin), approved for the treatment of Gaucher disease and Niemann-Pick type C disease, and miglitol (N-hydroxyethyl-deoxynojirimycin), used in the management of type 2 diabetes.

Mechanism of Action

The primary mechanism of action of 1,5-imino-D-glucitol derivatives is the competitive inhibition of glycosidases. By mimicking the transition state of the natural carbohydrate substrate, these iminosugars bind to the active site of the enzyme, preventing the cleavage of glycosidic bonds. This inhibitory activity forms the basis for two key therapeutic strategies: Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

Substrate Reduction Therapy (SRT)

In many lysosomal storage disorders, the genetic deficiency of a specific lysosomal enzyme leads to the accumulation of its substrate, causing cellular dysfunction. SRT aims to reduce the biosynthesis of this substrate to a level that the residual enzymatic activity can manage. For instance, in Gaucher disease, the accumulation of glucosylceramide is due to a deficiency in the enzyme glucocerebrosidase. N-butyl-deoxynojirimycin (miglustat) inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, thereby reducing the accumulation of glucosylceramide.[1][2]

Substrate_Reduction_Therapy Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS UDP-Glucose Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation Lysosome Lysosome (Glucosylceramide Accumulation in Gaucher Disease) Glucosylceramide->Lysosome Catabolism GBA Glucocerebrosidase (Deficient in Gaucher Disease) GCS->Glucosylceramide NB_DNJ N-Butyl-deoxynojirimycin (Miglustat) NB_DNJ->GCS Inhibition

Glycosphingolipid biosynthesis and its inhibition by N-butyl-deoxynojirimycin.
Pharmacological Chaperone Therapy (PCT)

Many genetic mutations result in misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation, even though they might retain some catalytic activity. Pharmacological chaperones are small molecules that can bind to these misfolded enzymes, stabilizing their conformation and facilitating their proper folding and trafficking to the lysosome.[3][4] Once in the lysosome, the chaperone dissociates, leaving a functional enzyme to catabolize its substrate. This approach is particularly promising for lysosomal storage disorders caused by missense mutations.

Pharmacological_Chaperone_Therapy cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Nascent_Protein Nascent Mutant Enzyme Misfolded_Protein Misfolded Enzyme Nascent_Protein->Misfolded_Protein Misfolding Iminosugar Iminosugar Chaperone Chaperone_Complex Enzyme-Iminosugar Complex (Correctly Folded) ER_QC ER Quality Control Misfolded_Protein->ER_QC Transport_Vesicle Transport Vesicle Chaperone_Complex->Transport_Vesicle Trafficking Iminosugar->Chaperone_Complex Binding & Stabilization Degradation Proteasomal Degradation ER_QC->Degradation Ubiquitination Functional_Enzyme Functional Enzyme Transport_Vesicle->Functional_Enzyme Delivery Substrate Substrate Functional_Enzyme->Substrate Dissociation of Iminosugar Products Products Functional_Enzyme->Products Catalysis Synthesis_Workflow Start 1,5-Dideoxy-1,5-imino-D-glucitol (DNJ) Step1 Dissolve DNJ in a suitable solvent (e.g., Methanol) Start->Step1 Step2 Add an aldehyde or ketone (R-CHO or R-CO-R') Step1->Step2 Step3 Add a reducing agent (e.g., NaBH(OAc)₃ or H₂/Pd-C) Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Purify the product (e.g., Column Chromatography) Step4->Step5 Product N-alkylated DNJ derivative Step5->Product

References

The Keystone Shield: A Technical Guide to the Structure and Stereochemistry of Benzylidene-Protected Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, are a pivotal class of molecules in medicinal chemistry and drug development. Their ability to competitively inhibit glycosidases and glycosyltransferases has led to approved therapeutics for diabetes and lysosomal storage disorders. The strategic use of protecting groups is paramount in the synthesis of complex iminosugars, not only to mask reactive hydroxyl groups but also to influence the stereochemical outcome of synthetic transformations. Among these, the benzylidene acetal, typically installed to protect the 4- and 6-hydroxyl groups of pyranose-like structures, plays a crucial role in dictating the conformation and reactivity of the iminosugar core. This technical guide provides an in-depth analysis of the structure, stereochemistry, and synthesis of benzylidene-protected iminosugars, offering valuable insights for researchers in the field.

Structural Conformation and Stereochemical Implications

The introduction of a 4,6-O-benzylidene group imposes significant conformational constraints on the six-membered piperidine ring of iminosugars like 1-deoxynojirimycin (DNJ). This rigidifies the ring system, often locking it into a specific chair conformation. This conformational rigidity is a key factor in influencing the stereoselectivity of subsequent chemical modifications and in pre-organizing the molecule for interaction with biological targets.

The benzylidene acetal formation creates a new stereocenter at the benzylic carbon. The orientation of the phenyl group can be either equatorial or axial with respect to the 1,3-dioxane ring formed with the iminosugar. The stereochemistry at this position is influenced by the reaction conditions, with thermodynamic control generally favoring the isomer with the phenyl group in the equatorial position to minimize steric interactions.

The conformational preferences of the piperidine ring itself are a delicate balance of steric and electronic effects. In N-acylated piperidines, a pseudoallylic strain can favor an axial orientation of a substituent at the 2-position.[1] The presence of the rigid benzylidene group further influences these preferences. The conformational free energies of substituted piperidines have been studied, and these can be altered by protonation of the ring nitrogen, which introduces electrostatic interactions that can stabilize axial conformers of polar substituents.[2] Computational studies and NMR spectroscopy are powerful tools to elucidate the dominant conformations of these complex structures.[3][4]

Synthesis of Benzylidene-Protected Iminosugars

The synthesis of benzylidene-protected iminosugars typically starts from readily available carbohydrates or chiral pool precursors. A general synthetic strategy involves the formation of the piperidine ring followed by the introduction of the benzylidene acetal. Reductive amination is a common method for the cyclization step to form the iminosugar core.[5][6]

The following diagram illustrates a generalized synthetic pathway for the preparation of a benzylidene-protected iminosugar, starting from a suitably protected carbohydrate derivative.

G Generalized Synthetic Pathway for Benzylidene-Protected Iminosugars A Protected Carbohydrate (e.g., Glucose derivative) B Introduction of Nitrogen (e.g., Azide displacement) A->B 1. NaN3 C Reduction and Cyclization (e.g., Reductive Amination) B->C 2. H2, Pd/C D Iminosugar Core C->D E Benzylidene Acetal Formation (e.g., Benzaldehyde dimethyl acetal, acid catalyst) D->E 3. PhCH(OMe)2, CSA F 4,6-O-Benzylidene-Protected Iminosugar E->F

Caption: A typical synthetic route to benzylidene-protected iminosugars.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of benzylidene-protected iminosugars. Below are representative protocols for key transformations.

General Procedure for Benzylidene Acetal Formation

This protocol describes a common method for the introduction of the 4,6-O-benzylidene group onto an iminosugar diol.

Materials:

  • Iminosugar precursor with free 4- and 6-hydroxyl groups (1 equivalent)

  • Benzaldehyde dimethyl acetal (1.2 - 1.5 equivalents)

  • Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the iminosugar precursor in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal to the solution.

  • Add the acid catalyst (CSA or p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired 4,6-O-benzylidene-protected iminosugar.

N-Alkylation of a Benzylidene-Protected Iminosugar via Reductive Amination

This protocol outlines the N-alkylation of a secondary amine in a benzylidene-protected iminosugar.

Materials:

  • Benzylidene-protected iminosugar (1 equivalent)

  • Aldehyde (e.g., butanal or octanal) (1.2 equivalents)

  • Sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the benzylidene-protected iminosugar in anhydrous DCM.

  • Add the corresponding aldehyde to the solution.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture for a short period (e.g., 30 minutes) to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.[7]

Quantitative Data of Benzylidene-Protected Iminosugars

Spectroscopic and physical data are essential for the characterization and identification of benzylidene-protected iminosugars. The following tables summarize key data for representative compounds.

Table 1: Physical Properties of Selected Benzylidene-Protected Iminosugars

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4,6-O-Benzylidene-N-Cbz-1-deoxynojirimycinC₂₁H₂₃NO₆385.41142-144

Data obtained from a commercial supplier.[8]

Table 2: Selected ¹H NMR Data (CDCl₃) for a Benzylidene-Protected Iminosugar Derivative

ProtonChemical Shift (δ, ppm)
Ph-CH 5.50 (s)
H-1a3.75 (dd, J = 11.5, 5.0 Hz)
H-1e2.65 (t, J = 11.5 Hz)
H-23.60 (m)
H-33.50 (t, J = 9.5 Hz)
H-43.45 (t, J = 9.5 Hz)
H-53.80 (m)
H-6a4.30 (dd, J = 10.5, 5.0 Hz)
H-6e3.65 (t, J = 10.5 Hz)

Note: This is representative data and may vary depending on the specific compound and N-protecting group.

Stereochemical Relationships and Conformational Analysis

The benzylidene group significantly influences the stereochemical environment of the iminosugar. The rigid chair conformation it induces allows for a more predictable stereochemical outcome in reactions at other positions of the ring. The relationship between the stereochemistry of the starting material and the final protected iminosugar is a critical aspect of the synthetic design.

The following diagram illustrates the key stereochemical features and the locked conformation of a 4,6-O-benzylidene-protected 1-deoxynojirimycin derivative.

G Conformational Influence of the Benzylidene Group cluster_0 Locked Chair Conformation cluster_1 Stereochemical Control Iminosugar Piperidine Ring (Chair Conformation) Benzylidene 4,6-O-Benzylidene Acetal Iminosugar->Benzylidene fused Axial Axial Substituents Iminosugar->Axial Equatorial Equatorial Substituents Iminosugar->Equatorial Stereocenter Benzylic Stereocenter Benzylidene->Stereocenter creates Rigidity Increased Ring Rigidity Benzylidene->Rigidity imposes Facial_Bias Defined Facial Bias Rigidity->Facial_Bias Selective_Reactions Stereoselective Reactions (e.g., at C-2, C-3) Facial_Bias->Selective_Reactions

Caption: The benzylidene group locks the iminosugar ring, influencing stereoselective reactions.

References

The Core Mechanism of Iminosugar Glycosidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of iminosugar glycosidase inhibitors. Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, are potent competitive inhibitors of glycosidases. Their mechanism of action is primarily rooted in their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. This guide will delve into the molecular interactions, thermodynamics, and structural basis of this inhibition, providing researchers and drug development professionals with the foundational knowledge to advance the design and application of this important class of therapeutic agents.

The Principle of Transition-State Mimicry

Glycosidases catalyze the hydrolysis of glycosidic bonds through a mechanism that involves the distortion of the substrate into a short-lived, high-energy transition state, which possesses significant oxocarbenium ion character.[1] Iminosugars, at physiological pH, are protonated, and the resulting ammonium cation closely mimics the charge and geometry of this oxocarbenium ion transition state.[1] This structural and electronic resemblance allows them to bind to the enzyme's active site with high affinity, effectively blocking the entry and processing of the natural substrate. The selectivity of an iminosugar inhibitor for a particular glycosidase is determined by the stereochemical arrangement of its hydroxyl groups, which mirrors that of the natural sugar substrate for that specific enzyme.[1]

Quantitative Analysis of Iminosugar Inhibition

The potency of iminosugar inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are determined through enzyme kinetic studies and provide a standardized measure for comparing the efficacy of different inhibitors against various glycosidases. The following tables summarize the inhibitory activities of several key iminosugar compounds.

Table 1: Inhibitory Activity (IC50/Ki) of Iminosugar Derivatives against α-Glucosidases

Iminosugar DerivativeEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference(s)
1-Deoxynojirimycin (DNJ)Yeast155 ± 15--[2]
N-Butyl-DNJ (Miglustat)Yeast> 1000--[1]
N-Hydroxyethyl-DNJ (Miglitol)Yeast> 1000--[1]
Phenyltriazole-DNJ Hybrid (C4 linker, p-amylphenyl)Yeast63 ± 6--[2]
Phenyltriazole-DNJ Hybrid (C6 linker, p-chlorophenyl)Yeast11 ± 110Competitive[2]
N-Alkyl-DNJ (n=4, C5 chain)-30.0 ± 0.610Competitive[3]
N-Nonyldeoxynojirimycin (NN-DNJ)Acid α-glucosidase0.42--[4]
1-Deoxynojirimycin-Chrysin Hybrid-0.51 ± 0.02-Mixed[5]
CastanospermineRat α-glucosidase I0.08--[6]
UV-4Rat α-glucosidase I0.02--[6]

Table 2: Inhibitory Activity (IC50/Ki) of Iminosugar Derivatives against β-Glucosidases

Iminosugar DerivativeEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference(s)
IsofagomineHuman β-glucocerebrosidase--Competitive[7]
D-IsofagomineHuman β-glucocerebrosidase8.7--[8]
4-PhenylimidazoleSweet almond β-glucosidase-0.8Reversible[9]
1-Deoxynojirimycin (DNJ)Sweet almond β-glucosidase-6.5-[10]
N-Alkyl-1,5-dideoxy-1,5-imino-D-glucitol (C8 chain)Human lysosomal β-glucocerebrosidase-0.055-[11]
N-Alkyl-1,5-dideoxy-1,5-imino-D-xylitol (C8 chain)Human lysosomal β-glucocerebrosidase-0.0041-[11]

Table 3: Inhibitory Activity (IC50) of Iminosugar Derivatives against Other Glycosidases

Iminosugar DerivativeEnzymeEnzyme SourceIC50 (µM)Reference(s)
Swainsonineα-MannosidaseJack bean0.1-
1,4-Dideoxy-1,4-imino-D-mannitolα-MannosidaseJack bean1.2-
1-Deoxygalactonojirimycin (DGJ)α-GalactosidaseCoffee bean0.04-
Isofagomineβ-GalactosidaseBovine liver> 1000-
N-Butyl-DNJ (Miglustat)ER glucosidase II-13[1]
N-Nonyldeoxynojirimycin (NN-DNJ)α-1,6-glucosidase-8.4[4]

Experimental Protocols for Studying Iminosugar Inhibition

Enzyme Kinetics Assay for Glycosidase Inhibition

This protocol describes a common method for determining the inhibitory activity of iminosugars using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[12][13][14]

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Iminosugar inhibitor stock solution (in buffer or DMSO)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) stock solution (e.g., 5 mM in buffer)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of the glycosidase enzyme in the assay buffer. Prepare a series of dilutions of the iminosugar inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add a defined volume of the enzyme solution to each well. Add an equal volume of the different inhibitor concentrations to the respective wells. A control well should contain the assay buffer instead of the inhibitor.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a defined volume of the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a defined volume of the stop solution to each well. The alkaline stop solution will develop the yellow color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk plots.[15]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions between an iminosugar inhibitor and a glycosidase.[16][17][18][19] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Purified glycosidase enzyme in a suitable buffer

  • Iminosugar inhibitor dissolved in the same buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of the purified enzyme at a known concentration in the ITC buffer. Prepare a solution of the iminosugar inhibitor at a significantly higher concentration in the same buffer. Degas both solutions to remove any dissolved air bubbles.

  • Instrument Setup: Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution while continuously monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to enzyme.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the glycosidase-iminosugar complex, offering detailed insights into the specific molecular interactions at the active site.[20][21][22][23][24]

Procedure Outline:

  • Protein Expression and Purification: Overexpress and purify the target glycosidase to a high degree of homogeneity.

  • Crystallization: Screen for crystallization conditions by mixing the purified protein with a variety of precipitants. Once initial crystals are obtained, optimize the conditions to produce large, well-ordered crystals suitable for X-ray diffraction.

  • Soaking or Co-crystallization: Introduce the iminosugar inhibitor to the protein crystals by either soaking the crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.

  • X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final, high-resolution atomic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the dynamics and interactions of iminosugar inhibitors with glycosidases in solution.[25][26][27][28] It can provide information on which parts of the inhibitor and the enzyme are involved in the binding interaction.

Procedure Outline:

  • Sample Preparation: Prepare a sample of the purified protein, often isotopically labeled (e.g., with 15N or 13C), in a suitable NMR buffer. Prepare a solution of the iminosugar inhibitor.

  • NMR Titration: Acquire a series of NMR spectra (e.g., 1H-15N HSQC for the protein) while titrating in increasing amounts of the inhibitor.

  • Data Analysis: Analyze the changes in the NMR spectra upon addition of the inhibitor. Chemical shift perturbations in the protein's spectrum indicate which amino acid residues are affected by inhibitor binding, allowing for the mapping of the binding site. Changes in the inhibitor's spectrum can reveal its bound conformation.

Signaling Pathways and Cellular Mechanisms

The inhibitory action of iminosugars on glycosidases has profound effects on cellular processes, leading to their therapeutic applications in various diseases.

Antiviral Activity: Inhibition of ER α-Glucosidases and the Calnexin Cycle

Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins. Iminosugars that inhibit ER α-glucosidases I and II disrupt this process, known as the calnexin cycle.[29][30][31][32][33] This leads to misfolded viral glycoproteins, which are retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.

Calnexin_Cycle_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Removes 2 Glc Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II->Monoglucosylated_Glycoprotein Removes 1 Glc Correctly_Folded Correctly Folded Glycoprotein Glucosidase_II->Correctly_Folded Final Glc removal Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binding Calnexin_Calreticulin->Glucosidase_II Release Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Release Golgi Golgi Apparatus Correctly_Folded->Golgi Transport UGGT UGGT Misfolded_Glycoprotein->UGGT Recognition ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Terminal misfolding UGGT->Monoglucosylated_Glycoprotein Reglucosylation Iminosugar Iminosugar Inhibitor Iminosugar->Glucosidase_I Iminosugar->Glucosidase_II

Inhibition of the Calnexin Cycle by Iminosugars.
Chaperone-Mediated Therapy for Lysosomal Storage Disorders

In certain lysosomal storage diseases, mutations in glycosidase enzymes lead to their misfolding in the ER and subsequent degradation, resulting in a deficiency of the enzyme in the lysosome.[34][35][36][37][38] Low concentrations of iminosugar inhibitors can act as pharmacological chaperones. They bind to the misfolded enzyme in the ER, stabilizing its conformation and allowing it to pass the ER quality control and be trafficked to the lysosome. In the acidic environment of the lysosome, the iminosugar dissociates, leaving a functional enzyme to catabolize the accumulated substrate.

Chaperone_Mediated_Therapy cluster_Cell Cellular Compartments cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Mutant_Enzyme_Unfolded Misfolded Mutant Glycosidase Iminosugar_Chaperone Iminosugar Pharmacological Chaperone Mutant_Enzyme_Unfolded->Iminosugar_Chaperone Binding & Stabilization ERQC ER Quality Control Mutant_Enzyme_Unfolded->ERQC Fails QC Stabilized_Complex Stabilized Enzyme- Chaperone Complex Stabilized_Complex->ERQC Passes QC Proteasomal_Degradation Proteasomal Degradation ERQC->Proteasomal_Degradation Transport_Vesicle Transport Vesicle ERQC->Transport_Vesicle Trafficking Functional_Enzyme Functional Mutant Glycosidase Transport_Vesicle->Functional_Enzyme Delivery & Dissociation of Chaperone Substrate Accumulated Substrate Functional_Enzyme->Substrate Hydrolysis Products Catabolic Products

Mechanism of Chaperone-Mediated Therapy.

Conclusion

The mechanism of action of iminosugar glycosidase inhibitors is a well-established paradigm of transition-state mimicry. Their ability to potently and selectively inhibit specific glycosidases has led to the development of approved drugs for type 2 diabetes and lysosomal storage disorders, and they hold significant promise as broad-spectrum antiviral agents. A thorough understanding of their mechanism, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the rational design of next-generation iminosugar inhibitors with improved efficacy and selectivity for a wide range of therapeutic applications.

References

The Role of Iminosugars in Viral Infection Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Iminosugars represent a promising class of broad-spectrum antiviral agents that function through a host-targeted mechanism. As structural mimics of monosaccharides, these compounds competitively inhibit host endoplasmic reticulum (ER) α-glucosidases I and II, essential enzymes in the N-linked glycosylation pathway.[1][2][3] This inhibition disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and maturation of many enveloped viruses.[4][5][6] The consequence is a reduction in the secretion of infectious viral particles, either through retention and degradation of misfolded proteins or the release of non-infectious virions.[7][8] Because they target host enzymes, iminosugars present a high genetic barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[5][7][9] This guide provides an in-depth overview of the mechanism of action, antiviral spectrum, key compounds, and experimental methodologies central to the study of iminosugars in virology, intended for researchers and drug development professionals.

Introduction to Iminosugars as Host-Targeted Antivirals

Many of the world's most challenging viral pathogens, including influenza virus, dengue virus (DENV), human immunodeficiency virus (HIV), and coronaviruses, are enveloped viruses.[4][10] These viruses are characterized by a lipid membrane, derived from the host cell, which is studded with viral glycoproteins essential for host cell recognition, entry, and infectivity. The correct three-dimensional structure of these glycoproteins is paramount for their function, and viruses co-opt the host cell's protein folding machinery within the endoplasmic reticulum (ER) to achieve this.[5][7]

The host N-linked glycosylation and subsequent quality control pathway is a key part of this process.[11] Targeting host factors essential for viral replication is an attractive therapeutic strategy, as it may offer broad-spectrum activity and a higher barrier to resistance compared to drugs targeting highly mutable viral proteins.[9][10] Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are a leading class of host-targeted antiviral candidates.[1][9] They act as competitive inhibitors of ER α-glucosidases, key enzymes in the glycoprotein folding pathway.[1][2]

Core Mechanism of Action: Inhibition of ER α-Glucosidases

The primary antiviral mechanism of glucose-mimicking iminosugars is the inhibition of two sequential host enzymes: ER α-glucosidase I and ER α-glucosidase II.[1][4][12] These enzymes are central to the calnexin/calreticulin (CNX/CRT) cycle, the primary quality control checkpoint for N-linked glycoprotein folding.

The Calnexin/Calreticulin Cycle:

  • Glycosylation: As a nascent viral glycoprotein enters the ER, a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is transferred to specific asparagine residues.

  • Glucose Trimming: ER α-glucosidase I removes the terminal α-1,2-linked glucose residue, followed by ER α-glucosidase II removing the second α-1,3-linked glucose residue.[13]

  • Chaperone Binding: The resulting monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is now recognized and bound by the lectin-like chaperones calnexin (CNX) and calreticulin (CRT).[9] This binding prevents protein aggregation and promotes correct folding.

  • Deglucosylation and Exit: Once folded, the final glucose is removed by α-glucosidase II, allowing the glycoprotein to exit the CNX/CRT cycle and proceed through the secretory pathway for incorporation into new virions.

  • Quality Control: If the glycoprotein is misfolded, it is re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT), allowing it to re-enter the cycle. Persistently misfolded proteins are targeted for ER-associated degradation (ERAD).

Iminosugar-Mediated Disruption: Iminosugars with glucose stereochemistry, such as deoxynojirimycin (DNJ) and castanospermine (CAST), competitively inhibit α-glucosidases I and II.[1] This inhibition prevents the initial trimming of glucose residues from the N-linked glycans.[9] As a result, the viral glycoproteins retain a di- or tri-glucosylated state and cannot be recognized by the CNX and CRT chaperones.[4] This leads to improper folding, aggregation, and subsequent degradation via the ERAD pathway, ultimately reducing the number of functional glycoproteins available for viral assembly.[4][6] This disruption can lead to a significant reduction in the secretion of infectious virions or a decrease in the infectivity of the particles that are released.[4][7]

Iminosugar Mechanism of Action cluster_ER Endoplasmic Reticulum Lumen cluster_Normal Normal Glycoprotein Folding (Calnexin Cycle) cluster_Inhibited Pathway with Iminosugar Inhibition Nascent Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) GluI α-Glucosidase I Nascent->GluI -1 Glucose Misfolded Misfolded Glycoprotein (Hyper-glucosylated) Nascent->Misfolded Folding Blocked GluII_1 α-Glucosidase II GluI->GluII_1 -1 Glucose CNX_CRT Binding to Calnexin/Calreticulin Chaperones GluII_1->CNX_CRT Monoglucosylated (Glc1Man9GlcNAc2) Folded Correctly Folded Glycoprotein CNX_CRT->Folded Folding GluII_2 α-Glucosidase II Folded->GluII_2 -1 Glucose Exit Exit ER for Virion Assembly GluII_2->Exit Iminosugar Iminosugars (e.g., DNJ, CAST) Iminosugar->GluI Iminosugar->GluII_1 Inhibits ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Targeted for Degradation Plaque Reduction Assay Workflow start Start seed_cells 1. Seed susceptible cells in multi-well plates start->seed_cells incubate1 2. Incubate to form a confluent monolayer seed_cells->incubate1 infect 3. Infect cells with a known amount of virus (e.g., 100 PFU/well) incubate1->infect adsorb 4. Allow virus to adsorb (1 hour at 37°C) infect->adsorb treat 5. Add semi-solid overlay containing serial dilutions of iminosugar adsorb->treat incubate2 6. Incubate for several days for plaques to form treat->incubate2 fix_stain 7. Fix cells and stain with Crystal Violet incubate2->fix_stain count 8. Count visible plaques in each well fix_stain->count calculate 9. Calculate % inhibition and determine EC50 count->calculate end_node End calculate->end_node

References

Methodological & Application

Application Notes and Protocols for 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a synthetic iminosugar, a class of compounds that are analogues of sugars where the ring oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Due to their ability to interfere with carbohydrate metabolism and glycoprotein processing, iminosugars are valuable tools in glycobiology research and have significant potential in drug development for various diseases, including viral infections, diabetes, and lysosomal storage disorders.

The benzylidene and N-tert-butoxycarbonyl (N-Boc) protecting groups in this particular molecule serve to mask reactive hydroxyl and amino functionalities, respectively. This allows for selective chemical modifications at other positions of the iminoglucitol core. The protected nature of this compound makes it a key intermediate in the synthesis of more complex iminosugar derivatives with tailored biological activities. These derivatives are often explored as pharmacological chaperones or enzyme inhibitors.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented below. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₁₈H₂₅NO₆
Molecular Weight 351.39 g/mol
CAS Number 133697-16-2
Appearance White solid
Melting Point 162-164 °C
Solubility Soluble in dichloromethane and methanol.
Storage Recommended to be stored at -20°C for long-term use.

Experimental Protocols

While specific experimental protocols detailing the direct biological application of this compound are not extensively available in the public domain, it is primarily utilized as a synthetic intermediate. Below are generalized protocols that are conceptually applicable for the synthesis of this compound and the subsequent evaluation of its deprotected derivatives as glycosidase inhibitors.

Protocol 1: General Synthesis of N-Boc Protected 1,5-Imino-D-glucitol Derivatives

This protocol outlines a plausible synthetic route to obtain N-Boc protected 1,5-imino-D-glucitol derivatives, which would include the title compound. The synthesis of iminosugars often involves multi-step sequences starting from commercially available carbohydrates.

Objective: To synthesize an N-Boc protected 1,5-imino-D-glucitol derivative.

Materials:

  • D-glucose derivative (e.g., a suitably protected glucopyranoside)

  • Reagents for azidation (e.g., sodium azide)

  • Reagents for reduction of the azide (e.g., hydrogen sulfide, triphenylphosphine, or catalytic hydrogenation)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Solvents (e.g., DMF, methanol, dichloromethane)

  • Reagents for benzylidene acetal formation (e.g., benzaldehyde dimethyl acetal and a catalytic amount of acid like p-toluenesulfonic acid)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Introduction of Nitrogen: Start with a D-glucose derivative where the 5-position is activated for nucleophilic substitution (e.g., as a tosylate or triflate). React this with sodium azide in a suitable solvent like DMF to introduce the azide group at C-5.

  • Reductive Cyclization: The azide is then reduced to an amine, which can spontaneously cyclize to form the 1,5-imino-D-glucitol ring. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water).

  • N-Boc Protection: The resulting secondary amine of the iminoglucitol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as methanol or a methanol/dichloromethane mixture.

  • Benzylidene Acetal Formation: The 4,6-hydroxyl groups are protected by forming a benzylidene acetal. This is typically done by reacting the N-Boc protected iminoglucitol with benzaldehyde dimethyl acetal in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) in an anhydrous solvent like DMF or acetonitrile. The reaction is monitored by TLC until completion.

  • Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.

Expected Outcome: A white solid, which can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

Protocol 2: General Assay for α-Glucosidase Inhibition by an Iminosugar Derivative

After deprotection of this compound (removal of benzylidene and Boc groups), the resulting 1,5-imino-D-glucitol can be tested for its inhibitory activity against glycosidases. This protocol describes a general method for assessing α-glucosidase inhibition.

Objective: To determine the inhibitory activity of a deprotected iminosugar against α-glucosidase.

Materials:

  • Deprotected 1,5-imino-D-glucitol (test compound)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in buffer.

    • Prepare a series of dilutions of the test compound to determine the IC₅₀ value.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.

    • Add different concentrations of the test compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at the same temperature for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution. The addition of a basic solution will also develop the yellow color of the p-nitrophenol product.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of the protected iminosugar to the biological evaluation of its deprotected form.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., Protected D-Glucose) step1 Introduction of Nitrogen (Azidation) start->step1 step2 Reductive Cyclization step1->step2 step3 N-Boc Protection step2->step3 step4 4,6-O-Benzylidene Protection step3->step4 product 4,6-O-Benzylidene-N-Boc- 1,5-imino-D-glucitol step4->product deprotection Deprotection (Removal of Benzylidene and Boc) product->deprotection active_compound 1,5-Imino-D-glucitol (Active Compound) deprotection->active_compound assay Glycosidase Inhibition Assay active_compound->assay data Determination of IC50 assay->data

Caption: General workflow for the synthesis and evaluation of iminosugars.

Conceptual Signaling Pathway of Glycosidase Inhibition

This diagram illustrates the general mechanism by which an iminosugar inhibitor affects a glycosidase, preventing the breakdown of its substrate.

G cluster_enzyme Glycosidase Action (Normal) cluster_inhibition Inhibition by Iminosugar Enzyme Glycosidase (e.g., α-Glucosidase) Product Monosaccharides Enzyme->Product Hydrolysis Substrate Glycosidic Substrate (e.g., Disaccharide) Substrate->Enzyme Inhibitor Iminosugar Inhibitor (e.g., 1,5-Imino-D-glucitol) BlockedEnzyme Inactive Enzyme-Inhibitor Complex Inhibitor->BlockedEnzyme NoProduct No Monosaccharides Released BlockedEnzyme->NoProduct No Reaction Enzyme2 Glycosidase Enzyme2->BlockedEnzyme Binding Substrate2 Glycosidic Substrate Substrate2->Enzyme2

Caption: Mechanism of glycosidase inhibition by an iminosugar.

Synthesis and Purification of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, a valuable building block in glycobiology and drug discovery. The procedures outlined are based on established principles of carbohydrate chemistry.

Introduction

This compound is a protected derivative of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ), a potent glycosidase inhibitor. The presence of the benzylidene acetal at the 4- and 6-positions and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective modifications at other positions of the iminosugar ring. This makes it a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and pharmacological chaperones.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₂₅NO₆[1]
Molecular Weight 351.39 g/mol [1]
Appearance White Solid[2]
Melting Point 162-164°C[3]
Solubility Dichloromethane, Methanol[3]
Storage Long-term at -20°C[3]

Synthetic Workflow

The synthesis of this compound is a multi-step process starting from D-glucose. The overall workflow involves the formation of the iminosugar core, followed by selective protection of the functional groups.

Synthesis_Workflow D_Glucose D-Glucose Iminosugar_Formation Multi-step conversion to 1,5-imino-D-glucitol (DNJ) D_Glucose->Iminosugar_Formation Boc_Protection N-Boc Protection Iminosugar_Formation->Boc_Protection Benzylidene_Acetal_Formation 4,6-O-Benzylidene Acetal Formation Boc_Protection->Benzylidene_Acetal_Formation Purification Purification Benzylidene_Acetal_Formation->Purification Final_Product 4,6-O-Benzylidene-N-Boc- 1,5-imino-D-glucitol Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

This procedure assumes the availability of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

Materials:

  • 1,5-dideoxy-1,5-imino-D-glucitol (DNJ)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq) in methanol.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol as a white solid.

Synthesis of this compound

Materials:

  • N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol (1.0 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Purification and Characterization

Purification:

The final compound is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the product as a white solid.

Characterization Data (Expected):

TechniqueExpected Results
¹H NMR Peaks corresponding to the benzylidene proton, Boc group protons, and the sugar ring protons.
¹³C NMR Resonances for the carbons of the iminosugar core, the benzylidene group, and the Boc protecting group.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.
Purity (HPLC) >95%

Logical Relationship of Protective Groups

The choice and order of applying protecting groups are crucial for the successful synthesis of the target molecule.

Protective_Groups Start 1,5-imino-D-glucitol Boc_Protection Boc Protection (Amino Group) Start->Boc_Protection Intermediate N-Boc-1,5-imino-D-glucitol Boc_Protection->Intermediate Benzylidene_Protection Benzylidene Acetal Formation (4,6-Hydroxyls) Intermediate->Benzylidene_Protection Final_Product Target Molecule Benzylidene_Protection->Final_Product

Caption: Logic of sequential protecting group installation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for specific laboratory settings and scales.

References

Application Notes and Protocols: 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a synthetic iminosugar, a class of compounds recognized for their potential as enzyme inhibitors.[1] Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to their ability to competitively inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Due to their structural similarity to the natural substrates of these enzymes, iminosugars can bind to the active site, thereby blocking the enzymatic reaction. This inhibitory activity makes them valuable tools in glycobiology research and as potential therapeutic agents for various diseases, including diabetes, viral infections, and lysosomal storage disorders.

The benzylidene and tert-butoxycarbonyl (Boc) protecting groups on the 1,5-imino-D-glucitol core of the title compound are typically used during chemical synthesis. For biological assays, these protecting groups may need to be removed to yield the active iminosugar. However, in some instances, protected analogues are also tested for their biological activity.

Note: There is currently a lack of publicly available data on the specific enzyme inhibitory activities of this compound. The following protocols and data tables are provided as a general guide for the evaluation of iminosugars as enzyme inhibitors.

Quantitative Data on Representative Iminosugar Glycosidase Inhibitors

To provide context for the expected inhibitory potential of iminosugars, the following table summarizes the inhibitory constants (Ki) for related iminosugar compounds against various glycosidases. It is important to note that the inhibitory activity and selectivity of an iminosugar are highly dependent on its specific stereochemistry and substitution patterns.

Iminosugar DerivativeEnzyme TargetEnzyme SourceKi (µM)Reference
1,4-dideoxy-1,4-imino-D-glucitolα-D-glucosidaseSaccharomyces cerevisiae700--INVALID-LINK--
1,4-dideoxy-1,4-imino-D-glucitolβ-D-glucosidaseAlmonds125--INVALID-LINK--
1,5-dideoxy-1,5-imino-D-galactitolα-D-galactosidaseCoffee beans0.0007--INVALID-LINK--
1,5-dideoxy-1,5-imino-D-galactitolβ-D-galactosidaseAspergillus wentii8.2--INVALID-LINK--
N-9-amidinononyl-1,4-dideoxy-1,4-imino-D-lyxitolGolgi α-mannosidase IIbDrosophila melanogaster0.040--INVALID-LINK--
N-2-(1-naphthyl)ethyl-1,4-dideoxy-1,4-imino-D-lyxitolGolgi α-mannosidase IIbDrosophila melanogaster0.150--INVALID-LINK--

Experimental Protocols

General Protocol for a Competitive Glycosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of an iminosugar like this compound against a target glycosidase using a chromogenic or fluorogenic substrate.

Materials:

  • Target glycosidase (e.g., α-glucosidase, β-glucosidase, α-mannosidase)

  • Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the enzyme's optimum)

  • Test inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., sodium carbonate for p-nitrophenyl-based assays)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired final concentrations for the assay.

    • Prepare a stock solution of the substrate in assay buffer. The final concentration in the assay should be at or below the Michaelis constant (Km) of the enzyme for the substrate.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.

  • Assay Setup (in a 96-well microplate):

    • Test Wells: Add a defined volume of each inhibitor dilution to the wells.

    • Positive Control Wells (No Inhibition): Add the same volume of assay buffer containing the same concentration of the inhibitor's solvent (e.g., DMSO) as the test wells.

    • Negative Control Wells (No Enzyme): Add assay buffer and substrate, but no enzyme, to measure background substrate hydrolysis.

    • Add the enzyme solution to all wells except the negative control wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of the Enzymatic Reaction:

    • Add the substrate solution to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at a constant temperature for a specific time, ensuring the reaction remains in the linear range.

  • Termination of the Reaction:

    • Add the stop solution to all wells to terminate the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Subtract the average reading of the negative control wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Proposed Mechanism of Action

mechanism_of_action cluster_inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Iminosugar) P Product ES->P Reaction EI->E Dissociation Inhibition_label Competitive Inhibition

Caption: Proposed competitive inhibition mechanism of an iminosugar.

References

Application Notes and Protocols: NMR and Mass Spectrometry of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a protected iminosugar derivative of significant interest in medicinal chemistry and drug development. Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases and glycosyltransferases, enzymes involved in a wide range of biological processes, including viral infections, cancer, and metabolic disorders. The benzylidene and tert-butoxycarbonyl (Boc) protecting groups facilitate synthetic manipulations and modulate the compound's biological activity and pharmacokinetic properties. Accurate structural elucidation and characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for its synthesis, quality control, and further development as a potential therapeutic agent.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental NMR and mass spectrometry data for this compound could not be located in the public domain. The following application notes and protocols are based on established methodologies for analogous protected iminosugars and include representative data from closely related structures to provide a practical guide for researchers. The presented data should be considered illustrative.

Physicochemical Properties

A summary of the known physical and chemical properties of the target compound is provided below.

PropertyValue
Molecular Formula C₁₈H₂₅NO₆[1]
Molecular Weight 367.40 g/mol
Appearance White to off-white solid
Melting Point 162-164 °C[1]
Solubility Soluble in dichloromethane and methanol[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable techniques for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the iminosugar core.

Representative ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for this compound based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

Table 1: Representative ¹H NMR Data

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1a~3.0 - 3.2ddJ ≈ 11.5, 5.0
H-1b~2.5 - 2.7tJ ≈ 11.5
H-2~3.6 - 3.8m
H-3~3.5 - 3.7m
H-4~3.4 - 3.6m
H-5~3.9 - 4.1m
H-6a~4.2 - 4.4ddJ ≈ 10.5, 5.0
H-6b~3.7 - 3.9tJ ≈ 10.5
Ph-CH~5.5 - 5.6s
Phenyl~7.3 - 7.5m
Boc (t-butyl)~1.4 - 1.5s

Table 2: Representative ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)
C-1~50 - 55
C-2~70 - 75
C-3~70 - 75
C-4~75 - 80
C-5~60 - 65
C-6~68 - 72
Ph-CH~100 - 102
Phenyl (ipso)~137 - 139
Phenyl (ortho, meta, para)~126 - 130
Boc (C=O)~154 - 156
Boc (C(CH₃)₃)~80 - 82
Boc (CH₃)~28 - 29
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like protected iminosugars. It is used to determine the molecular weight and can provide structural information through fragmentation analysis (MS/MS).

Expected Mass Spectrometry Data

Table 3: Expected ESI-MS Data

IonExpected m/z
[M+H]⁺368.17
[M+Na]⁺390.15
[M+K]⁺406.12
[M-Boc+H]⁺268.12

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum. Typical parameters include:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 s

    • Relaxation delay: 1-5 s

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acquire a ¹³C NMR spectrum. Typical parameters include:

    • Pulse program: zgpg30 (proton-decoupled)

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Spectral width: ~240 ppm

    • Relaxation delay: 2 s

  • Process and reference the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • For complete structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of the compound.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source

Procedure:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.

  • Prepare a dilute sample for infusion by diluting the stock solution to 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the ESI-MS instrument in positive ion mode.

  • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment.

    • Select the precursor ion of interest (e.g., m/z 368.17 for [M+H]⁺) in the first mass analyzer.

    • Fragment the selected ion in the collision cell by applying collision energy (the optimal energy should be determined experimentally).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Process the data to determine the accurate mass of the parent ion and identify the major fragment ions.

Visualizations

Experimental Workflow for NMR and Mass Spectrometry Analysis

Caption: Workflow for NMR and MS analysis.

Logical Relationship of Protecting Groups and Iminosugar Core

logical_relationship Iminosugar 1,5-Imino-D-glucitol Core Target 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)- 1,5-imino-D-glucitol Iminosugar->Target is the scaffold of Benzylidene 4,6-O-Benzylidene Acetal Benzylidene->Target protects hydroxyls of Boc N-tert-Butoxycarbonyl Boc->Target protects nitrogen of

References

Application Notes and Protocols: Protecting Group Strategies in Iminosugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common protecting group strategies employed in the synthesis of iminosugars, a critical class of carbohydrate mimetics with significant therapeutic potential. The strategic selection, introduction, and removal of protecting groups are paramount for the successful construction of these complex polyhydroxylated nitrogenous compounds. This document outlines key considerations, experimental protocols for common protecting groups, and data on their efficiency.

Introduction to Protecting Groups in Iminosugar Synthesis

Iminosugars are polyhydroxylated piperidines, pyrrolidines, or indolizidines that act as mimics of natural monosaccharides. Their therapeutic applications stem from their ability to inhibit glycosidases and glycosyltransferases, enzymes involved in a myriad of biological processes. The synthesis of iminosugars is a challenging endeavor due to the presence of multiple reactive functional groups, namely hydroxyl (-OH) and amino (-NH) groups. Protecting group chemistry is therefore indispensable to temporarily mask these functionalities, allowing for selective transformations at other positions of the molecule.

An ideal protecting group strategy should offer:

  • High-yielding introduction and removal: The protection and deprotection steps should proceed with high efficiency to maximize the overall yield of the synthetic route.

  • Stability: The protecting group must be stable under a variety of reaction conditions to which the intermediate compounds will be exposed.

  • Selective removal: It is crucial to be able to remove the protecting group under mild conditions that do not affect other protecting groups or sensitive functionalities within the molecule. This concept is known as orthogonality .

Common Protecting Groups for Hydroxyl and Amino Functions

The choice of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection. Below are some of the most frequently used protecting groups in iminosugar synthesis.

Protection of Amino Groups

The secondary amine within the iminosugar core is often protected as a carbamate.

  • tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is stable to a wide range of non-acidic conditions and is readily cleaved with strong acids like trifluoroacetic acid (TFA).

Protection of Hydroxyl Groups

A variety of protecting groups are available for the hydroxyl functionalities, with ethers and silyl ethers being the most prevalent.

  • Benzyl (Bn) Ethers: Benzyl ethers are robust and stable to both acidic and basic conditions, making them excellent "permanent" protecting groups during a multi-step synthesis.[1] They are typically removed by catalytic hydrogenation.

  • tert-Butyldimethylsilyl (TBDMS) Ethers: TBDMS ethers are a popular choice for the protection of hydroxyl groups due to their moderate stability and selective removal under fluoride-mediated conditions. Their steric bulk allows for the selective protection of less hindered primary hydroxyl groups over more hindered secondary ones.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize typical yields for the introduction and removal of common protecting groups in the context of iminosugar synthesis.

Protecting Group Functionality Protection Reagents & Conditions Typical Yield (%) Deprotection Reagents & Conditions Typical Yield (%) Reference
Boc Amine(Boc)₂O, Base (e.g., Et₃N or NaOH), Solvent (e.g., Dioxane, DCM)85-98TFA, DCM or HCl in Dioxane90-99[2][3]
Benzyl (Bn) HydroxylBnBr, NaH, DMF90-97H₂, Pd/C, Solvent (e.g., MeOH, EtOH)95-99[4]
TBDMS HydroxylTBDMSCl, Imidazole, DMF85-95TBAF, THF or KF, Tetraethylene glycol90-98[5][6]

Experimental Protocols

The following are detailed protocols for the protection and deprotection of amino and hydroxyl groups commonly encountered in iminosugar synthesis.

Protocol 1: N-Boc Protection of an Iminosugar

Description: This protocol describes the protection of the secondary amine of an iminosugar using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • Iminosugar (e.g., 1-deoxynojirimycin)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Dioxane/Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the iminosugar (1.0 eq) in a suitable solvent such as DCM or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 eq) or an aqueous solution of NaOH (1.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if DCM was used, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. If a dioxane/water mixture was used, partially remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude N-Boc protected iminosugar can be purified by flash column chromatography on silica gel.

Expected Yield: 85-98%

Protocol 2: Perbenzylation of Iminosugar Hydroxyl Groups

Description: This protocol details the protection of all hydroxyl groups of an iminosugar as benzyl ethers.

Materials:

  • N-protected Iminosugar (e.g., N-Boc-1-deoxynojirimycin)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (6.0 eq per hydroxyl group) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the N-protected iminosugar (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (5.0 eq per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the perbenzylated iminosugar.

Expected Yield: 90-97%

Protocol 3: Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

Description: This protocol describes the removal of benzyl ether protecting groups using catalytic transfer hydrogenation, a safer alternative to using hydrogen gas.[7][8]

Materials:

  • Perbenzylated iminosugar

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or formic acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the perbenzylated iminosugar (1.0 eq) in methanol or ethanol.

  • To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (3-5 eq per benzyl group) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude deprotected iminosugar can be purified by recrystallization or column chromatography.

Expected Yield: 95-99%

Protocol 4: Acid-Catalyzed Deprotection of N-Boc Group

Description: This protocol outlines the removal of the N-Boc protecting group under acidic conditions.[9]

Materials:

  • N-Boc protected iminosugar

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected iminosugar (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected iminosugar as its trifluoroacetate salt. The free amine can be obtained by further basic workup or ion-exchange chromatography.

Expected Yield: 90-99%

Visualization of Protecting Group Strategies

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows in protecting group strategies for iminosugar synthesis.

General Workflow for Iminosugar Synthesis

G Start Starting Material (e.g., Carbohydrate) Protect Protection of Functional Groups Start->Protect Transform Chemical Transformations (e.g., Ring Formation) Protect->Transform Deprotect Selective Deprotection Transform->Deprotect Modify Further Modification Deprotect->Modify FinalDeprotect Final Deprotection Modify->FinalDeprotect End Target Iminosugar FinalDeprotect->End

General workflow for iminosugar synthesis.
Orthogonal Protecting Group Strategy in Iminosugar Synthesis

This diagram illustrates the concept of an orthogonal protecting group strategy, allowing for the selective deprotection and functionalization of an iminosugar. In this example, an N-Boc group, O-TBDMS group, and O-Benzyl groups are used.

G cluster_0 Orthogonal Protection cluster_1 Selective Deprotection & Modification cluster_2 Final Deprotection Iminosugar Iminosugar Precursor (-NH, multiple -OH) Protected Fully Protected Iminosugar (N-Boc, O-TBDMS, O-Bn) Iminosugar->Protected Protection Steps Deprotect_TBDMS Deprotection of TBDMS (e.g., TBAF) Protected->Deprotect_TBDMS Modify_OH Modification of free -OH Deprotect_TBDMS->Modify_OH Deprotect_Boc Deprotection of Boc (e.g., TFA) Modify_OH->Deprotect_Boc Modify_NH Modification of free -NH Deprotect_Boc->Modify_NH Final_Deprotect Deprotection of Benzyl Groups (e.g., H2, Pd/C) Modify_NH->Final_Deprotect Target Modified Iminosugar Final_Deprotect->Target

Orthogonal strategy for selective functionalization.
Decision-Making for Deprotection of Benzyl Ethers

This diagram provides a logical workflow for selecting a suitable deprotection method for benzyl ethers.

G Start Benzyl-protected Iminosugar Check_Sensitivity Are other functional groups sensitive to hydrogenation? Start->Check_Sensitivity Oxidative Oxidative Cleavage (e.g., DDQ for PMB ethers) Start->Oxidative For specific p-methoxybenzyl ethers CTH Catalytic Transfer Hydrogenation (e.g., HCOONH4, Pd/C) Check_Sensitivity->CTH Yes H2 Catalytic Hydrogenation (H2, Pd/C) Check_Sensitivity->H2 No End_CTH Deprotected Iminosugar CTH->End_CTH End_H2 Deprotected Iminosugar H2->End_H2 End_Oxidative Deprotected Iminosugar Oxidative->End_Oxidative

Decision tree for benzyl ether deprotection.

References

Application Notes and Protocols: Debenzylation of Benzylidene Acetals in Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, are a pivotal class of compounds in medicinal chemistry and drug development. Their ability to inhibit glycosidases and glycosyltransferases makes them valuable therapeutic agents for a range of diseases, including viral infections, diabetes, and lysosomal storage disorders. The synthesis of these complex molecules often involves the use of protecting groups to mask reactive hydroxyl functionalities. The benzylidene acetal is a commonly employed protecting group for 1,2- and 1,3-diols due to its stability under various reaction conditions and the diverse methods available for its removal.

The selective deprotection of benzylidene acetals is a critical step in the final stages of iminosugar synthesis. The choice of debenzylation method is crucial and depends on the overall protecting group strategy and the presence of other sensitive functional groups within the molecule. This document provides detailed application notes, experimental protocols, and comparative data for the most common methods used for the debenzylation of benzylidene acetals in iminosugars.

Methods for Debenzylation of Benzylidene Acetals

The primary methods for the cleavage of benzylidene acetals in iminosugars can be broadly categorized into three types:

  • Acidic Hydrolysis: This classical method involves the use of a protic acid to hydrolyze the acetal linkage.

  • Reductive Cleavage: This approach utilizes a reducing agent, often in the presence of a Lewis acid, to open the acetal ring, typically yielding a benzyl ether at one of the hydroxyl positions.

  • Catalytic Transfer Hydrogenation: A mild and efficient method that employs a palladium catalyst and a hydrogen donor to cleave the benzylidene group without affecting most other protecting groups.

The selection of an appropriate method is a critical decision in the synthetic strategy. The following diagram illustrates a logical workflow for choosing a debenzylation method based on the desired outcome and the substrate's functionalities.

G cluster_0 start Start: Benzylidene-protected iminosugar q1 Is complete removal of the benzylidene group required? start->q1 q2 Are other acid-labile groups present (e.g., Boc, silyl ethers)? q1->q2 Yes method3 Reductive Cleavage q1->method3 No (Regioselective opening) q3 Are other hydrogenolysis-sensitive groups present (e.g., Cbz, Bn ethers)? q2->q3 Yes method1 Acidic Hydrolysis q2->method1 No q3->method1 Yes (with caution) method2 Catalytic Transfer Hydrogenation q3->method2 No end_diol Product: Diol method1->end_diol method2->end_diol end_ether Product: Monobenzyl ether method3->end_ether G cluster_0 Catalytic Transfer Hydrogenation Workflow start Dissolve Substrate in MeOH add_pdc Add 10% Pd/C start->add_pdc add_tes Add Et₃SiH dropwise at RT add_pdc->add_tes react Stir at RT (30-60 min) add_tes->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter through Celite® monitor->workup Complete concentrate Concentrate Filtrate workup->concentrate purify Purify by Chromatography concentrate->purify end Final Product: Diol purify->end G cluster_0 Reductive Cleavage Workflow start Dissolve Substrate in Toluene cool Cool to 0 °C start->cool add_dibal Add DIBAL-H dropwise cool->add_dibal react Stir at 0 °C to RT (2-4 h) add_dibal->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with MeOH, H₂O, and Rochelle's Salt monitor->quench Complete extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product: Monobenzyl Ether purify->end G cluster_0 Acidic Hydrolysis Workflow start Dissolve Substrate in 80% AcOH heat Heat to 80 °C (2-6 h) start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete concentrate Concentrate and Co-evaporate with Toluene cool->concentrate purify Purify Product concentrate->purify end Final Product: Diol purify->end

Application Notes and Protocols for HPLC Purification of N-Boc Protected Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification imparts unique biological activities, making them valuable candidates for drug development, particularly as glycosidase inhibitors. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in their synthesis to modulate solubility and reactivity. Efficient purification of these N-Boc protected intermediates is crucial for obtaining high-purity compounds for subsequent synthetic steps and biological screening. This document provides detailed protocols for the purification of N-Boc protected iminosugars using High-Performance Liquid Chromatography (HPLC), covering reverse-phase, hydrophilic interaction, and chiral separation techniques.

Data Presentation

The following tables summarize the recommended starting conditions for the HPLC purification of N-Boc protected iminosugars.

Table 1: Reverse-Phase HPLC (RP-HPLC) Conditions

ParameterRecommendationNotes
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]Standard choice for separating compounds based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid or 0.1% Acetic AcidFormic acid and acetic acid are volatile and MS-friendly.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or 0.1% Acetic Acid
Gradient 5-95% B over 20 min, hold at 95% B for 5 min, then re-equilibrate.[1]Gradient should be optimized based on the specific compound's retention.
Flow Rate 1.0 mL/min[1]
Column Temp. 30 °C[1]
Detection UV at 210 nm[1]The Boc group has a UV absorbance around this wavelength.
Injection Volume 10-20 µLDependent on sample concentration and column capacity.

Note on TFA: While 0.1% Trifluoroacetic acid (TFA) is a common mobile phase additive for RP-HPLC, it can cause the partial cleavage of the acid-sensitive Boc group, especially during fraction collection and solvent evaporation[2]. It is recommended to use less acidic modifiers like formic acid or acetic acid. If TFA must be used, fractions should be neutralized promptly.

Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Conditions

ParameterRecommendationNotes
Column Amide-bonded stationary phase (e.g., 2.1 mm x 100 mm)Ideal for retaining highly polar compounds like iminosugars[3].
Mobile Phase A 95:5 Acetonitrile:Water + 5-10 mM Ammonium Acetate/FormateAmmonium acetate and formate are volatile buffers suitable for MS detection[4].
Mobile Phase B 50:50 Acetonitrile:Water + 5-10 mM Ammonium Acetate/Formate
Gradient Start with a high percentage of organic solvent and gradually increase the aqueous portion.A typical gradient might run from 5% to 50% B over 20-30 minutes.
Flow Rate 0.2-0.5 mL/minLower flow rates are common for HILIC.
Column Temp. 30-55 °C[4]Temperature can influence the separation selectivity.
Detection UV at 210 nm, ELSD, or Mass Spectrometry (MS)Evaporative Light Scattering Detector (ELSD) is useful for non-UV active compounds.
Injection Volume 1-10 µL

Table 3: Chiral HPLC Conditions

ParameterRecommendationNotes
Column Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak® series)[5][6]These columns are effective for separating a wide range of enantiomers.
Mobile Phase n-Hexane / 2-Propanol (IPA) mixtures (e.g., 90:10 v/v)[5]Normal phase conditions are common for chiral separations on these CSPs.
Additive 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)Additives can improve peak shape and resolution. Use with caution due to Boc lability (TFA).
Flow Rate 1.0 mL/min
Column Temp. 25-35 °C[7]
Detection UV at 210 nm or lower if mobile phase allows.
Injection Volume 10 µL

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful HPLC purification and to prevent column contamination.

  • Dissolution: Dissolve the crude N-Boc protected iminosugar in a suitable solvent. For RP-HPLC and HILIC, dissolving the sample in the initial mobile phase composition is recommended to ensure good peak shape[1]. For chiral HPLC, the sample should be dissolved in the mobile phase or a compatible solvent mixture.

  • Concentration: Aim for a sample concentration of approximately 1 mg/mL for analytical scale and adjust accordingly for preparative scale purification[5].

  • Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit[8].

  • Complex Matrices: For samples with significant impurities, a Solid-Phase Extraction (SPE) cleanup step may be beneficial prior to HPLC[9][10].

Protocol for Reverse-Phase HPLC (RP-HPLC) Purification
  • System Preparation:

    • Install a C18 column into the HPLC system.

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both solvents.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run the gradient method as outlined in Table 1. Monitor the separation at 210 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using the same or an orthogonal HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Purification
  • System Preparation:

    • Install an amide-bonded HILIC column.

    • Prepare Mobile Phase A (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate) and Mobile Phase B (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Formate). Degas the solvents.

  • Equilibration: HILIC columns require a longer equilibration time than RP columns. Equilibrate with the initial high organic mobile phase for at least 30-60 minutes at the desired flow rate (e.g., 0.4 mL/min).

  • Injection: Inject the filtered sample. Ensure the injection solvent is compatible with the high organic mobile phase to avoid peak distortion.

  • Elution: Run the HILIC gradient by increasing the proportion of Mobile Phase B.

  • Fraction Collection: Collect the fractions of interest.

  • Post-Purification: Analyze the fractions for purity, pool the desired fractions, and remove the solvent.

Protocol for Chiral HPLC Separation
  • System Preparation:

    • Install the appropriate polysaccharide-based chiral column.

    • Prepare the mobile phase (e.g., n-Hexane:IPA, 90:10 v/v). Degas the solvent mixture.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

  • Injection: Inject the dissolved and filtered sample.

  • Elution: Run the separation isocratically.

  • Fraction Collection: Collect the separated enantiomer/diastereomer peaks.

  • Post-Purification: Analyze the collected fractions to confirm enantiomeric/diastereomeric purity and remove the solvent.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product (in initial mobile phase) filter Filter Sample (0.2 µm filter) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Elute with Gradient/ Isocratic Mobile Phase inject->elute detect Detect Peaks (UV, MS, ELSD) elute->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation (Lyophilization/Rotovap) pool->evaporate final_product Pure N-Boc Iminosugar evaporate->final_product

Caption: Workflow for the HPLC purification of N-Boc protected iminosugars.

References

Application Notes and Protocols for Enzymatic Assay Design in Glycosidase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids. Their fundamental roles in various biological processes, including digestion, lysosomal catabolism, and post-translational modification of proteins, make them significant targets for drug discovery.[1][2] Dysregulation of glycosidase activity has been implicated in a range of diseases such as diabetes, viral infections, lysosomal storage disorders, and cancer.[1][3][4] Consequently, the identification of potent and specific glycosidase inhibitors is a key objective in therapeutic development.

This document provides detailed application notes and protocols for the design and implementation of enzymatic assays for screening glycosidase inhibitors. It covers common assay formats, including chromogenic, fluorogenic, and coupled-enzyme assays, providing step-by-step methodologies for their execution and data analysis.

Assay Formats for Glycosidase Inhibitor Screening

The selection of an appropriate assay format is critical for successful inhibitor screening and depends on factors such as the specific glycosidase, substrate availability, required sensitivity, and throughput.

1. Chromogenic Assays: These assays utilize synthetic substrates that release a colored product upon enzymatic cleavage. A widely used chromogenic substrate is p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by β-glucosidase, releases p-nitrophenol.[5] Under alkaline conditions, p-nitrophenol forms a yellow-colored phenolate ion that can be quantified spectrophotometrically at around 405 nm.[5][6]

2. Fluorogenic Assays: For higher sensitivity, fluorogenic substrates such as 4-methylumbelliferyl (MUG) glycosides are employed. Enzymatic cleavage of the glycosidic bond releases the highly fluorescent 4-methylumbelliferone, which can be detected with high sensitivity using a fluorometer.[6][7] This method is particularly suitable for high-throughput screening (HTS) and for enzymes with low activity.

3. Coupled-Enzyme Assays: When direct measurement of the product of a glycosidase reaction is difficult, a coupled-enzyme assay can be used.[8][9] In this setup, the product of the primary enzymatic reaction serves as a substrate for a second enzyme, which in turn produces a readily detectable signal. For instance, the glucose released by a glucosidase can be coupled to the glucose oxidase/horseradish peroxidase system to generate a colorimetric or fluorometric signal.[10]

Data Presentation: Quantitative Assay Parameters

Careful optimization of assay parameters is crucial for obtaining reliable and reproducible results. The following tables summarize typical concentration ranges for key components in glycosidase inhibitor screening assays.

Table 1: Typical Reagent Concentrations for Chromogenic Assays

ComponentConcentration RangeNotes
Glycosidase Enzyme0.1 - 2 U/mLOptimal concentration should be determined empirically to ensure a linear reaction rate.[11]
Chromogenic Substrate (e.g., pNPG)1 - 10 mMSubstrate concentration should be near the Km value for inhibitor studies.[5]
Test Inhibitor1 nM - 100 µMA wide range of concentrations is screened to determine the IC50 value.[12]
Buffer pH4.5 - 7.0The optimal pH should match the enzyme's activity profile.[13]
Stop Solution (e.g., Na2CO3)0.1 - 1 MUsed to terminate the reaction and develop the color of the chromophore.[5][6]

Table 2: Typical Reagent Concentrations for Fluorogenic Assays

ComponentConcentration RangeNotes
Glycosidase Enzyme0.01 - 1 U/mLLower enzyme concentrations can be used due to higher sensitivity.
Fluorogenic Substrate (e.g., MUG)10 - 100 µMLower substrate concentrations are often sufficient.[6]
Test Inhibitor0.1 nM - 10 µMHigher potency inhibitors can be identified.
Buffer pH4.5 - 7.0pH optimum is enzyme-dependent.[14]
Stop Solution (e.g., Glycine-NaOH)0.2 MStops the reaction and enhances the fluorescence of the liberated fluorophore.[6]

Experimental Protocols

Protocol 1: Chromogenic α-Glucosidase Inhibitor Screening Assay

This protocol is adapted from standard procedures for α-glucosidase assays using p-nitrophenyl-α-D-glucopyranoside (PNP-α-D-Glc).[6]

Materials:

  • α-Glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (PNP-α-D-Glc) solution (e.g., 5 mM in buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations (or solvent for control) to the respective wells.

  • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 10 minutes.[6]

  • Initiate the reaction by adding 20 µL of the PNP-α-D-Glc solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]

  • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Absinhibitor) / Abscontrol] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.[5]

Protocol 2: Fluorogenic β-Glucosidase Inhibitor Screening Assay

This protocol is based on the use of the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (MUG-β-D-Glc).

Materials:

  • β-Glucosidase enzyme solution

  • 4-Methylumbelliferyl-β-D-glucopyranoside (MUG-β-D-Glc) solution (e.g., 100 µM in buffer)

  • Acetate buffer (e.g., 0.2 M, pH 4.5)[14]

  • Test compounds (potential inhibitors)

  • Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.4)[6]

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Add 50 µL of acetate buffer to each well of a 96-well black microplate.

  • Add 10 µL of the test compound at various concentrations (or buffer for control).

  • Add 20 µL of the β-glucosidase enzyme solution and incubate at 37°C for 10 minutes.

  • Start the reaction by adding 20 µL of the MUG-β-D-Glc solution.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Terminate the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[6]

  • The enzyme activity is determined from the fluorescence intensity of the released 4-methylumbelliferone.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Coupled-Enzyme Assay for Sialidase (Neuraminidase) Inhibitor Screening

This protocol describes a coupled-enzyme assay for determining sialidase activity.[8]

Materials:

  • Sialidase (Neuraminidase) enzyme solution

  • Fetuin (sialoglycoconjugate substrate)

  • Galactose oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., ABTS)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing fetuin, galactose oxidase, HRP, and the chromogenic substrate in the assay buffer.

  • Add 180 µL of the reaction mixture to each well of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations (or buffer for control).

  • Initiate the reaction by adding 10 µL of the sialidase enzyme solution.

  • Incubate the plate at 37°C and monitor the change in absorbance at the appropriate wavelength for the chosen HRP substrate (e.g., 405 nm for ABTS) over time in a kinetic mode.

  • The rate of change of absorbance is a measure of the sialidase activity.[8]

  • Calculate the percentage of inhibition and determine the IC50 value from the reaction rates.

Visualizations

Signaling Pathway

Glycosidase_Signaling Nutrients Nutrients (e.g., Glucose) UDP_GlcNAc UDP-GlcNAc Nutrients->UDP_GlcNAc Metabolic Flux OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Protein Target Protein OGT->Protein Adds O-GlcNAc OGA OGA (O-GlcNAcase) OGA->Protein Removes O-GlcNAc O_GlcNAcylated_Protein O-GlcNAcylated Protein Protein->O_GlcNAcylated_Protein O_GlcNAcylated_Protein->OGA Cellular_Processes Modulation of Cellular Processes (Transcription, Signaling) O_GlcNAcylated_Protein->Cellular_Processes

Caption: O-GlcNAc cycling as a nutrient sensor.

Experimental Workflow

Glycosidase_Inhibitor_Screening_Workflow Start Start Plate_Setup Prepare 96-well Plate: Buffer + Inhibitor/Control Start->Plate_Setup Add_Enzyme Add Glycosidase Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add Substrate (Chromogenic/Fluorogenic) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (if applicable) Incubation->Stop_Reaction Measure_Signal Measure Signal (Absorbance/Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: % Inhibition, IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for glycosidase inhibitor screening.

Principle of Detection Methods

Detection_Principles cluster_0 Chromogenic Assay cluster_1 Fluorogenic Assay pNPG pNPG (Colorless) Glucosidase_C β-Glucosidase pNPG->Glucosidase_C pNP p-Nitrophenol (Yellow) Glucosidase_C->pNP Hydrolysis Inhibitor_C Inhibitor Inhibitor_C->Glucosidase_C MUG MUG (Non-fluorescent) Glucosidase_F β-Glucosidase MUG->Glucosidase_F MU 4-MU (Fluorescent) Glucosidase_F->MU Hydrolysis Inhibitor_F Inhibitor Inhibitor_F->Glucosidase_F

Caption: Principles of chromogenic and fluorogenic assays.

References

Application of Iminosugars in Cell Culture Models of Disease: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing iminosugars in various cell culture models of human diseases. Iminosugars, a class of sugar analogues where the ring oxygen is replaced by a nitrogen atom, have emerged as powerful tools for studying and potentially treating a range of conditions, including lysosomal storage disorders, viral infections, cancer, and cystic fibrosis. Their mechanisms of action are diverse, ranging from competitive inhibition of key enzymes in metabolic pathways to acting as pharmacological chaperones that aid in the proper folding of mutated proteins.

Iminosugars in Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. Iminosugars have shown therapeutic promise in cell culture models of several LSDs, primarily through two mechanisms: Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

Substrate Reduction Therapy in Gaucher and Fabry Disease Models

SRT aims to decrease the biosynthesis of the substrate that accumulates in the lysosome, thereby alleviating the cellular pathology. The iminosugar N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, is a key agent in this approach. It inhibits ceramide-specific glucosyltransferase, the first enzyme in the biosynthesis of most glycosphingolipids.[1][2]

Quantitative Data on Iminosugar-Mediated Substrate Reduction:

IminosugarDisease ModelCell LineKey Enzyme TargetIC50 / EfficacyReference
N-butyldeoxynojirimycin (NB-DNJ, Miglustat)Gaucher DiseasePatient-derived fibroblastsCeramide-specific glucosyltransferaseEffective in preventing glycolipid storage[3]
N-butyldeoxygalactonojirimycin (NB-DGJ, Lucerastat)Gaucher DiseaseIn vitro modelCeramide-specific glucosyltransferasePotent inhibitor of glycolipid biosynthesis[3]
LucerastatFabry DiseaseFabry mouse kidneyGlucosylceramide synthaseLowered renal Gb3 levels[4]

Experimental Protocol: Assessing Substrate Reduction in a Gaucher Disease Cell Model

This protocol outlines the steps to evaluate the efficacy of NB-DNJ in reducing glucosylceramide levels in a fibroblast cell line derived from a Gaucher disease patient.

Materials:

  • Gaucher disease patient-derived fibroblasts (e.g., carrying the N370S mutation)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • N-butyldeoxynojirimycin (NB-DNJ)

  • Radiolabeled precursor for glycosphingolipid synthesis (e.g., [³H]palmitate)

  • Scintillation counter

  • TLC plates and developing solvents

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture Gaucher patient fibroblasts in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Iminosugar Treatment: Treat the cells with varying concentrations of NB-DNJ (e.g., 10-100 µM) for 7-10 days. Include an untreated control.

  • Metabolic Labeling: On the final day of treatment, incubate the cells with a radiolabeled precursor like [³H]palmitate for 24 hours to label newly synthesized lipids.

  • Lipid Extraction: Wash the cells with PBS, harvest, and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Thin-Layer Chromatography (TLC): Separate the extracted lipids on a TLC plate to resolve different glycosphingolipid species.

  • Quantification: Visualize the radiolabeled lipids by autoradiography and quantify the amount of glucosylceramide by scraping the corresponding band from the TLC plate and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Compare the levels of radiolabeled glucosylceramide in NB-DNJ-treated cells to the untreated controls to determine the extent of substrate reduction.

GSL_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Complex_GSLs->Lysosome Degradation Pathway Accumulation Accumulation (Gaucher/Fabry Disease) Lysosome->Accumulation NBDNJ NB-DNJ (Miglustat) NBDNJ->Glucosylceramide Inhibits

Caption: Inhibition of Glucosylceramide Synthesis by NB-DNJ.

Pharmacological Chaperone Therapy in Pompe and Gaucher Disease Models

PCT utilizes small molecules that bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome. This increases the residual enzyme activity within the cell.

Quantitative Data on Iminosugar-Mediated Pharmacological Chaperoning:

IminosugarDisease ModelCell LineMutant EnzymeEfficacyReference
N-butyldeoxynojirimycin (NB-DNJ, Miglustat)Gaucher DiseaseTransfected cellsMutated acid β-glucosidase (e.g., N370S)Increased enzyme activity[5][6]
N-nonyl-deoxynojirimycin (NN-DNJ)Gaucher DiseaseN370S FibroblastsN370S β-glucosidase2-fold increase in enzyme activity[7]
5-C-phenethyl-DNJPompe DiseasePatient-derived cellsAcid α-glucosidase (GAA)Significant increase in GAA activity[8]
Deoxynojirimycin (DNJ)Pompe DiseasePatient-derived cellsAcid α-glucosidase (GAA)Chaperone for mutant GAA[9]

Experimental Protocol: Evaluating Pharmacological Chaperone Activity in a Pompe Disease Cell Model

This protocol describes how to assess the ability of an iminosugar to increase the activity of mutant acid α-glucosidase (GAA) in fibroblasts from a Pompe disease patient.

Materials:

  • Pompe disease patient-derived fibroblasts

  • DMEM with 10% FBS

  • Test iminosugar (e.g., 5-C-phenethyl-DNJ)

  • 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate for GAA

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Culture Pompe patient fibroblasts and treat with a range of concentrations of the iminosugar chaperone (e.g., 1-100 µM) for 3-5 days.

  • Cell Lysis: Wash the cells with PBS and lyse them to release cellular proteins, including GAA.

  • Enzyme Activity Assay: Incubate the cell lysates with the fluorogenic substrate 4-MUG at an acidic pH (optimal for lysosomal enzymes).

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer. The fluorescence intensity is directly proportional to the GAA enzyme activity.

  • Protein Quantification: Determine the total protein concentration in the cell lysates to normalize the enzyme activity.

  • Data Analysis: Calculate the specific GAA activity (e.g., in nmol/mg protein/hour) and compare the activity in treated cells to untreated controls to determine the chaperone effect.

Chaperone_Therapy cluster_ER Endoplasmic Reticulum Misfolded_Enzyme Misfolded Mutant Enzyme (e.g., GAA) Correctly_Folded_Enzyme Correctly Folded Enzyme Misfolded_Enzyme->Correctly_Folded_Enzyme Promotes Folding ERAD ER-Associated Degradation (ERAD) Misfolded_Enzyme->ERAD Iminosugar Iminosugar Chaperone Iminosugar->Misfolded_Enzyme Binds & Stabilizes Lysosome Lysosome Correctly_Folded_Enzyme->Lysosome Trafficking

Caption: Mechanism of Pharmacological Chaperone Therapy.

Iminosugars in Viral Infection Cell Culture Models

Iminosugars with a glucose configuration act as inhibitors of host endoplasmic reticulum (ER) α-glucosidases I and II.[10] These enzymes are crucial for the proper folding of viral envelope glycoproteins.[11] Inhibition of these enzymes leads to misfolded viral glycoproteins, which are then targeted for ER-associated degradation (ERAD), resulting in reduced production of infectious viral particles.[11][12] This mechanism provides a broad-spectrum antiviral strategy.

Quantitative Data on Antiviral Activity of Iminosugars:

IminosugarVirus ModelCell LineKey Enzyme TargetIC50 / EC90 / EfficacyReference
CelgosivirDengue Virus (DENV)MDMΦsER α-glucosidasesReduces infectious virus secretion[13]
N-butyl-deoxynojirimycin (NB-DNJ)Dengue Virus (DENV)Primary human macrophagesER α-glucosidasesReverses DENV-induced reduction of IFNγ receptor[14]
N-nonyl-deoxynojirimycin (NN-DNJ)Influenza A VirusMDCK cellsER α-glucosidasesStrain-dependent antiviral effects[15]
Deoxynojirimycin (DNJ)Zika Virus (ZIKV)Vero, CHME3ER α-glucosidasesSignificant inhibition of ZIKV replication[16]
CastanospermineZika Virus (ZIKV)Vero, CHME3ER α-glucosidasesSignificant inhibition of ZIKV replication[16]
Novel α-glucosidase inhibitor (77)SARS-CoV-2A549-ACE2 cellsER α-glucosidase IEC90 = 1.94 µM[9]

Experimental Protocol: Determining the Antiviral Efficacy of an Iminosugar against Dengue Virus

This protocol details a plaque reduction assay to quantify the inhibition of Dengue virus (DENV) production in the presence of an iminosugar.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus stock of known titer

  • Test iminosugar (e.g., celgosivir)

  • DMEM with 2% FBS

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.

  • Virus Infection: Infect the confluent cell monolayers with DENV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Iminosugar Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing methylcellulose and various concentrations of the iminosugar.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: After incubation, remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each iminosugar concentration compared to the untreated virus control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%).

Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I ERAD ER-Associated Degradation (ERAD) Nascent_Glycoprotein->ERAD Misfolding Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin Properly_Folded Properly Folded Glycoprotein Calnexin->Properly_Folded Virion_Assembly Virion Assembly & Egress Properly_Folded->Virion_Assembly Trafficking Iminosugar Iminosugar Iminosugar->Glucosidase_I Inhibits Iminosugar->Glucosidase_II Inhibits Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Experimental_Workflow_Anticancer Start Seed Cancer Cells (e.g., HeLa, HCT-116) in 96-well plates Treatment Treat with serial dilutions of Iminosugar (24-72h) Start->Treatment MTT_Addition Add MTT solution (2-4h incubation) Treatment->MTT_Addition Solubilization Solubilize formazan crystals MTT_Addition->Solubilization Absorbance Measure Absorbance (e.g., 570 nm) Solubilization->Absorbance Analysis Calculate % Viability and determine GI50 Absorbance->Analysis End Antiproliferative Effect Quantified Analysis->End

References

Application Notes: The Versatile Role of Benzylidene Acetals in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselective functionalization of polyhydroxylated monosaccharides. Among the arsenal of protecting groups, the benzylidene acetal stands out as a robust and versatile tool, particularly for the simultaneous protection of 1,2- and 1,3-diols.[1][2] Its widespread application in the synthesis of complex oligosaccharides and glycoconjugates, crucial components in drug development and biological research, underscores its significance.

Benzylidene acetals are most commonly employed to protect the C4 and C6 hydroxyl groups of hexopyranosides, forming a conformationally rigid six-membered ring.[3] This not only masks two reactive sites in a single step but also influences the stereochemical outcome of subsequent glycosylation reactions.[4] The stability of the benzylidene acetal to a wide range of reaction conditions, coupled with the numerous methods for its selective cleavage, makes it an invaluable asset for synthetic chemists.[2]

Key Applications

  • Regioselective Protection: The primary application of benzylidene acetals is the regioselective protection of diols. In glucose, mannose, and galactose derivatives, the formation of the 4,6-O-benzylidene acetal is thermodynamically favored, leaving the C2 and C3 hydroxyl groups available for further manipulation.[5]

  • Stereochemical Control: The rigid chair conformation imposed by the 4,6-O-benzylidene group can significantly influence the stereoselectivity of glycosylation reactions at the anomeric center.[4] This conformational constraint is a key strategy in the synthesis of specific glycosidic linkages.

  • Intermediate for Further Functionalization: The benzylidene acetal can be regioselectively opened under reductive conditions to afford either a 4-O-benzyl or a 6-O-benzyl ether, providing a pathway to selectively functionalize one hydroxyl group while the other remains protected.[1][6][7]

  • Carboxylic Acid Surrogate: In a powerful synthetic transformation, the benzylidene acetal can be directly oxidized to a carboxylic acid at the C6 position, offering an efficient route to uronic acid derivatives, which are important components of glycosaminoglycans.[8]

Formation of Benzylidene Acetals

The formation of a benzylidene acetal is typically achieved by reacting the carbohydrate with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, in the presence of an acid catalyst.

Reaction Workflow: Formation of a 4,6-O-Benzylidene Acetal

Substrate Carbohydrate (e.g., Methyl α-D-glucopyranoside) Reaction Reaction Substrate->Reaction Reagents Benzaldehyde Dimethyl Acetal + Acid Catalyst (e.g., CSA, p-TsOH, Cu(OTf)₂) Reagents->Reaction Product 4,6-O-Benzylidene Acetal Derivative Reaction->Product Start 4,6-O-Benzylidene Acetal Acid Acidic Hydrolysis (e.g., 80% AcOH) Start->Acid Deprotection Hydrogenolysis Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Hydrogenolysis Deprotection TransferHydrogenolysis Catalytic Transfer Hydrogenation (e.g., Et₃SiH, Pd/C) Start->TransferHydrogenolysis Deprotection End Free 4,6-Diol Acid->End Hydrogenolysis->End TransferHydrogenolysis->End Start 4,6-O-Benzylidene Acetal Condition1 Reductive Opening Condition A (e.g., DIBAL-H in CH₂Cl₂) Start->Condition1 Condition2 Reductive Opening Condition B (e.g., Borane/Lewis Acid) Start->Condition2 Product1 4-OH, 6-O-Benzyl Derivative Condition1->Product1 Product2 6-OH, 4-O-Benzyl Derivative Condition2->Product2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of N-Boc Protected Product

  • Question: My N-Boc protection of the 1,5-imino-D-glucitol precursor is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in N-Boc protection of polyhydroxylated piperidines can stem from several factors:

    • Weak Nucleophilicity of the Amine: The nitrogen in the iminosugar might be a weak nucleophile. To enhance reactivity, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP) at 0.1-0.2 equivalents to activate the Boc anhydride.

    • Steric Hindrance: The complex three-dimensional structure of the iminosugar can sterically hinder the approach of the Boc anhydride. Increasing the reaction temperature or using a less sterically demanding Boc-donating reagent might be necessary.

    • Poor Solubility: The iminosugar precursor may have poor solubility in common organic solvents. Ensure adequate solubility by choosing an appropriate solvent system. For zwitterionic starting materials, which can be poorly soluble in methanol, the reaction may proceed very slowly.[1]

    • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before work-up.

Issue 2: Formation of Multiple Products during N-Boc Protection

  • Question: I am observing multiple spots on my TLC plate after the N-Boc protection step. What are these byproducts and how can I avoid them?

  • Answer: The formation of multiple products is a common issue.

    • Di-Boc Protection: Primary amines can sometimes undergo di-Boc protection, where two Boc groups are added to the same nitrogen. To avoid this, carefully control the stoichiometry by using close to 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O).

    • O-Boc Protection: The hydroxyl groups of the iminosugar can also react with Boc anhydride, especially in the presence of a strong base. To favor N-protection, run the reaction at room temperature or 0°C without a strong base. If selectivity remains an issue, consider protecting the hydroxyl groups with an orthogonal protecting group before the N-Boc protection step.

Issue 3: Inefficient Benzylidene Acetal Formation

  • Question: The formation of the 4,6-O-benzylidene acetal is sluggish or incomplete. How can I improve this reaction?

  • Answer: Inefficient benzylidene acetal formation can be addressed by:

    • Catalyst Choice: This reaction is acid-catalyzed. Common catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or copper(II) triflate (Cu(OTf)₂).[2] The choice of catalyst can significantly impact the reaction rate and yield.

    • Water Removal: The reaction produces water, which can inhibit the reaction. Ensure anhydrous conditions by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

    • Reagent Stoichiometry: An excess of benzaldehyde or benzaldehyde dimethyl acetal can be used to drive the reaction to completion.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the final this compound. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and excess reagents.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, with ethyl acetate and hexane, is often effective.

    • Removal of Excess Boc₂O: If excess di-tert-butyl dicarbonate is a contaminant, it can be removed during work-up with a mild basic wash to hydrolyze it. Alternatively, specialized scavengers can be employed.

    • Crystallization: If the product is a solid, crystallization can be an effective purification technique. The final product has a reported melting point of 162-164°C.[3]

Frequently Asked Questions (FAQs)

  • Question: What is the typical starting material for this synthesis?

  • Answer: A common and logical starting material is 1-deoxynojirimycin (1,5-imino-D-glucitol).[4] The synthesis then proceeds with N-protection followed by acetal formation.

  • Question: In what order should the protection steps be performed?

  • Answer: A common strategy is to first introduce the N-Boc protecting group onto the piperidine nitrogen, followed by the formation of the 4,6-O-benzylidene acetal.

  • Question: What are the key reaction parameters to monitor?

  • Answer: For the N-Boc protection, monitor the consumption of the starting amine and the formation of the mono-protected product. For the benzylidene acetal formation, monitor the disappearance of the polyol starting material. TLC and LC-MS are invaluable tools for reaction monitoring.

  • Question: Are there any known side reactions during the benzylidene acetal formation?

  • Answer: A potential side reaction is the formation of a second benzylidene acetal involving the C2 and C3 hydroxyl groups, especially if reaction conditions are not carefully controlled.[5]

Quantitative Data Summary

ParameterN-Boc Protection4,6-O-Benzylidene Acetal Formation
Typical Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIEA)Benzaldehyde or Benzaldehyde dimethyl acetal
Catalyst 4-Dimethylaminopyridine (DMAP) (optional)p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)
Solvent Dichloromethane (DCM), Methanol (MeOH), or a mixtureAcetonitrile (MeCN) or Dimethylformamide (DMF)
Temperature 0°C to Room TemperatureRoom Temperature to 80°C
Typical Reaction Time 1-12 hours1-4 hours
Typical Yield 70-95%60-85%

Experimental Protocols

Protocol 1: N-Boc Protection of 1,5-imino-D-glucitol

  • Dissolve 1,5-imino-D-glucitol (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate, to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected iminosugar, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Formation of 4,6-O-Benzylidene Acetal

  • Dissolve the N-Boc protected 1,5-imino-D-glucitol (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) or camphorsulfonic acid.

  • Stir the reaction mixture at room temperature or heat to 50-80°C for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final product, this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound Start Start Synthesis Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Identify Identify Specific Issue Problem->Identify Yes End Successful Synthesis Problem->End No Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Implement Implement Solution Troubleshoot->Implement Continue Continue Synthesis Implement->Continue Continue->Problem

Caption: A general workflow for troubleshooting the synthesis.

Synthesis_Pathway cluster_pathway Synthetic Pathway StartingMaterial 1,5-imino-D-glucitol Intermediate N-(tert-butoxycarbonyl)- 1,5-imino-D-glucitol StartingMaterial->Intermediate Boc₂O, Base FinalProduct 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)- 1,5-imino-D-glucitol Intermediate->FinalProduct Benzaldehyde dimethyl acetal, Acid catalyst

Caption: Key steps in the synthesis pathway.

References

Technical Support Center: Optimizing Glycosidase Inhibition Assays with Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing glycosidase inhibition assays with iminosugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a glycosidase inhibition assay with iminosugars?

The optimal pH for a glycosidase inhibition assay is a critical parameter that depends on both the enzyme and the iminosugar inhibitor. Glycosidase activity is pH-sensitive, with most lysosomal glycosidases functioning optimally at an acidic pH (below 6), while enzymes in the endoplasmic reticulum function at a neutral pH (around 7.4).[1][2] The inhibition by iminosugars is also pH-dependent because both the inhibitor and the enzyme's active site have groups that can change their protonation state with pH.[3][4] For instance, basic iminosugar inhibitors often bind preferentially in their protonated form.[3][4] It is crucial to determine the enzyme's optimal pH for activity first and then evaluate the inhibitor's potency across a pH range to understand the pH-dependency of the interaction.[3][4]

Q2: How do I determine the IC50 value for an iminosugar inhibitor?

The IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6] To determine the IC50 value, a series of experiments are conducted with a constant concentration of the enzyme and substrate.[5] The concentration of the iminosugar inhibitor is steadily increased, and the corresponding enzyme activity is measured.[5] The data, typically plotting the percentage of inhibition against the logarithm of the inhibitor concentration, is then fitted to a sigmoidal dose-response curve.[5] The inflection point of this curve represents the log(IC50), from which the IC50 value can be calculated.[5] It is important to note that IC50 values are dependent on the substrate concentration used in the assay.[5]

Q3: What is the difference between competitive and non-competitive inhibition, and how can I distinguish them for my iminosugar?

Competitive and non-competitive inhibition are two primary modes of enzyme inhibition.

  • Competitive Inhibition: The inhibitor competes directly with the substrate for the active site of the enzyme.[7][8] This type of inhibition can be overcome by increasing the substrate concentration.[7][9] In competitive inhibition, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unaffected.[7]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[7][10] This binding alters the enzyme's conformation, reducing its activity regardless of whether the substrate is bound.[10] Increasing the substrate concentration does not reverse this type of inhibition.[7] In non-competitive inhibition, the Vmax decreases, while the Km remains unchanged.[][12]

To distinguish between these mechanisms, you can perform kinetic studies by measuring the reaction rates at varying substrate and inhibitor concentrations.[13] The data can then be plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the changes in Km and Vmax.

Troubleshooting Guide

Problem 1: High variability in my assay results.

  • Possible Cause: Inconsistent experimental conditions. Minor variations in pH, temperature, incubation times, or reagent concentrations can lead to significant differences in results.[14]

  • Solution:

    • Strictly adhere to the established protocol for all experiments.

    • Ensure all reagents are properly prepared and stored.

    • Use a temperature-controlled incubator or water bath for all incubation steps.

    • Perform experiments in triplicate to assess and minimize variability.[13]

Problem 2: My iminosugar shows weak or no inhibition.

  • Possible Cause 1: The iminosugar is not a potent inhibitor for the specific glycosidase being tested. Iminosugar inhibitors exhibit a high degree of selectivity for different glycosidases.[15][16]

  • Solution 1: Test the iminosugar against a panel of different glycosidases to identify its target enzyme.

  • Possible Cause 2: The assay conditions (e.g., pH) are not optimal for inhibitor binding. The protonation state of both the iminosugar and the enzyme's active site can significantly impact binding affinity.[3][4]

  • Solution 2: Evaluate the inhibitory activity across a range of pH values to determine the optimal condition for the specific enzyme-inhibitor pair.

  • Possible Cause 3: The inhibitor concentration range is too low.

  • Solution 3: Test a wider range of inhibitor concentrations, including higher concentrations, to ensure you are observing the full dose-response curve.

Problem 3: The enzyme activity is unstable during the assay.

  • Possible Cause: The enzyme is denaturing over the course of the assay. This can be due to suboptimal pH, temperature, or the presence of denaturing agents.

  • Solution:

    • Confirm the optimal storage conditions for your enzyme and ensure it is handled correctly.

    • Optimize the assay buffer to ensure it provides a stable environment for the enzyme.

    • Consider adding stabilizing agents, such as bovine serum albumin (BSA), to the reaction mixture.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Glycosidase Activity
  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).

  • Prepare the reaction mixture in a 96-well microplate. Each well should contain the buffer, the glycosidase enzyme at a fixed concentration, and the substrate (e.g., p-nitrophenyl glycoside).

  • Initiate the reaction by adding the substrate.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate).

  • Measure the absorbance of the product (e.g., p-nitrophenol) using a microplate reader at the appropriate wavelength (e.g., 405 nm).

  • Plot the enzyme activity (absorbance) against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.[1]

Protocol 2: Glycosidase Inhibition Assay and IC50 Determination
  • Prepare a stock solution of the iminosugar inhibitor in a suitable solvent (e.g., water or DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • Prepare the reaction mixture in a 96-well microplate. Each well should contain the optimal buffer (determined in Protocol 1), the glycosidase enzyme, and a specific concentration of the iminosugar inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

  • Initiate the reaction by adding the substrate at a constant concentration (typically at or below the Km value).[14]

  • Incubate the plate at a constant temperature for a specific period.

  • Stop the reaction with a stop solution.

  • Measure the absorbance of the product.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC50 values) of various iminosugars against different glycosidases as reported in the literature.

Table 1: IC50 Values of Iminosugars against α-Glucosidases

IminosugarEnzyme SourceIC50 (µM)Reference
1-Deoxynojirimycin (DNJ)Yeast>1000[17]
MiglitolRice0.05[17]
MiglitolYeast>1000[17]
Compound 14Yeast50[18]
Compound 10Rice177[18]
Compound 14Rice344[18]

Table 2: IC50 Values of Iminosugars against β-Glucosidases and other Glycosidases

IminosugarEnzyme SourceIC50 (µM)Reference
Isofagomine Derivative 5Almond β-glucosidasePotent inhibitor[3]
1-Deoxynojirimycin Derivative 6Almond β-glucosidaseNo inhibition[3]
Compound 10Coffee bean α-galactosidase306[18]
Compound 14Bovine liver β-galactosidase962[18]
Compound 14Bovine epididymis α-L-fucosidase142[18]
Iminosugar 5α-Gal A (pH 7.0)0.053[19]
Iminosugar 5α-Gal A (pH 4.6)0.670[19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions mix Mix Enzyme and Inhibitor (Pre-incubation) prep_reagents->mix add_substrate Add Substrate to Initiate Reaction mix->add_substrate incubate Incubate at Constant Temperature add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for a typical glycosidase inhibition assay.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C Enzyme ActiveSite_C Active Site Enzyme_C->ActiveSite_C Substrate_C Substrate Substrate_C->ActiveSite_C Binds Inhibitor_C Inhibitor Inhibitor_C->ActiveSite_C Competes Enzyme_NC Enzyme ActiveSite_NC Active Site Enzyme_NC->ActiveSite_NC AllostericSite_NC Allosteric Site Enzyme_NC->AllostericSite_NC Substrate_NC Substrate Substrate_NC->ActiveSite_NC Binds Inhibitor_NC Inhibitor Inhibitor_NC->AllostericSite_NC Binds AllostericSite_NC->ActiveSite_NC Inactivates

Caption: Competitive vs. Non-Competitive Inhibition Mechanisms.

References

"common problems in handling iminosugar derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for iminosugar derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis, purification, handling, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: My iminosugar derivative shows low solubility in aqueous buffers. How can I improve this?

A1: Low aqueous solubility is a common issue, especially with N-alkylated iminosugar derivatives due to increased lipophilicity. Here are several approaches to address this:

  • Salt Formation: If your iminosugar has a basic nitrogen atom, converting it to a hydrochloride or other salt form can significantly enhance its solubility in aqueous solutions.

  • Use of Co-solvents: For in vitro assays, consider using a small percentage of a biocompatible organic co-solvent like DMSO or ethanol. However, be mindful of the potential effects of the co-solvent on your biological system. For instance, N-butyldeoxynojirimycin (NB-DNJ) hydrochloride is soluble in DMSO at 10 mg/ml and in PBS (pH 7.2) at 1 mg/ml.[1]

  • pH Adjustment: The solubility of iminosugars can be pH-dependent. Adjusting the pH of your buffer may improve solubility, but ensure the chosen pH is compatible with your experimental conditions and the stability of the compound.

  • Formulation Strategies: For in vivo studies, formulation approaches such as nanosuspensions can be employed to improve the bioavailability of poorly soluble iminosugars.[2]

Q2: I am observing degradation of my iminosugar derivative during storage or experiments. What are the common stability issues?

A2: Iminosugar stability can be influenced by their structure, pH, and temperature.

  • Structural Stability: Iminosugars with a hemiaminal linkage, like nojirimycin, are inherently unstable under neutral and alkaline conditions. In contrast, 1-deoxy iminosugars such as 1-deoxynojirimycin (DNJ) are more stable due to the absence of the anomeric hydroxyl group.[3]

  • pH Stability: Many iminosugars exhibit greater stability in acidic environments, such as those mimicking the lysosome (pH ~4.5-5.2).[4][5] Their binding to target enzymes can also be pH-selective.[6][7]

  • Temperature Stability: Generally, iminosugar derivatives should be stored at low temperatures (e.g., -20°C) to minimize degradation. Solutions of DNJ in distilled water can be stored at -20°C for up to 3 months.[8] Studies have shown that DNJ is relatively stable to heat, withstanding temperatures up to 121°C for 15 minutes with minimal degradation.[2][8]

Q3: My synthetic yield of the iminosugar derivative is consistently low. What are the potential reasons?

A3: Low yields in iminosugar synthesis are a frequent challenge due to the multi-step nature and the need for protecting group chemistry. Common causes include:

  • Incomplete Reactions: Monitor your reactions closely using techniques like Thin Layer Chromatography (TLC) to ensure they have gone to completion before proceeding to the next step.

  • Side Reactions: The presence of multiple hydroxyl groups can lead to undesired side reactions. Ensure your protecting group strategy is robust and that the protecting groups are stable under the reaction conditions.

  • Purification Losses: Significant amounts of the product can be lost during purification steps like column chromatography or crystallization, especially if the compound has high polarity.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and reagent stoichiometry should be carefully optimized for each step.

Q4: I'm having trouble with the purification of my N-alkylated iminosugar derivative by flash chromatography. What are some common pitfalls?

A4: The high polarity of many iminosugar derivatives can make purification by silica gel chromatography challenging.

  • Streaking on TLC/Column: Highly polar compounds can streak on silica gel, leading to poor separation. Using a more polar solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, can help. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can also improve the chromatography of basic iminosugars by reducing tailing.

  • Co-elution with Byproducts: If your product is co-eluting with impurities, a gradient elution might be necessary to improve separation. Start with a less polar solvent system and gradually increase the polarity.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alternative stationary phases like alumina or reverse-phase C18 silica.

Q5: The inhibitory activity of my iminosugar derivative in a whole-cell assay is much lower than in an in vitro enzyme assay. Why is there a discrepancy?

A5: This is a common observation and can be attributed to several factors related to the complexity of a cellular environment compared to an isolated enzyme system.[9][10]

  • Poor Cellular Uptake: The compound may not efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of the iminosugar, such as its polarity and size, will influence its ability to enter the cell.

  • Subcellular Localization: For iminosugars targeting enzymes within specific organelles, such as the endoplasmic reticulum (ER) or lysosomes, the compound must not only enter the cell but also be transported to the correct subcellular compartment.[9]

  • Metabolism of the Compound: The iminosugar derivative could be metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, preventing it from reaching a high enough intracellular concentration to be effective.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
No crystal formation after cooling Solution is too dilute.Concentrate the solution by boiling off some solvent and allow it to cool again.[11]
Nucleation is not initiated.Try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
Low yield after crystallization Too much solvent was used, leaving a significant amount of product in the mother liquor.If the mother liquor has not been discarded, try to recover more product by concentrating the solution and cooling it again.[11]
The compound is highly soluble in the chosen solvent.Consider using a different solvent or a solvent mixture where the compound has lower solubility at room temperature but is still soluble when hot.
Low yield in reductive amination for N-alkylation Reductant is not effective.Ensure you are using an appropriate reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and that it is fresh.
Formation of byproducts.Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Purification by flash chromatography may be necessary to remove byproducts.[12]
Difficulty in separating regioisomers after aminocyclization Isomers have very similar polarities.Consider protecting the hydroxyl groups (e.g., acetylation) before chromatography to alter the polarity and improve separation. The protecting groups can be removed in a subsequent step.[3]
Biological Assays
Problem Possible Cause Troubleshooting Steps
High background in α-glucosidase inhibition assay Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is unstable and hydrolyzing spontaneously.Prepare the substrate solution fresh and ensure the buffer pH is optimal for the enzyme and stable for the substrate.
Contamination of enzyme or reagents.Use high-purity reagents and enzyme preparations. Run appropriate controls (no enzyme, no substrate) to identify the source of the background.
No or low cellular uptake of the iminosugar derivative The compound is too polar or too large to cross the cell membrane.Modify the structure to increase lipophilicity (e.g., by adding a lipid tail), but be mindful that this can also affect solubility.
The compound is being actively removed by efflux pumps.Co-incubate with known efflux pump inhibitors to see if this increases the intracellular concentration and activity of your compound.
Purified recombinant enzyme is inactive in in vitro assay The enzyme is misfolded or has lost its activity during purification or storage.Ensure proper protein folding and storage conditions. Consider using a commercially available, stabilized enzyme preparation as a positive control.[13]
The cell lysate has insufficient enzymatic activity for reliable measurements.Optimize the cell lysis procedure to maximize enzyme release and activity. Consider using a more concentrated lysate or a more sensitive assay.[13]

Data Presentation

Table 1: Solubility of Common Iminosugar Derivatives
Iminosugar DerivativeSolventSolubilityReference(s)
1-Deoxynojirimycin (DNJ)WaterUp to 25 mg/mL[8]
Dimethyl sulfoxide (DMSO)Soluble[8]
MethanolSoluble[8]
N-Butyldeoxynojirimycin (NB-DNJ) hydrochlorideDimethyl sulfoxide (DMSO)10 mg/mL[1]
Phosphate-buffered saline (PBS), pH 7.21 mg/mL[1]
Table 2: Stability of 1-Deoxynojirimycin (DNJ)
ConditionObservationReference(s)
Storage (Aqueous Solution) Stable for up to 3 months at -20°C.[8]
Heat Treatment Stable upon heating to 121°C for up to 15 minutes.[2][8]
Drying Process Drying at temperatures below 50°C may lead to enzymatic conversions and respiratory losses, while temperatures above 80°C can cause thermochemical degradation.[14]

Experimental Protocols

Protocol 1: Purification of N-Alkylated Iminosugar Derivatives by Silica Gel Flash Chromatography

This protocol provides a general guideline for the purification of moderately polar N-alkylated iminosugar derivatives.

Materials:

  • Crude N-alkylated iminosugar derivative

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane)

  • Triethylamine (optional, for basic compounds)

  • Flash chromatography system (column, pump, fraction collector)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and visualization reagents (e.g., potassium permanganate stain)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[15]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure. Ensure the silica bed is well-compacted and level.

  • Mobile Phase Selection: The choice of mobile phase is critical. A common starting point for N-alkylated iminosugars is a mixture of a less polar solvent (DCM or EtOAc/Hexane) and a more polar solvent (MeOH). The ideal solvent system should give a retention factor (Rf) of ~0.2-0.4 for the target compound on TLC. For basic iminosugars that show tailing on TLC, add 0.1-1% triethylamine to the mobile phase.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin the elution with the initial mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of MeOH in DCM), is often necessary for good separation.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified iminosugar derivative.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol describes a common colorimetric method for assessing the inhibitory activity of iminosugar derivatives against α-glucosidase from Saccharomyces cerevisiae.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Iminosugar derivative (inhibitor)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of your iminosugar derivative in the buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A specific volume of phosphate buffer.

    • A volume of the iminosugar derivative solution (or buffer for the control).

    • A volume of the α-glucosidase solution.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a specific volume of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a set time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a volume of the sodium carbonate solution to each well. The addition of the basic solution will also develop the yellow color of the p-nitrophenol product.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the iminosugar derivative using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

experimental_workflow start Crude Iminosugar Derivative dissolve Dissolve in Minimal Solvent / Adsorb on Silica start->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (e.g., DCM to DCM/MeOH) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate end Pure Iminosugar Derivative evaporate->end signaling_pathway cluster_ER Endoplasmic Reticulum NascentGlycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) GlucosidaseI α-Glucosidase I NascentGlycoprotein->GlucosidaseI Removal of terminal glucose GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Removal of second and third glucose Calnexin Calnexin Cycle (Proper Folding) GlucosidaseII->Calnexin MisfoldedProtein Misfolded Glycoprotein GlucosidaseII->MisfoldedProtein leads to Calnexin->NascentGlycoprotein Reglucosylation (if misfolded) ERAD ER-Associated Degradation (ERAD) MisfoldedProtein->ERAD Iminosugar Iminosugar Derivative (e.g., DNJ) Iminosugar->GlucosidaseI Inhibition Iminosugar->GlucosidaseII Inhibition troubleshooting_guide start Low Biological Activity in Cell-Based Assay check_in_vitro Is the compound active in an in vitro enzyme assay? start->check_in_vitro no_in_vitro_activity Problem: Compound is inherently inactive. Solution: Re-evaluate structure-activity relationship. Synthesize new analogs. check_in_vitro->no_in_vitro_activity No check_uptake Is there evidence of cellular uptake? check_in_vitro->check_uptake Yes low_uptake Problem: Poor membrane permeability. Solution: Increase lipophilicity (e.g., N-alkylation) or use permeabilizing agents. check_uptake->low_uptake No check_efflux Is the compound a substrate for efflux pumps? check_uptake->check_efflux Yes efflux_issue Problem: Compound is actively removed from the cell. Solution: Co-administer with efflux pump inhibitors. check_efflux->efflux_issue Yes final_issue Problem: Compound may be metabolized or not reaching the target organelle. Solution: Investigate metabolic stability and subcellular localization. check_efflux->final_issue No

References

"common side reactions in benzylidene acetal formation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzylidene Acetal Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during benzylidene acetal formation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental process.

Problem 1: Low or No Product Yield

Q: My reaction is showing a very low yield of the desired benzylidene acetal. What are the possible causes and how can I improve it?

A: Low yields in benzylidene acetal formation are often due to an unfavorable equilibrium position or incomplete reaction. Here are the common causes and troubleshooting steps:

  • Inefficient Water Removal: Benzylidene acetal formation is a reversible reaction that produces water. Failure to remove water from the reaction mixture will prevent the equilibrium from shifting towards the product.

    • Solution:

      • Use a Dean-Stark apparatus with an azeotroping solvent like toluene or benzene to continuously remove water.

      • Add a dehydrating agent to the reaction mixture, such as anhydrous molecular sieves (3Å or 4Å), sodium sulfate, or copper sulfate.

  • Insufficient Catalyst Activity: The reaction is acid-catalyzed, and an inadequate amount or an inappropriate choice of catalyst can lead to a sluggish reaction.

    • Solution:

      • Ensure the catalyst is not old or deactivated. Use a fresh batch of catalyst.

      • Consider using a stronger acid catalyst, but be mindful of potential side reactions with sensitive substrates. Common catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), and Lewis acids like zinc chloride (ZnCl₂).

      • For a faster and often cleaner reaction at room temperature, consider using copper(II) trifluoromethanesulfonate (Cu(OTf)₂).

  • Steric Hindrance: Highly substituted diols or bulky aldehydes can slow down the reaction rate.

    • Solution:

      • Increase the reaction time and/or temperature.

      • Use a less sterically hindered benzaldehyde derivative if the experimental design allows.

Problem 2: Formation of Multiple Products (Isomers)

Q: I am observing the formation of multiple products in my reaction, which seem to be isomers. Why is this happening and how can I control the selectivity?

A: The formation of isomeric benzylidene acetals is a common occurrence, particularly with polyols that have multiple diol functionalities. This is governed by the principles of kinetic and thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: This isomer is formed faster due to a lower activation energy. It is often the less stable product and is favored at lower temperatures and shorter reaction times. For example, the formation of a five-membered ring (1,3-dioxolane) from a 1,2-diol is often kinetically favored.

    • Thermodynamic Product: This isomer is more stable and is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The six-membered ring (1,3-dioxane) formed from a 1,3-diol is typically the thermodynamically more stable product.

  • Troubleshooting Isomer Formation:

    • To favor the thermodynamic product: Increase the reaction temperature and prolong the reaction time to allow the initial kinetic product to equilibrate to the more stable thermodynamic product.

    • To favor the kinetic product: Run the reaction at a lower temperature and monitor it closely to stop it once the desired kinetic product has formed, before it has a chance to equilibrate.

    • Choice of Reagents: The choice of aldehyde and catalyst can also influence the regioselectivity. For instance, in some carbohydrate systems, specific catalysts can favor the formation of the 4,6-O-benzylidene acetal.

Kinetic vs. Thermodynamic Pathways

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzylidene acetal formation?

A1: Besides the formation of isomers, other common side products include:

  • Acyclic Acetals: These are intermediates in the reaction and can persist if the reaction does not go to completion. They are generally less stable than the cyclic acetals and can often be removed by mild aqueous workup.

  • Degradation Products: Under harsh acidic conditions and high temperatures, sensitive substrates like carbohydrates can undergo degradation, leading to a complex mixture of byproducts.

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction stalls, this intermediate may be present in the reaction mixture.

Q2: How can I monitor the progress of my benzylidene acetal formation reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting diol is typically more polar than the benzylidene acetal product. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the progress of the reaction.

Q3: What is the role of benzaldehyde dimethyl acetal in this reaction?

A3: Benzaldehyde dimethyl acetal is often used as an alternative to benzaldehyde. When it reacts with the diol under acidic conditions, it releases methanol instead of water. This can be advantageous as it drives the reaction forward without the need for azeotropic removal of water.

Q4: Can I use other aldehydes besides benzaldehyde?

A4: Yes, other aromatic and aliphatic aldehydes can be used to form the corresponding acetals. The choice of aldehyde can influence the stability and electronic properties of the resulting acetal, which can be useful in multi-step syntheses.

Quantitative Data Summary

The ratio of isomeric products is highly dependent on the substrate and reaction conditions. Below is a summary of typical outcomes for the reaction of glycerol with benzaldehyde, which can form both a five-membered (1,3-dioxolane) and a six-membered (1,3-dioxane) ring.

Reaction Conditions1,3-Dioxolane (Kinetic)1,3-Dioxane (Thermodynamic)Reference
Short reaction time, low temperatureMajor ProductMinor Product
Long reaction time, high temperature, equilibriumMinor ProductMajor Product

Note: Specific yields can vary significantly based on the catalyst, solvent, and exact temperature and time used.

Experimental Protocols

Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a general method for the formation of a benzylidene acetal using a Dean-Stark apparatus to remove water.

Materials:

  • Diol (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the diol, benzaldehyde, and toluene.

  • Add the p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the starting diol.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of a weak base, such as triethylamine or sodium bicarbonate solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Rapid Procedure using Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂) at Room Temperature

This method is often faster and proceeds under milder conditions.

Materials:

  • Diol (1.0 equiv)

  • Benzaldehyde dimethyl acetal (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 - 0.1 equiv)

  • Anhydrous acetonitrile

  • Triethylamine

Procedure:

  • Dissolve the diol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzaldehyde dimethyl acetal to the solution.

  • Add Cu(OTf)₂ to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, quench the catalyst by adding triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

"improving yield and purity in iminosugar synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yield and purity in iminosugar synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for iminosugars?

A1: Common synthetic strategies for iminosugars often start from commercially available sugars or non-glycidic precursors.[1] Key approaches include:

  • Reductive Amination: This involves the introduction of an amino group into the sugar skeleton followed by aminocyclization to form the characteristic piperidine or pyrrolidine ring.[1][2] This can be achieved through methods like the reductive amination of azidoketones or intramolecular attack of an amino group on a leaving group.[1][2] In some cases, one-pot amination and cyclization can be performed.[1][2]

  • Amination-Cyclization Cascade: This approach can reduce the number of synthetic steps and minimize the use of protecting groups, making the process more atom-economic.[3]

  • Biocatalytic Routes: The use of enzymes, such as galactose oxidase variants, can offer a more streamlined and environmentally friendly synthesis.[4]

  • From Non-carbohydrate Precursors: This involves using molecules that already contain a nitrogen ring, which is then functionalized and stereochemically differentiated.[1][2]

Q2: What are the critical factors that influence the yield and purity of iminosugar synthesis?

A2: Several factors can significantly impact the final yield and purity of your iminosugar product:

  • Reaction Conditions: Temperature, reaction time, solvent, and the concentration of reagents can all affect the outcome.[5] For instance, in some cyclization reactions, temperature and reagent concentration can influence the stereoselectivity of the product.[5]

  • Protecting Group Strategy: A well-designed protecting group strategy is crucial. The groups must be stable under various reaction conditions and allow for selective removal without affecting other parts of the molecule.[6]

  • Stereocontrol: Achieving the desired stereochemistry is often a major challenge. The formation of diastereomeric mixtures can significantly lower the yield of the target compound.[6]

  • Purification Method: The choice of purification technique is critical for obtaining a high-purity product. Common methods include silica gel column chromatography, ion-exchange chromatography (e.g., Dowex-H+ resin), and recrystallization.[7][8]

Q3: How can I monitor the progress of my iminosugar synthesis reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of iminosugar synthesis.[3][4] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. Stains like phosphomolybdic acid or anisaldehyde can be used for visualization.[5]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My iminosugar synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in iminosugar synthesis can stem from several issues. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely using TLC.[3][4] Consider extending the reaction time or slightly increasing the temperature. In some cases, sequential addition of a catalyst or reagent can help drive the reaction to completion.[4]

  • Side Reactions:

    • Cause: Undesired side reactions can consume your starting material or intermediate products. For example, dimerization can occur during the reductive amination of aldehydes.[7]

    • Solution: Optimize the reaction conditions. This could involve changing the solvent, temperature, or the type and amount of catalyst. For instance, in the reductive amination of ketoses, removing excess ammonium salt can simplify purification and improve yield.[7]

  • Decomposition of Intermediates:

    • Cause: Some intermediates in iminosugar synthesis can be unstable under certain pH conditions or during workup and purification.[3][7] For example, 6-deoxy-6-iodo-d-fructose is sensitive to pH and can decompose rapidly.[3][7]

    • Solution: If you suspect an unstable intermediate, it is best to use it in the next step as a crude product without isolation.[3][7] Adjusting the pH of the reaction mixture before workup can also prevent decomposition.

  • Poor Stereoselectivity:

    • Cause: The formation of multiple stereoisomers will naturally lead to a lower yield of the desired product.

    • Solution: The stereochemical outcome can be influenced by the choice of reagents and reaction conditions. For example, in cyclopropanation reactions, the temperature and concentration of the ylide can affect the exo:endo ratio of the products.[5] Employing chiral auxiliaries or asymmetric catalysis can also improve stereoselectivity.[6]

Data Presentation: Optimizing Reductive Amination Conditions

The following table summarizes the impact of different reaction conditions on the yield of 1-deoxymannojirimycin (DMJ).

Starting MaterialAmine SourceReducing AgentTemperatureTimeYield (%)Reference
6-deoxy-6-iodo-d-fructoseaq. NH₃ with AcONH₄NaCNBH₃80 °C18 h88[7]
6-deoxy-6-iodo-d-fructoseaq. NH₃NaCNBH₃Room Temp18 h95[7]

This data clearly shows that removing ammonium acetate (AcONH₄) and lowering the reaction temperature significantly improved the yield of DMJ.[7]

Problem 2: Product Impurity

Q: After purification, my iminosugar product is still impure. What purification strategies can I use to improve the purity?

A: Achieving high purity is essential, especially for biological assays. If you are struggling with impurities, consider the following purification techniques:

  • Silica Gel Column Chromatography: This is a standard method for purifying organic compounds.

    • Troubleshooting: If your iminosugar is very polar, it may not move well on a standard silica gel column. In such cases, using a more polar solvent system, such as a mixture of dichloromethane, ethanol, methanol, and aqueous ammonia, can be effective.[3] Reverse-phase silica (e.g., C18) can also be an option for highly polar compounds.[8]

  • Ion-Exchange Chromatography:

    • Application: Since iminosugars contain a basic nitrogen atom, they can be effectively purified using cation-exchange resins like Dowex-H+.[3][7] The iminosugar binds to the resin, and impurities can be washed away. The pure iminosugar is then eluted with a basic solution, such as aqueous ammonia.[3]

  • Recrystallization:

    • Application: If your iminosugar is a solid, recrystallization can be a highly effective method for achieving high purity.[8] The key is to find a suitable solvent or solvent system in which the iminosugar has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 1-Deoxymannojirimycin (DMJ) via Amination-Cyclization Cascade [3][7]

This protocol describes the optimized, one-pot synthesis of DMJ from methyl 6-deoxy-6-iodo-d-fructofuranoside.

Materials:

  • Methyl 6-deoxy-6-iodo-d-fructofuranoside

  • Aqueous ammonia (35%)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dowex-H+ resin

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Methanol (MeOH)

Procedure:

  • To a solution of methyl 6-deoxy-6-iodo-d-fructofuranoside (1.0 eq) in water, add aqueous ammonia (90 eq).

  • Add NaCNBH₃ (4.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue using Dowex-H+ ion-exchange chromatography, eluting with 1% aqueous ammonia.

  • Further purify the product by silica gel flash column chromatography using a solvent system of DCM/EtOH/MeOH/aq. NH₃ (20:2:2:1 v/v/v/v) to yield pure DMJ.

Visualizations

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Start Carbohydrate or Non-carbohydrate Precursor Protect Introduction of Protecting Groups Start->Protect Functionalize Functional Group Interconversion Protect->Functionalize Cyclize Intramolecular Cyclization Functionalize->Cyclize Deprotect Removal of Protecting Groups Cyclize->Deprotect Purify Purification (Chromatography, Recrystallization) Deprotect->Purify Iminosugar Pure Iminosugar Purify->Iminosugar

Caption: General workflow for iminosugar synthesis.

G Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC, NMR) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction is Complete CheckReaction->Complete Yes OptimizeCond Optimize Conditions: - Increase Time/Temp - Add More Reagent Incomplete->OptimizeCond AnalyzeByproducts Analyze Byproducts/ Side Reactions Complete->AnalyzeByproducts SideRxns Significant Side Reactions AnalyzeByproducts->SideRxns Yes NoSideRxns Minimal Side Reactions AnalyzeByproducts->NoSideRxns No ChangeCond Change Reaction Conditions: - Lower Temperature - Change Solvent/Catalyst SideRxns->ChangeCond AssessPurification Assess Purification Method NoSideRxns->AssessPurification Impure Product Still Impure AssessPurification->Impure Yes Pure Product is Pure AssessPurification->Pure No TryAltPurification Try Alternative Purification: - Ion Exchange - Recrystallization - Different Chromatography Impure->TryAltPurification

Caption: Troubleshooting decision tree for low yield and purity.

G cluster_factors Influencing Factors YieldPurity Yield & Purity ReactionCond Reaction Conditions (Temp, Time, Solvent) ReactionCond->YieldPurity Reagents Reagents & Catalysts Reagents->YieldPurity ProtectingGroups Protecting Group Strategy ProtectingGroups->YieldPurity Stereochem Stereocontrol Stereochem->YieldPurity Purification Purification Method Purification->YieldPurity Intermediates Intermediate Stability Intermediates->YieldPurity

Caption: Factors affecting yield and purity in iminosugar synthesis.

References

"stability issues with N-Boc protecting group in acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-Boc Protecting Group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the stability of the tert-butyloxycarbonyl (N-Boc) protecting group under various experimental conditions. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the N-Boc protecting group?

A1: The tert-butyloxycarbonyl (Boc) group is widely used for protecting amines due to its robust stability profile.[1] It is generally stable under basic, nucleophilic, and catalytic hydrogenation conditions.[2][3][4] Its key characteristic is its lability to acidic conditions, which allows for its selective removal.[2][4] This profile makes it an excellent "orthogonal" partner to other protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[2][5][6]

Q2: Under what typical acidic conditions is the N-Boc group cleaved?

A2: The N-Boc group is commonly cleaved using strong acids.[7] Standard conditions include treatment with trifluoroacetic acid (TFA), often as a 20-50% solution in a solvent like dichloromethane (DCM), or using neat TFA.[8][9] Another prevalent method is using a 4M solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[10][11]

Q3: Is the N-Boc group completely stable under all basic conditions?

A3: While the N-Boc group is renowned for its stability towards base hydrolysis and many nucleophiles, it is not entirely inert under all basic conditions.[2][12] Cleavage can occur under basic conditions in specific cases, such as with highly activated amines like pyrroles.[5] Additionally, strong bases can deprotonate the N-H of the Boc-carbamate, potentially leading to the formation of an isocyanate intermediate under certain conditions.[3]

Q4: Can the N-Boc group be removed without using a strong acid?

A4: Yes, several methods exist for N-Boc deprotection that avoid strong protic acids. These can be particularly useful for substrates with other acid-sensitive functional groups.[8] Options include:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂), trimethylsilyl iodide (TMSI), and aluminum chloride (AlCl₃) can effectively cleave the Boc group, often under milder conditions.[5][7][8]

  • Thermal Deprotection: In some instances, heating the N-Boc protected compound can induce cleavage, a process known as thermolysis.[8][13] This can sometimes be achieved in solvents like boiling water or at higher temperatures in solvents like dioxane or toluene.[5][10][14]

  • Other Reagents: A method using oxalyl chloride in methanol has been reported as a mild procedure for deprotection at room temperature.[10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My N-Boc deprotection reaction is slow or incomplete.

Question: I'm using standard conditions (e.g., 20% TFA in DCM), but my N-Boc deprotection is not reaching completion. What could be the cause, and how can I fix it?

Answer: Several factors can lead to sluggish or incomplete deprotection:

  • Insufficient Acid Strength or Concentration: The acid concentration may be too low for the specific substrate.[8] For example, the rate of HCl-catalyzed deprotection has been found to have a second-order dependence on the HCl concentration.[15][16]

  • Low Reaction Temperature: Running the reaction at 0 °C or below can significantly slow down the cleavage rate.[8]

  • Steric Hindrance: Substrates with substantial steric bulk near the Boc-protected amine may require more forceful conditions for complete removal.[8]

Recommended Solutions:

  • Increase Acid Concentration/Temperature: You can incrementally increase the TFA concentration or allow the reaction to warm to room temperature.[8] For particularly stubborn cases, using neat TFA for a short period might be effective, assuming your substrate is stable.[8]

  • Switch to a Stronger Acid System: Using a 4M solution of HCl in dioxane is often a robust alternative.[11]

  • Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS, as it may simply require more time.

Issue 2: I am observing significant side products after deprotection.

Question: My deprotection reaction works, but I am getting unexpected side products, leading to a low yield of my desired amine. What causes this, and what can I do to prevent it?

Answer: The primary cause of side products during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[2][17] This cation can act as an alkylating agent, reacting with nucleophilic functional groups within your molecule (e.g., tryptophan or methionine residues in peptides) or with the solvent.[2]

Recommended Solutions:

  • Use Scavengers: The most common solution is to add a "scavenger" to the reaction mixture. These are compounds that readily react with and "trap" the tert-butyl cation. Common scavengers include anisole, thioanisole, or thiophenol.[2][7][17]

  • Modify Reaction Conditions: Running the reaction at a lower temperature can sometimes minimize side reactions, although this may slow down the primary reaction.

Issue 3: The N-Boc group is being cleaved in the presence of other acid-sensitive groups.

Question: My molecule contains other acid-labile groups (e.g., tert-butyl esters, silyl ethers) that I want to keep intact. How can I selectively remove the N-Boc group?

Answer: This is a common challenge that requires careful selection of deprotection conditions. While standard TFA or HCl conditions will likely cleave other acid-sensitive groups, milder or alternative methods can provide the desired selectivity.[14]

Recommended Solutions:

  • Milder Protic Acids: Consider using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[8][10]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) in DCM can be effective and are often milder than strong protic acids.[8]

  • Thermal Deprotection: If your molecule is thermally stable, heating it in a suitable solvent may provide a neutral deprotection pathway.[13][14]

  • Solvent Manipulation: The choice of solvent can influence selectivity. For instance, using very dry conditions with HCl in dioxane might better protect an ester compared to aqueous acidic conditions.[14]

Quantitative Data Summary

The following tables provide a summary of various conditions for N-Boc deprotection to allow for easy comparison.

Table 1: Common Acidic Deprotection Conditions

ReagentSolventConcentrationTemperature (°C)TimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temp0.5 - 3 h>95%[4][8][9]
Trifluoroacetic Acid (TFA)NeatRoom Temp< 1 h>95%[8]
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temp0.5 - 4 h>95%[8][9][11]
Hydrogen Chloride (HCl)Methanol0.1 MRoom Temp< 3 hHigh[11]
Sulfuric Acid (H₂SO₄)tert-Butyl AcetateCatalyticRoom TempVariableHigh[10]

Table 2: Alternative and Milder Deprotection Conditions

ReagentSolventConcentrationTemperature (°C)TimeTypical YieldReference
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)~4 equivalentsRoom TempVariableHigh[8]
Oxalyl ChlorideMethanol3 equivalentsRoom Temp1 - 4 hup to 90%[10]
p-Toluenesulfonic Acid (pTSA)THF or DCMCatalyticRoom Temp / 402 hHigh[8][18]
Water (Thermal)WaterN/A100 (Reflux)< 15 min>90%[5]
Flow (Thermal)MethanolN/A12025 minHigh[13]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [4][8]

  • Materials: N-Boc protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

    • To this stirring solution, slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas. Ensure the reaction is performed in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The deprotected amine product is typically more polar and will have a lower Rf value on TLC. Reactions are often complete within 30 minutes to a few hours.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a saturated aqueous solution of a mild base (e.g., NaHCO₃).

Protocol 2: N-Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane [8][9]

  • Materials: N-Boc protected amine, 4M solution of HCl in 1,4-dioxane, Diethyl ether.

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of a suitable solvent if necessary (e.g., methanol, DCM).

    • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

    • Stir the mixture at room temperature for 1 to 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities. Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Milder Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) [8]

  • Materials: N-Boc protected substrate, Zinc bromide (ZnBr₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

    • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, perform an aqueous work-up, washing with a solution such as saturated aqueous sodium bicarbonate to remove the zinc salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Mandatory Visualizations

Deprotection_Troubleshooting_Workflow start Start: N-Boc Deprotection Issue check_completion Is the reaction incomplete or slow? start->check_completion incomplete_causes Potential Causes: - Insufficient acid concentration - Low reaction temperature - Steric hindrance check_completion->incomplete_causes Yes check_side_products Are there significant side products? check_completion->check_side_products No incomplete_solutions Solutions: 1. Increase acid concentration or temperature 2. Use a stronger acid (e.g., 4M HCl/dioxane) 3. Increase reaction time incomplete_causes->incomplete_solutions end_node Problem Resolved incomplete_solutions->end_node side_products_cause Potential Cause: - tert-butyl cation alkylation of  nucleophilic groups check_side_products->side_products_cause Yes check_sensitive_groups Are other acid-sensitive groups being cleaved? check_side_products->check_sensitive_groups No side_products_solution Solution: - Add scavengers (e.g., anisole, thioanisole) - Lower reaction temperature side_products_cause->side_products_solution side_products_solution->end_node sensitive_groups_solutions Solutions: 1. Use milder protic acids (pTSA) 2. Use Lewis acids (ZnBr₂) 3. Attempt thermal deprotection check_sensitive_groups->sensitive_groups_solutions Yes check_sensitive_groups->end_node No sensitive_groups_solutions->end_node

Caption: A workflow for troubleshooting common N-Boc deprotection issues.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation & Cation Quenching boc_amine R-NH-Boc protonated_boc Protonated Carbamate boc_amine->protonated_boc acid H⁺ (from TFA or HCl) carbocation tert-butyl cation carbamic_acid Carbamic Acid Intermediate protonated_boc_2->carbocation protonated_boc_2->carbamic_acid free_amine R-NH₂ (Free Amine) carbamic_acid_2->free_amine co2 CO₂ carbamic_acid_2->co2 isobutene Isobutene carbocation_2->isobutene - H⁺

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Orthogonal_Protection_Scheme cluster_protection Protection cluster_deprotection Selective Deprotection Start Polyfunctional Molecule (e.g., Diamino Acid) Protected Nα-Boc, Nε-Fmoc, COOH-Cbz Start->Protected Deprotect_Fmoc Remove Fmoc (Base, e.g., Piperidine) Protected->Deprotect_Fmoc Deprotect_Boc Remove Boc (Acid, e.g., TFA) Protected->Deprotect_Boc Deprotect_Cbz Remove Cbz (Hydrogenolysis, H₂/Pd-C) Protected->Deprotect_Cbz Reaction_Fmoc Selective Modification 1 Deprotect_Fmoc->Reaction_Fmoc React at Nε Reaction_Boc Selective Modification 2 Deprotect_Boc->Reaction_Boc React at Nα Reaction_Cbz Selective Modification 3 Deprotect_Cbz->Reaction_Cbz React at COOH

Caption: Orthogonal deprotection strategy using Boc, Fmoc, and Cbz.

References

"troubleshooting guide for iminosugar synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of iminosugars.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing iminosugars?

A1: The most prevalent methods for iminosugar synthesis typically begin with commercially available carbohydrates or non-glycidic precursors. Key strategies include the introduction of an amino function into a sugar skeleton followed by aminocyclization to form the characteristic piperidine or pyrrolidine ring.[1] This is often achieved through reductive amination of azidoketones, intramolecular nucleophilic attack of an amino group on a leaving group, or one-pot amination and cyclization reactions.[1] Chemoenzymatic methods are also employed to achieve high stereoselectivity.

Q2: How can I monitor the progress of my iminosugar synthesis reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most reactions in iminosugar synthesis.[2] Due to the polar nature of iminosugars and their intermediates, a polar mobile phase is often required. Staining with reagents such as ninhydrin (for primary and secondary amines), potassium permanganate, or charring with a sulfuric acid solution can be used for visualization. For more detailed analysis and characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential.

Q3: What are some common challenges in purifying iminosugars?

A3: Iminosugars are often highly polar, water-soluble compounds, which can make their purification challenging. Common issues include difficulties in separating the product from residual reagents and byproducts, as well as the separation of stereoisomers. Ion-exchange chromatography is a powerful technique for purifying these basic compounds.[2] Size-exclusion chromatography and reversed-phase chromatography with appropriate mobile phase modifiers can also be effective.

Troubleshooting Guides

Low Reaction Yield

Problem: The overall yield of my iminosugar synthesis is significantly lower than expected.

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction closely using TLC to ensure it has gone to completion. Consider extending the reaction time or gently heating the mixture if the starting material is still present.[2]
Side Reactions The formation of byproducts is a common cause of low yields. For reductive amination, for instance, dimerization can occur.[3] Optimizing the reaction conditions, such as temperature, concentration, and the rate of reagent addition, can minimize side reactions.
Decomposition of Intermediates Some intermediates in iminosugar synthesis can be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, controlled pH) and proceed to the next step as quickly as possible.
Inefficient Purification Significant product loss can occur during workup and purification steps. Optimize your purification strategy, for instance, by choosing the appropriate type of chromatography and ensuring proper column packing and elution conditions.
Poor Stereoselectivity

Problem: My reaction is producing a mixture of stereoisomers, or the desired stereoisomer is not the major product.

Potential CauseSuggested Solution
Suboptimal Catalyst or Reagent The choice of catalyst or reducing agent can be critical for stereocontrol. For example, in asymmetric dihydroxylation, the selection of the chiral ligand is crucial for achieving the desired diastereoselectivity.[4]
Incorrect Reaction Temperature Temperature can have a significant impact on the stereochemical outcome of a reaction. Running the reaction at a lower temperature may improve selectivity.
Protecting Group Interference The nature and position of protecting groups can influence the facial selectivity of a reaction by sterically hindering the approach of a reagent from one direction.[5] Consider using different protecting groups to alter the stereochemical outcome.
Reaction Mechanism A thorough understanding of the reaction mechanism can provide insights into how to control the stereochemistry. For example, in nucleophilic additions to cyclic imines, the stereochemical outcome can often be predicted based on established models.
Protecting Group Issues

Problem: I am encountering issues with the addition or removal of protecting groups.

Potential CauseSuggested Solution
Incomplete Protection/Deprotection Monitor the reaction by TLC to ensure complete conversion. If the reaction is sluggish, consider increasing the amount of reagent, changing the solvent, or adjusting the temperature.
Side Reactions During Deprotection The conditions used for deprotection may be too harsh and cause cleavage of other functional groups or rearrangement of the iminosugar core.[6] It is important to choose a protecting group that can be removed under conditions that are compatible with the rest of the molecule.[7] For example, if your molecule is acid-sensitive, a base-labile protecting group should be used.[6]
Protecting Group Migration Under certain conditions, some protecting groups, such as silyl ethers, can migrate between hydroxyl groups. This can be minimized by careful control of the reaction pH and temperature.
Purification Difficulties

Problem: I am struggling to isolate a pure sample of my target iminosugar.

Potential CauseSuggested Solution
Co-elution of Product and Impurities If impurities are co-eluting with your product during column chromatography, try changing the stationary phase (e.g., from silica gel to alumina or a chemically modified silica) or the mobile phase composition. Gradient elution can also improve separation.
Product is Highly Water-Soluble For highly polar and water-soluble iminosugars, ion-exchange chromatography is often the most effective purification method. The basic nitrogen atom of the iminosugar allows it to bind to a cation-exchange resin, from which it can be eluted with a salt gradient or a change in pH.
Product is a Sticky Oil If your final product is a viscous oil that is difficult to handle, try converting it to a salt (e.g., hydrochloride or trifluoroacetate) which may be a crystalline solid and easier to purify by recrystallization.
Column Clogging The presence of precipitated material in your sample can lead to column clogging. Ensure your sample is fully dissolved and filtered through a syringe filter before loading it onto the column.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the intramolecular reductive amination of a sugar-derived amino-aldehyde to form a piperidine iminosugar.

  • Dissolve the Starting Material: Dissolve the amino-aldehyde precursor in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Add Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the solution. Catalytic hydrogenation over a palladium catalyst is also a common method.[3]

  • Control pH: For reductive aminations with borohydride reagents, the reaction is typically run under mildly acidic conditions (pH 4-6) to promote imine formation without significantly hydrolyzing the reducing agent.

  • Monitor Reaction: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench any remaining reducing agent by carefully adding an appropriate reagent (e.g., acetone for NaBH₃CN). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable chromatographic method, such as ion-exchange chromatography.

General Protocol for Deprotection of Benzyl Ethers

This protocol outlines a common method for the removal of benzyl ether protecting groups by catalytic hydrogenation.

  • Dissolve the Protected Iminosugar: Dissolve the N- and/or O-benzylated iminosugar in a suitable solvent, such as methanol or ethanol.[2]

  • Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.[2]

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC.[2]

  • Filter Catalyst: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure to yield the deprotected iminosugar.

  • Purification: Further purification, if necessary, can be achieved by chromatography or recrystallization.

Visualizations

Caption: A general workflow for troubleshooting common issues in iminosugar synthesis.

Reductive_Amination_Pathway Starting_Material Amino-aldehyde/ Amino-ketone Imine_Formation Imine/Iminium Ion Formation Starting_Material->Imine_Formation [H+] Reduction Reduction (e.g., NaBH3CN, H2/Pd) Imine_Formation->Reduction Side_Reaction Dimerization/ Over-reduction Imine_Formation->Side_Reaction Cyclized_Product Cyclized Iminosugar Reduction->Cyclized_Product

Caption: A simplified diagram of the intramolecular reductive amination pathway.

References

Technical Support Center: Optimization of Benzylidene Acetal Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzylidene acetal deprotection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of benzylidene acetals.

Issue 1: Incomplete or Slow Reaction

Q: My benzylidene acetal deprotection is not going to completion, or is very slow. What are the possible causes and how can I troubleshoot this?

A: Incomplete or sluggish deprotection reactions are a common issue. The underlying cause often depends on the chosen deprotection method. Here’s a systematic approach to troubleshooting:

For Acidic Hydrolysis:

  • Insufficient Acid Strength: The acidity of the reaction medium may be too low.

    • Solution: Consider using a stronger acid or slightly increasing the concentration of the current acid. For instance, if you are using acetic acid, you might switch to trifluoroacetic acid (TFA) or a catalytic amount of a stronger mineral acid like HCl.[1]

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its exposure to the acid catalyst.

    • Solution: Try a different solvent system that can dissolve both the starting material and the deprotected product.[1] Mixtures of solvents, such as THF/MeOH/H₂O, can be effective.[1]

  • Steric Hindrance: Bulky neighboring groups can hinder the approach of the acid to the acetal.

    • Solution: Increase the reaction temperature or prolong the reaction time.[1] Be cautious, as this may lead to side reactions with sensitive substrates.

For Catalytic Hydrogenolysis (e.g., H₂/Pd/C):

  • Catalyst Inactivity or Poisoning: The palladium catalyst can be deactivated by various functional groups or impurities.

    • Solution:

      • Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[1]

      • Ensure the starting material and solvents are free of catalyst poisons, such as sulfur-containing compounds.[2]

      • Acid-wash glassware before use to remove any potential contaminants.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete deprotection.

    • Solution: Use a high-pressure hydrogenation apparatus, such as a Parr shaker, to increase the hydrogen pressure.[1]

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring throughout the reaction.

For Lewis Acid-Mediated Deprotection:

  • Inappropriate Lewis Acid: The chosen Lewis acid may not be strong enough or may be incompatible with other functional groups in the molecule.

    • Solution: Screen different Lewis acids. For example, BF₃·OEt₂ or FeCl₃ can be effective.[3]

  • Scavenger Issues: In some protocols, a scavenger is used to trap the released benzaldehyde. An inefficient scavenger can lead to side reactions or re-formation of the acetal.

    • Solution: Ensure the scavenger is appropriate and used in the correct stoichiometry. Mercaptoacetic acid is an effective scavenger in some protocols.[3]

A general troubleshooting workflow for incomplete deprotection is illustrated below:

G cluster_start Start cluster_checks Initial Checks cluster_method_specific Method-Specific Troubleshooting cluster_outcome Outcome start Incomplete Deprotection check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Confirm Reaction Time & Temperature check_reagents->check_conditions acid_hydrolysis Acidic Hydrolysis: - Increase acid strength - Change solvent system check_conditions->acid_hydrolysis If using acidic hydrolysis hydrogenolysis Hydrogenolysis: - Use fresh catalyst (e.g., Pd(OH)₂/C) - Increase H₂ pressure - Check for catalyst poisons check_conditions->hydrogenolysis If using hydrogenolysis lewis_acid Lewis Acid: - Screen different Lewis acids - Optimize scavenger check_conditions->lewis_acid If using Lewis acid success Complete Deprotection acid_hydrolysis->success If successful failure Persistent Issues: Consider alternative deprotection method acid_hydrolysis->failure hydrogenolysis->success If successful hydrogenolysis->failure lewis_acid->success If successful lewis_acid->failure G start Select Deprotection Method check_acid_sensitive Are there acid-sensitive groups (e.g., Boc, Trt, silyl ethers)? start->check_acid_sensitive check_reducible Are there reducible groups (e.g., alkenes, alkynes, azides)? check_acid_sensitive->check_reducible No use_hydrogenolysis Consider Catalytic Hydrogenolysis (H₂/Pd/C or Transfer Hydrogenation) check_acid_sensitive->use_hydrogenolysis Yes check_other_benzyl Are there other benzyl-type protecting groups? check_reducible->check_other_benzyl No use_acid_hydrolysis Consider Acidic Hydrolysis (e.g., 80% AcOH) check_reducible->use_acid_hydrolysis Yes check_other_benzyl->use_hydrogenolysis No check_other_benzyl->use_acid_hydrolysis Yes use_lewis_acid Consider Lewis Acid-Mediated Cleavage use_acid_hydrolysis->use_lewis_acid If selectivity is still an issue

References

"preventing side product formation in N-Boc protection of iminosugars"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc protection of iminosugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and prevent side product formation during your experiments.

Troubleshooting Guide

The N-Boc protection of the nitrogen atom in iminosugars is a critical step in the synthesis of many biologically active compounds. However, the polyhydroxylated and often sterically hindered nature of these molecules can lead to specific side reactions and challenges. This guide will help you identify and resolve common issues.

Common Issues and Solutions in N-Boc Protection of Iminosugars

Issue IDProblem EncounteredPotential Cause(s)Recommended Solution(s)
1 Low Yield of N-Boc Iminosugar - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent). - Steric hindrance of the iminosugar. - Poor solubility of the iminosugar.- Increase reaction time and monitor by TLC. - Gently warm the reaction, but monitor for side products.[1] - Use a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[1] - Optimize solvent choice; polar aprotic solvents like DMF or DMSO can be effective. For some amines, alcoholic solvents may improve the rate.[1]
2 Formation of a Major, Less Polar Side Product - Di-Boc Protection (Over-alkylation): Reaction of a primary amine iminosugar with excess Boc₂O, especially in the presence of a strong base.[1]- Use a controlled stoichiometry of Boc₂O (1.0-1.2 equivalents).[2] - Avoid using a large excess of strong base. - Monitor the reaction closely and stop it once the starting material is consumed.
3 Formation of a Side Product with a Similar Polarity to the Starting Material - Urea Formation: Can occur with sterically hindered iminosugars, where an isocyanate intermediate reacts with another amine molecule. This is more prevalent at higher temperatures.[2]- Run the reaction at a lower temperature (0 °C to room temperature). - Use a milder base.
4 Formation of a Cyclic Side Product - Oxazolidinone Formation: Intramolecular cyclization can occur in iminosugars that are amino alcohols, particularly under harsh conditions.[3]- Use milder reaction conditions. Catalyst-free N-Boc protection in water has been shown to prevent oxazolidinone formation in amino alcohols.[4] - The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can also suppress this side reaction.[5]
5 Formation of a More Polar Side Product - O-Boc Protection: Protection of one or more hydroxyl groups in addition to the nitrogen.- Since amines are generally more nucleophilic, N-protection is favored. Running the reaction at room temperature or 0 °C without a strong base can enhance selectivity for N-protection.[2] - If O-protection persists, consider protecting the hydroxyl groups with an orthogonal protecting group prior to N-Boc protection.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the N-Boc protection of iminosugars?

A1: Not strictly. The reaction between an amine and di-tert-butyl dicarbonate (Boc₂O) can proceed without an added base, as the tert-butoxide generated during the reaction can act as a base.[2] However, for less nucleophilic or sterically hindered iminosugars, a base like triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly used to accelerate the reaction.[2] For amino acid-like iminosugars, aqueous bases like sodium hydroxide are also employed.[2]

Q2: What is the role of DMAP in N-Boc protection, and should I use it for my iminosugar?

A2: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly speed up the N-Boc protection, especially for weakly nucleophilic or sterically hindered amines.[1] It reacts with Boc₂O to form a more reactive intermediate. However, using DMAP can also increase the risk of side reactions like di-Boc protection, so it should be used in catalytic amounts and with careful monitoring.[2]

Q3: My iminosugar is poorly soluble in common organic solvents. What are my options?

A3: Poor solubility can be a significant challenge. You can try using a solvent system known to dissolve polar compounds, such as a mixture of methanol or water with dichloromethane or THF. Alternatively, performing the reaction in water, sometimes with a co-solvent like acetone, can be a very effective and environmentally friendly option that can also help avoid certain side products.[4]

Q4: How can I monitor the progress of my N-Boc protection reaction?

A4: Thin-layer chromatography (TLC) is the most common method. The N-Boc protected iminosugar will be significantly less polar than the starting amine. You can use a staining agent that visualizes amines (e.g., ninhydrin) to see the disappearance of the starting material. The product can often be visualized under UV light if it contains a UV-active moiety, or by using a general stain like potassium permanganate.

Q5: What are the best practices for purifying my N-Boc protected iminosugar?

A5: The crude product can often be purified by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of your product, but mixtures of ethyl acetate/hexanes or dichloromethane/methanol are common starting points. If the product is still polar, a reverse-phase chromatography might be necessary.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Iminosugars

This protocol is a general starting point and may require optimization for specific iminosugars.

Materials:

  • Iminosugar (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)[2]

  • Triethylamine (TEA, 1.1-1.5 eq) or Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

  • Dissolve the iminosugar (1.0 eq) in the chosen anhydrous solvent (to a concentration of approximately 0.1-0.5 M).

  • Add the base (TEA or DIEA, 1.1-1.5 eq) to the solution.

  • To the stirring solution, add Boc₂O (1.1-1.2 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Catalyst-Free N-Boc Protection in Water (for sensitive iminosugars)

This method is particularly useful for iminosugars prone to oxazolidinone formation.[4]

Materials:

  • Iminosugar (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq)

  • Distilled water

  • Acetone (as co-solvent, optional)

  • Dichloromethane (DCM) for extraction

Procedure:

  • In a round-bottom flask, suspend or dissolve the iminosugar (1.0 eq) in distilled water (and a small amount of acetone if needed for solubility).

  • Add Boc₂O (1.0-1.2 eq) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add DCM to the mixture and continue stirring.

  • Separate the organic layer.

  • Extract the aqueous layer with additional DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography.

Visualizations

Troubleshooting_Workflow start Start N-Boc Protection check_yield Low Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_conditions Optimize Conditions: - Increase temperature/time - Add catalyst (DMAP) - Change solvent check_yield->optimize_conditions Yes di_boc Di-Boc Protection? check_side_products->di_boc Yes end Successful N-Boc Protection check_side_products->end No optimize_conditions->check_yield urea Urea Formation? di_boc->urea No reduce_boc2o Reduce Boc₂O to ~1.1 eq di_boc->reduce_boc2o Yes oxazolidinone Oxazolidinone Formation? urea->oxazolidinone No lower_temp Lower Reaction Temperature Use Milder Base urea->lower_temp Yes use_mild_conditions Use Milder Conditions (e.g., catalyst-free in water) oxazolidinone->use_mild_conditions Yes oxazolidinone->end No reduce_boc2o->start lower_temp->start use_mild_conditions->start

Caption: A decision-making workflow for troubleshooting N-Boc protection of iminosugars.

Reaction_Parameters cluster_input Reaction Parameters cluster_output Reaction Outcome Boc2O Boc₂O Stoichiometry Yield Yield of N-Boc Iminosugar Boc2O->Yield Slight excess increases yield Side_Products Side Product Formation Boc2O->Side_Products Large excess leads to Di-Boc Base Base Strength/Type Base->Yield Stronger base can increase rate Base->Side_Products Strong base can promote urea/oxazolidinone formation Temperature Reaction Temperature Temperature->Yield Higher temp increases rate Temperature->Side_Products Higher temp increases side reactions Solvent Solvent Choice Solvent->Yield Affects solubility and rate Catalyst Catalyst (e.g., DMAP) Catalyst->Yield Increases rate significantly Catalyst->Side_Products Can increase side reactions

Caption: Key reaction parameters influencing the outcome of N-Boc protection.

References

Validation & Comparative

Navigating the Landscape of Glycosidase Inhibition: A Comparative Guide for Iminosugar-Based Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of N-Substituted Iminosugars as Potent Glycosidase Inhibitors

For researchers in glycobiology and drug development, the selection of appropriate chemical tools to probe and modulate carbohydrate-processing enzymes is critical. Among these tools, iminosugars stand out as a prominent class of glycosidase inhibitors. This guide provides a comparative overview of N-substituted iminosugars as research tools, with a focus on their performance against key enzymes.

A Note on 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

While this compound (CAS 133697-16-2) is commercially available as a biochemical reagent for glycobiology research, a comprehensive review of scientific literature reveals a notable absence of published data on its specific biological activity and performance as a glycosidase inhibitor.[1][2] Consequently, a direct validation and comparison of this specific compound with other alternatives based on experimental data is not feasible at this time.

This guide will therefore focus on the broader, well-documented class of N-substituted iminosugars, providing a comparative framework for researchers to evaluate and select appropriate tools for their studies. We will compare the performance of seminal iminosugar inhibitors, providing quantitative data, detailed experimental protocols, and visualizations to aid in understanding their mechanism and application.

Performance Comparison of Representative Iminosugar-Based Glycosidase Inhibitors

The inhibitory potency of iminosugars is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ) against specific glycosidases. The following table summarizes the reported inhibitory activities of several well-characterized iminosugars against common glycosidases.

CompoundTarget EnzymeSource OrganismIC₅₀ / Kᵢ (µM)Reference
1-Deoxynojirimycin (DNJ) α-GlucosidaseYeast134[3]
β-GlucosidaseAlmond>1000[4]
N-butyl-deoxynojirimycin (Miglustat) α-GlucosidaseYeast172[3]
β-GlucosidaseAlmond172[3]
GlucosylceramidaseHuman0.02
Isofagomine β-GlucosidaseThermotoga maritima0.11[4]
β-GlucosidaseAlmond0.08[4]
1,5-dideoxy-1,5-imino-D-mannitol α-MannosidaseJack Bean70 - 400[5]
5-amino-5-deoxy-D-mannopyranose α-MannosidaseJack Bean1.2 - 20[5]
1,5-dideoxy-1,5-imino-D-galactitol α-GalactosidaseCoffee Bean0.0007 - 8.2[6]
β-GalactosidaseE. coli0.0007 - 8.2[6]

Key Observations:

  • Structural modifications significantly impact potency and selectivity. The parent iminosugar, 1-deoxynojirimycin (DNJ), is a potent inhibitor of α-glucosidase but not β-glucosidase.[3][4]

  • N-alkylation can alter the inhibitory profile. The addition of a butyl group to DNJ to form Miglustat results in a broader spectrum of activity, including the inhibition of β-glucosidase and glucosylceramidase.[3]

  • Isomeric forms exhibit distinct target preferences. Isofagomine, a structural isomer of DNJ, is a highly potent and selective inhibitor of β-glucosidases.[4]

  • The nature of the mimicked sugar dictates enzyme specificity. Iminosugars derived from mannose and galactose show potent inhibition of mannosidases and galactosidases, respectively.[5][6]

Experimental Protocols

General Protocol for Glycosidase Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of an iminosugar compound against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from baker's yeast)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Test inhibitor (iminosugar) dissolved in a suitable solvent (e.g., water or DMSO)

  • Stop solution (e.g., 0.1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in the assay buffer.

  • In each well of a 96-well plate, add:

    • 20 µL of the inhibitor solution (or solvent for the control).

    • 20 µL of the enzyme solution (pre-diluted in assay buffer to an appropriate concentration).

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Initiate the reaction by adding 20 µL of the substrate solution (pre-warmed to the assay temperature).

  • Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 80 µL of the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the role and evaluation of these research tools, the following diagrams are provided.

G Mechanism of Iminosugar Glycosidase Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Glycosidase TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState binds InhibitedComplex Enzyme-Inhibitor Complex (Stable) Enzyme->InhibitedComplex Substrate Glycosidic Substrate Substrate->TransitionState converted to Products Cleaved Sugars TransitionState->Products Iminosugar Iminosugar Inhibitor (Protonated) Iminosugar->InhibitedComplex mimics and binds tightly G Experimental Workflow for Glycosidase Inhibition Assay prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay & Stop Buffers plate Plate Setup: Add Inhibitor and Enzyme to 96-well plate prep->plate preincubate Pre-incubation (e.g., 15 min at 37°C) plate->preincubate reaction Initiate Reaction: Add Substrate preincubate->reaction incubate Incubation (e.g., 30 min at 37°C) reaction->incubate stop Stop Reaction: Add Stop Solution incubate->stop read Measure Absorbance (405 nm) stop->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value read->analyze

References

"comparative studies of iminosugar glycosidase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Iminosugar Glycosidase Inhibitors for Researchers

An in-depth guide to the performance, experimental validation, and mechanisms of action of iminosugar-based glycosidase inhibitors, tailored for researchers, scientists, and professionals in drug development.

Iminosugars, sugar analogues where the ring oxygen is replaced by a nitrogen atom, are a pivotal class of compounds in glycobiology and therapeutic development. Their ability to mimic the transition state of glycosidase-catalyzed reactions makes them potent and specific inhibitors of these enzymes. This guide provides a comparative analysis of prominent iminosugar glycosidase inhibitors, focusing on their application as antiviral agents through the inhibition of host endoplasmic reticulum (ER) α-glucosidases.

Performance Comparison of α-Glucosidase Inhibitors

The inhibitory potency of iminosugars is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a compilation of IC50 values for several key iminosugar inhibitors against α-glucosidase from various sources. It is important to note that IC50 values can vary depending on the enzyme source (e.g., yeast, mammalian) and assay conditions.[1]

InhibitorEnzyme SourceIC50 (µM)Reference CompoundReference IC50 (µM)
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae54--
MiglitolRice0.05--
MiglitolSaccharomyces cerevisiae>1000--
N-butyl-DNJ (Miglustat)ER glucosidase II13--
Compound 18a ¹-207Acarbose353
Compound 18b ²-276Acarbose353
Compound 43 ³-30.0 ± 0.6Acarbose822.0 ± 1.5
Acarbose-822.0 ± 1.5--

¹1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol[2] ²1-(3-bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol[2] ³A novel N-alkyl-deoxynojirimycin derivative[3]

Mechanism of Action: Inhibition of ER Protein Quality Control

The broad-spectrum antiviral activity of many iminosugars stems from their ability to inhibit the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This disruption prevents the glycoproteins from interacting with the lectin chaperones, calnexin and calreticulin, leading to misfolding, retention in the ER, and subsequent degradation through the ER-associated degradation (ERAD) pathway. This ultimately results in a reduction of infectious viral particle production.[4][5]

ER_Quality_Control_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitor Iminosugar Action Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycoprotein (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glc1Man9GlcNAc2 Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding for Folding Man9GlcNAc2 Deglucosylated Glycoprotein (Man9GlcNAc2) Correctly_Folded Correctly Folded Glycoprotein Man9GlcNAc2->Correctly_Folded Successful Folding Golgi Golgi Apparatus Correctly_Folded->Golgi Export Misfolded_Glycoprotein Misfolded Glycoprotein ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Glucosidase_I->Glc1Man9GlcNAc2 Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_II->Man9GlcNAc2 Glucose Trimming Calnexin_Calreticulin->Misfolded_Glycoprotein Failure to Fold Calnexin_Calreticulin->Glucosidase_II Iminosugar Iminosugar Inhibitor Iminosugar->Glucosidase_I Iminosugar->Glucosidase_II

Caption: Inhibition of ER α-glucosidases by iminosugars disrupts viral glycoprotein folding.

Experimental Protocols

α-Glucosidase Inhibition Assay

This in vitro assay is fundamental for determining the inhibitory potential of iminosugar compounds.[6][7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test iminosugar compounds

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Dissolve the pNPG substrate in phosphate buffer (e.g., 5 mM).

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions, then create serial dilutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the test compound dilution (or phosphate buffer for the control, and acarbose for the positive control).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the 0.1 M Na₂CO₃ solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow A Prepare Reagents: Enzyme, Substrate (pNPG), Inhibitors, Buffers B Dispense Inhibitor/ Control into 96-well plate A->B C Add α-Glucosidase Solution B->C D Pre-incubate at 37°C (15 min) C->D E Add pNPG Substrate to start reaction D->E F Incubate at 37°C (20 min) E->F G Add Stop Solution (Na₂CO₃) F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Cell-Based Antiviral Assay (Virus Yield Reduction Assay)

This assay evaluates the efficacy of iminosugar compounds in inhibiting viral replication within a cellular context.[9]

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Test iminosugar compounds

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • Incubator with controlled temperature and CO₂

Procedure:

  • Cell Plating:

    • Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates under appropriate conditions.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test iminosugar compounds in cell culture medium.

    • When cells are ready, remove the old medium and add the medium containing the diluted compounds.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Include appropriate controls: virus-only (no compound) and mock-infected (no virus).

  • Incubation:

    • Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours, depending on the virus).

  • Virus Yield Quantification:

    • After incubation, harvest the cell culture supernatant (and/or cell lysates, depending on the virus).

    • Determine the viral titer in the harvested samples using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis:

    • Compare the viral titers from the compound-treated wells to the virus-only control.

    • The EC50 (50% effective concentration) is calculated as the compound concentration that reduces the viral yield by 50%.

    • In parallel, a cytotoxicity assay should be performed to determine the CC50 (50% cytotoxic concentration) of the compounds on the host cells to ensure that the observed antiviral effect is not due to cell death. The selectivity index (SI = CC50 / EC50) is a crucial parameter for evaluating the therapeutic potential of the compound.

References

A Comparative Guide to Glycosidase Inhibitors: Benchmarking Established Compounds Against the Potential of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comparative overview of prominent glycosidase inhibitors. While the primary compound of interest is 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, a comprehensive search of publicly available scientific literature and databases has revealed a lack of experimental data regarding its specific in vitro or in vivo glycosidase inhibitory activity. This is likely because this compound is a protected synthetic intermediate used in the synthesis of other more complex imosugars. Therefore, this guide will focus on comparing well-characterized glycosidase inhibitors and discussing the structural features of this compound to infer its potential activity based on established structure-activity relationships.

Introduction to Glycosidase Inhibitors

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They play crucial roles in various biological processes, including the digestion of dietary starches, the post-translational modification of glycoproteins, and the maturation of viral envelope proteins. The inhibition of these enzymes has emerged as a key therapeutic strategy for a range of diseases, including type 2 diabetes, certain viral infections, and lysosomal storage disorders.

Iminosugars, which are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, represent a major class of glycosidase inhibitors. Their structural similarity to the natural sugar substrates allows them to bind to the active site of glycosidases, leading to competitive inhibition. This guide will compare the performance of several well-established glycosidase inhibitors and provide a framework for understanding the potential of novel compounds like this compound.

Quantitative Comparison of Established Glycosidase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for several widely studied glycosidase inhibitors against key target enzymes. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate, and assay pH.

Inhibitor Target Enzyme Enzyme Source IC50 Value
Acarbose α-GlucosidaseSaccharomyces cerevisiae3.44 ± 0.36 µM to 640.57 ± 5.13 µM
α-AmylasePorcine Pancreas~228 µM
Miglitol α-GlucosidaseRat Intestine~0.2 µM
SucraseRat Intestine~0.03 µM
Voglibose α-GlucosidaseRat Intestine~0.01 µM
MaltaseRat Intestine~0.005 µM
1-Deoxynojirimycin (DNJ) α-Glucosidase INot Specified~25 µM
α-Glucosidase IINot Specified~5 µM

Structure-Activity Relationship and the Potential of this compound

The core structure of this compound is 1,5-imino-D-glucitol, which is a potent inhibitor of glucosidases. The inhibitory activity of iminosugars is highly dependent on the stereochemistry of the hydroxyl groups and the nature of the substituent on the nitrogen atom.

For optimal binding to the active site of a glycosidase, the iminosugar must mimic the transition state of the natural substrate. This typically requires the presence of free hydroxyl groups that can form hydrogen bonds with amino acid residues in the active site.

In the case of This compound , the hydroxyl groups at the 4 and 6 positions are protected by a benzylidene group, and the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. These bulky protecting groups are likely to cause steric hindrance, preventing the molecule from effectively binding to the active site of most glycosidases. Therefore, in its current form, this compound is expected to be a weak or inactive glycosidase inhibitor. Its primary utility lies as a key intermediate in the synthesis of more complex and potentially more active iminosugar derivatives, where the protecting groups are removed in the final steps of the synthesis.

Signaling Pathways and Mechanisms of Action

Glycosidase inhibitors exert their therapeutic effects by modulating specific biological pathways. Below are diagrams illustrating two key pathways affected by these inhibitors.

carbohydrate_digestion cluster_lumen Intestinal Lumen Dietary Polysaccharides (Starch) Dietary Polysaccharides (Starch) Disaccharides (Sucrose, Lactose, Maltose) Disaccharides (Sucrose, Lactose, Maltose) Dietary Polysaccharides (Starch)->Disaccharides (Sucrose, Lactose, Maltose) Pancreatic α-Amylase Monosaccharides (Glucose, Fructose, Galactose) Monosaccharides (Glucose, Fructose, Galactose) Disaccharides (Sucrose, Lactose, Maltose)->Monosaccharides (Glucose, Fructose, Galactose) Brush Border Enzymes (α-Glucosidases) Absorption into Bloodstream Absorption into Bloodstream Monosaccharides (Glucose, Fructose, Galactose)->Absorption into Bloodstream Intestinal Lumen Intestinal Lumen Brush Border Enzymes Brush Border Enzymes Pancreatic α-Amylase Pancreatic α-Amylase Acarbose/Voglibose Acarbose/Voglibose Acarbose/Voglibose->Pancreatic α-Amylase Inhibition Miglitol Miglitol Miglitol->Brush Border Enzymes Inhibition

Caption: Inhibition of dietary carbohydrate digestion by α-glucosidase inhibitors.

Glycosidase inhibitors like acarbose, voglibose, and miglitol act in the small intestine to delay the breakdown of complex carbohydrates into absorbable monosaccharides.[1] This slows the absorption of glucose into the bloodstream, thereby reducing postprandial hyperglycemia.

unfolded_protein_response Viral Glycoprotein Synthesis Viral Glycoprotein Synthesis N-linked Glycosylation N-linked Glycosylation Viral Glycoprotein Synthesis->N-linked Glycosylation Glucose Trimming (α-Glucosidases I & II) Glucose Trimming (α-Glucosidases I & II) N-linked Glycosylation->Glucose Trimming (α-Glucosidases I & II) Misfolded Glycoprotein Misfolded Glycoprotein N-linked Glycosylation:e->Misfolded Glycoprotein:w Inhibited Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucose Trimming (α-Glucosidases I & II)->Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein If misfolded Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly ER-Associated Degradation (ERAD) ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ER-Associated Degradation (ERAD) Misfolded Glycoprotein->Virion Assembly Iminosugars (e.g., DNJ) Iminosugars (e.g., DNJ) Iminosugars (e.g., DNJ)->Glucose Trimming (α-Glucosidases I & II) Inhibition Infectious Virus Infectious Virus Virion Assembly->Infectious Virus Non-infectious Virus Non-infectious Virus Virion Assembly->Non-infectious Virus

Caption: Mechanism of antiviral action of iminosugars via inhibition of ER α-glucosidases.

Certain iminosugars, such as 1-deoxynojirimycin (DNJ), inhibit host α-glucosidases in the endoplasmic reticulum (ER).[2][3] This disrupts the proper folding of viral glycoproteins, leading to the production of non-infectious viral particles. This mechanism is the basis for the broad-spectrum antiviral activity of some iminosugars.[2]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of enzyme inhibitors. Below is a detailed methodology for a common in vitro α-glucosidase inhibition assay.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in sodium phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in sodium phosphate buffer.

    • Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute these stock solutions with buffer to obtain a range of concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of sodium phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Mix and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While this compound is structurally related to known iminosugar glycosidase inhibitors, the presence of bulky protecting groups on the core 1,5-imino-D-glucitol structure strongly suggests that it would not be an effective inhibitor in its current form. The lack of available experimental data on its biological activity supports its role as a synthetic intermediate rather than a bioactive compound. In contrast, established glycosidase inhibitors such as acarbose, miglitol, and voglibose have well-documented inhibitory profiles and clear mechanisms of action. Future research involving the deprotection of this compound to yield the free iminosugar, 1,5-imino-D-glucitol, and its subsequent evaluation in glycosidase inhibition assays would be necessary to fully assess the potential of this iminosugar core. This guide provides a valuable benchmark for such future studies by summarizing the performance of key existing inhibitors and outlining the standard methodologies for their evaluation.

References

"comparative IC50 values of iminosugar glycosidase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iminosugar Glycosidase Inhibitors: IC50 Values and Experimental Protocols

This guide provides a comparative analysis of the inhibitory potency (IC50 values) of various iminosugar-based glycosidase inhibitors against key glycosidase enzymes. Detailed experimental protocols for determining these IC50 values are also presented to aid researchers in the fields of drug discovery and glycobiology.

Comparative IC50 Values of Iminosugar Glycosidase Inhibitors

The inhibitory activities of iminosugar compounds are commonly quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for several iminosugar inhibitors against α-glucosidase and α-mannosidase from various sources.

α-Glucosidase Inhibitors
Iminosugar InhibitorEnzyme SourceIC50 (µM)Reference
Deoxynojirimycin (DNJ)Yeast54[1]
MiglitolYeast>1000[2]
N-butyl-DNJ (Miglustat)Yeast≫500[1]
Compound 6e Yeast0.9[3]
Compound 32 Not Specified0.07[4]
Acarbose (Positive Control)Not SpecifiedNot Specified[5]
Spiro-iminosugar 3a Not Specified0.075[6]
Spiro-iminosugar 4a Not Specified0.036[6]
α-Mannosidase Inhibitors
Iminosugar InhibitorEnzyme SourceIC50 [Ki] (µM)Reference
SwainsonineCanavalia ensiformis (Jack Bean)0.12 ± 0.02 [0.065 ± 0.01][7]
1,4-dideoxy-1,4-imino-D-mannitol (DIM)Drosophila melanogaster (GMIIb)3.9 ± 0.1[7]
6-Deoxy-DIMCaenorhabditis elegans (AMAN-2)0.24 ± 0.05 [0.19 ± 0.02][7][8]
N-9-amidinononyl derivativeDrosophila melanogaster (GMIIb)Ki = 40 nM[9]
N-2-(1-naphthyl)ethyl derivativeCaenorhabditis elegans (AMAN-2)Ki = 150 nM[9]

Experimental Protocols

Accurate determination of IC50 values relies on standardized experimental protocols. Below are detailed methodologies for assessing the inhibitory activity of iminosugars against α-glucosidase and α-mannosidase.

α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][10]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test iminosugar inhibitors

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 0.5-1.0 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 1-2.5 mM.

    • Dissolve the test inhibitors and acarbose in DMSO to prepare stock solutions, which are then serially diluted with phosphate buffer to the desired concentrations.

  • Assay in 96-Well Plate:

    • Add 20 µL of various concentrations of the test inhibitor solutions or positive control to the wells of a 96-well microplate.

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.[5]

    • Initiate the reaction by adding 20-25 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Terminate the reaction by adding 50-100 µL of 0.1 M Na₂CO₃ solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 where Abscontrol is the absorbance of the reaction without an inhibitor and Abssample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

α-Mannosidase Inhibition Assay

This protocol is based on a fluorometric assay using 4-methylumbelliferyl-α-D-mannopyranoside as a substrate.

Materials and Reagents:

  • α-Mannosidase (e.g., from Jack Bean or recombinant human)

  • 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-α-Man)

  • Test iminosugar inhibitors

  • Swainsonine (positive control)

  • 50 mM Sodium acetate buffer (pH 4.5)

  • 0.5 M Glycine-NaOH (pH 10.4) stop solution

  • DMSO for dissolving compounds

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of α-mannosidase in the assay buffer.

    • Dissolve 4-MU-α-Man in DMSO to create a stock solution, then dilute with assay buffer to the working concentration.

    • Dissolve test inhibitors and swainsonine in DMSO to prepare stock solutions, followed by serial dilutions in assay buffer.

  • Assay in 384-Well Plate:

    • Add 100 nL of test compounds, positive control, or DMSO (negative control) to the appropriate wells.

    • Add 10 µL of the enzyme working solution to each well and incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate working solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 10 µL of the stop solution.

  • Measurement and Calculation:

    • Measure the fluorescence intensity with an excitation wavelength of 365 nm and an emission wavelength of 440 nm.

    • Calculate the percent inhibition as described for the α-glucosidase assay.

    • Determine the IC50 values from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the ER glycoprotein folding pathway, which is a key target of iminosugar glycosidase inhibitors, and a typical experimental workflow for determining IC50 values.

ER_Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitors Iminosugar Inhibitors Nascent_Polypeptide Nascent Polypeptide OST Oligosaccharyl- transferase (OST) Nascent_Polypeptide->OST Glc3Man9 Glycoprotein (Glc3Man9GlcNAc2) OST->Glc3Man9 Glucosidase_I α-Glucosidase I Glc3Man9->Glucosidase_I Glc1Man9 Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II α-Glucosidase II Glc1Man9->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Monoglucosylated Glycoprotein Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Release UGGT UGGT UGGT->Calnexin_Calreticulin Golgi Exit to Golgi Correctly_Folded->Golgi Misfolded->UGGT Reglucosylation ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD DNJ Deoxynojirimycin (DNJ) & Analogs DNJ->Glucosidase_I DNJ->Glucosidase_II

Caption: ER Glycoprotein Folding and Quality Control Pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions B Add Inhibitor/Control A->B C Add Enzyme B->C D Pre-incubate C->D E Add Substrate (Start Reaction) D->E F Incubate E->F G Stop Reaction F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental Workflow for IC50 Determination.

References

A Researcher's Guide to Validating Glycosidase Inhibitor Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise specificity and selectivity of glycosidase inhibitors is a critical step in drug discovery and development. This guide provides a comparative framework for validating these essential properties, supported by experimental data and detailed protocols.

Glycosidase inhibitors are a class of compounds that interfere with the function of glycosidase enzymes, which are involved in a vast array of biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism.[1][2] The therapeutic potential of these inhibitors in diseases such as diabetes, viral infections, and genetic disorders is significant.[3][4] However, off-target effects can lead to undesirable side effects, underscoring the importance of rigorous validation of inhibitor specificity and selectivity.[3] This guide outlines key experimental approaches to characterize and compare the performance of glycosidase inhibitors.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It is crucial to note that IC50 values can vary depending on experimental conditions, including the source of the enzyme and the substrate used.[5][6] The following tables summarize the inhibitory potency of various compounds against different glycosidases.

Table 1: In Vitro Comparative Efficacy of α-Glucosidase Inhibitors

InhibitorTarget EnzymeReported IC50Source Organism
Acarboseα-Glucosidase562.22 ± 20.74 µMSaccharomyces cerevisiae
Acarboseα-Amylase228.23 ± 22.34 µMPorcine Pancreas
Vogliboseα-Glucosidase--
Miglitolα-Glucosidase--
1-Deoxynojirimycin (DNJ)α-Glucosidase52.02 ± 3.78 µMSaccharomyces cerevisiae
Compound 44α-Glucosidase9.99 ± 0.43 µMSaccharomyces cerevisiae
Compound 7α-Glucosidase17.36 ± 1.32 µMSaccharomyces cerevisiae
Compound 22α-Glucosidase35.19 ± 2.14 µMSaccharomyces cerevisiae
Compound 37α-Glucosidase31.34 ± 3.11 µMSaccharomyces cerevisiae
Quercetinα-Glucosidase5.41 µg/mL (20 µM)Saccharomyces cerevisiae

Data compiled from multiple sources.[1][5][7]

Table 2: Selectivity of Iminosugar Inhibitors against ER α-Glucosidases

InhibitorTarget EnzymeIC50 (µM)
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)ER α-Glucosidase IIPotent Inhibition
3,7a-diepi-alexineER α-Glucosidase ISelective Inhibition
CasuarineER α-Glucosidase IIPromising Inhibition
Deoxynojirimycin (DNJ)ER α-Glucosidase I & IIBroad Inhibition

Data based on a study characterizing the selectivity of ER α-glucosidase inhibitors.[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments.

In Vitro α-Glucosidase Inhibition Assay

This spectrophotometric method is commonly used to assess the inhibitory activity of compounds against α-glucosidase.[6]

Materials:

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae)[7]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate[7]

  • Phosphate buffer (pH 6.8)[7]

  • Test inhibitor and positive control (e.g., Acarbose)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test inhibitor and positive control at various concentrations.

  • In a 96-well plate, add the enzyme solution to each well containing the test inhibitor or control and pre-incubate.[9]

  • Initiate the reaction by adding the pNPG substrate solution to each well.[10]

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[2][10]

  • Stop the reaction by adding a solution like sodium carbonate.[3]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[5]

  • Calculate the percentage of inhibition by comparing the absorbance of the test sample to that of a control without the inhibitor.

  • Determine the IC50 value from the dose-response curve.[6]

Enzyme Kinetics Analysis

To understand the mechanism of inhibition, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined.[11]

Procedure:

  • Perform the α-glucosidase inhibition assay with varying concentrations of both the substrate (pNPG) and the inhibitor.[10]

  • Measure the initial reaction velocity (V) from the rate of p-nitrophenol formation.[11]

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[10][12][13]

  • Calculate Km and Vmax values from the plot.[10] A lower Km generally indicates higher binding affinity.[11]

In Vivo Oral Carbohydrate Tolerance Test

This protocol evaluates the effect of an inhibitor on postprandial blood glucose levels in an animal model, providing insights into its in vivo efficacy.[5][9]

Animal Model:

  • Male rats (e.g., Wistar or Sprague-Dawley) are commonly used.[5]

Procedure:

  • Fast the animals overnight.

  • Administer the test inhibitor or vehicle (control) orally.

  • After a set time (e.g., 30 minutes), administer a carbohydrate load (e.g., starch or sucrose).[9]

  • Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the carbohydrate load.[5][9]

  • Measure blood glucose concentrations.

  • Plot blood glucose levels against time and calculate the area under the curve (AUC) to compare the different treatment groups.[9]

Mandatory Visualizations

Diagrams illustrating key processes provide a clear understanding of the experimental workflows and biological pathways involved.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Solutions Inhibitor Solutions Pre-incubation Pre-incubation Inhibitor Solutions->Pre-incubation Enzyme Solution Enzyme Solution Enzyme Solution->Pre-incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Absorbance Measurement Absorbance Measurement Reaction Termination->Absorbance Measurement Inhibition Calculation Inhibition Calculation Absorbance Measurement->Inhibition Calculation IC50 Determination IC50 Determination Inhibition Calculation->IC50 Determination

Experimental workflow for the in vitro α-glucosidase inhibition assay.

G Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides α-Glucosidase Enzyme α-Glucosidase Enzyme Disaccharides->α-Glucosidase Enzyme Hydrolysis Monosaccharides (Glucose) Monosaccharides (Glucose) Bloodstream Absorption Bloodstream Absorption Monosaccharides (Glucose)->Bloodstream Absorption α-Glucosidase Enzyme->Monosaccharides (Glucose) Glycosidase Inhibitor Glycosidase Inhibitor Glycosidase Inhibitor->α-Glucosidase Enzyme Inhibition

Mechanism of action of α-glucosidase inhibitors on carbohydrate digestion.

G cluster_animal_prep Animal Preparation cluster_sampling Blood Sampling cluster_data_analysis Data Analysis Fasting Fasting Inhibitor Administration Inhibitor Administration Fasting->Inhibitor Administration Carbohydrate Load Carbohydrate Load Inhibitor Administration->Carbohydrate Load Baseline (t=0) Baseline (t=0) Carbohydrate Load->Baseline (t=0) Time Points (30, 60, 90, 120 min) Time Points (30, 60, 90, 120 min) Baseline (t=0)->Time Points (30, 60, 90, 120 min) Glucose Measurement Glucose Measurement Time Points (30, 60, 90, 120 min)->Glucose Measurement Plot Glucose vs. Time Plot Glucose vs. Time Glucose Measurement->Plot Glucose vs. Time AUC Calculation AUC Calculation Plot Glucose vs. Time->AUC Calculation Statistical Analysis Statistical Analysis AUC Calculation->Statistical Analysis

Standard workflow for an in vivo oral carbohydrate tolerance test.

Advanced Approaches for Target Validation

Beyond traditional enzymatic and cell-based assays, modern proteomics techniques offer powerful tools for validating inhibitor specificity and identifying off-target effects.

Activity-Based Protein Profiling (ABPP): This method utilizes chemical probes to assess the enzymatic activities of specific protein families, enabling the screening of inhibitor selectivity in a complex biological sample.[14] Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) is a high-throughput adaptation of this technique.[15][16]

Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS is an unbiased, proteome-wide approach to identify drug-target interactions.[17] By analyzing changes in protein conformation upon drug binding, this technique can detect both on- and off-target binding events and pinpoint the specific binding sites.[17][18] This provides invaluable information on the mechanism of action and potential for off-target effects.[17]

By employing a combination of these in vitro, in vivo, and advanced proteomics-based methodologies, researchers can comprehensively validate the specificity and selectivity of glycosidase inhibitors, a crucial step towards the development of safe and effective therapeutics.

References

A Comparative Guide to the Kinetic Analysis of Iminosugar Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic parameters of various iminosugar inhibitors against key glycosidase enzymes. The data presented is compiled from multiple studies to aid in the evaluation and selection of iminosugar candidates for therapeutic development. Detailed experimental protocols and a visual workflow are included to facilitate the practical application of these analytical methods.

I. Comparative Kinetic Data of Iminosugar Inhibitors

Iminosugars are potent inhibitors of glycosidases and hold significant promise for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders.[1] Their efficacy is determined by their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), which quantify their binding affinity and overall potency. The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, provides crucial insights into the inhibitor's mechanism of action.

The following table summarizes the kinetic data for a selection of iminosugar inhibitors against α- and β-glucosidases, two of the most extensively studied glycosidases in the context of iminosugar development. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions such as enzyme source, substrate, pH, and temperature.

Iminosugar InhibitorEnzymeSourceSubstrateInhibition TypeKi (µM)IC50 (µM)Reference
1-Deoxynojirimycin (DNJ)α-GlucosidaseYeastp-Nitrophenyl α-D-glucopyranosideCompetitive-8.15[2]
1-Deoxynojirimycin (DNJ)α-Glucosidase----222.4[3]
N-Butyl-DNJ (NB-DNJ)α-Glucosidase----515[4]
N-Nonyl-DNJ (NN-DNJ)α-GlucosidaseAcid---0.42[5]
Compound 43 (N-alkyl-DNJ derivative)α-GlucosidaseYeastp-Nitrophenyl-α-D-glucopyranosideCompetitive1030.0[3]
Acarboseα-GlucosidaseYeastp-Nitrophenyl-α-D-glucopyranoside--822.0[3]
Isofagomineβ-GlucosidaseThermotoga maritima----[6]
1-Deoxynojirimycin (DNJ)β-GlucosidaseThermotoga maritima----[6]
N-Butyl-DNJ (NB-DNJ)GBA1 (Acid β-glucosidase)Recombinant Human--3474[4]
N-Butyl-DGJ (NB-DGJ)GBA1 (Acid β-glucosidase)Recombinant Human->1000-[4]
Aminocyclopentitol 35a GBA1 (Acid β-glucosidase)Recombinant Human--0.032-[4]
Aminocyclopentitol 35b GBA2 (Non-lysosomal β-glucosidase)---0.043-[4]

II. Experimental Protocols

The following protocols provide a detailed methodology for the kinetic analysis of iminosugar enzyme inhibition, focusing on the commonly targeted α-glucosidase.

A. Determination of IC50 Values

The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a primary measure of inhibitor potency.[7]

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Iminosugar inhibitor stock solution (in buffer or DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of α-glucosidase and pNPG in the phosphate buffer. The final concentrations in the assay will typically be in the low µg/mL range for the enzyme and around the Km value for the substrate.[8]

  • Inhibitor Dilutions: Prepare a series of dilutions of the iminosugar inhibitor in the assay buffer. A typical range would span several orders of magnitude around the expected IC50.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Iminosugar inhibitor solution (at various concentrations) or buffer/DMSO for the control.

    • α-Glucosidase solution.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a specific time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding Na₂CO₃ solution to each well. This will also induce a color change in the liberated p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

B. Determination of Inhibition Type and Ki

To understand the mechanism of inhibition, kinetic studies are performed by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.[9]

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where the concentration of the substrate (pNPG) is varied (typically from 0.2 to 5 times the Km) for each of several fixed concentrations of the iminosugar inhibitor (including a zero-inhibitor control).[7]

  • Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀). This is determined from the linear portion of the reaction progress curve (absorbance vs. time).

  • Data Analysis:

    • Michaelis-Menten Plots: Plot initial velocity (v₀) versus substrate concentration ([S]) for each inhibitor concentration.

    • Lineweaver-Burk Plot: For a clearer visual determination of the inhibition type, create a double reciprocal plot (1/v₀ vs. 1/[S]). The pattern of the lines for different inhibitor concentrations will reveal the mode of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[10][11]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[10][11]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[10][12]

      • Mixed Inhibition: Lines intersect at a point other than on the axes.

  • Ki Determination: The inhibition constant (Ki) can be determined by replotting the slopes or intercepts from the Lineweaver-Burk plot against the inhibitor concentration, or more accurately by non-linear regression fitting of the raw data to the appropriate inhibition model equation.

III. Visualizing the Workflow and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for kinetic analysis and the general mechanism of competitive enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_reagents Mix Reagents in Microplate (Enzyme, Inhibitor, Buffer) prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Terminate Reaction incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_kinetics Lineweaver-Burk Plot (Determine Inhibition Type & Ki) measure_abs->plot_kinetics plot_ic50 Plot Dose-Response Curve (Determine IC50) calc_inhibition->plot_ic50

Experimental Workflow for Kinetic Analysis

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Competitive Enzyme Inhibition Mechanism

References

A Comparative Guide for Researchers: 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol versus Deoxynojirimycin (DNJ)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Key Synthetic Intermediate and a Potent Glycosidase Inhibitor

In the landscape of glycobiology and the development of therapeutic agents targeting carbohydrate-processing enzymes, iminosugars stand out as a pivotal class of molecules. Among these, deoxynojirimycin (DNJ) is a cornerstone, extensively studied for its potent glycosidase inhibitory activity. Its synthesis and the exploration of its derivatives often involve protected intermediates, one of which is 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol. This guide provides a detailed comparison of this synthetic precursor with the biologically active parent iminosugar, DNJ, to offer clarity to researchers, scientists, and professionals in drug development.

While a direct performance comparison in terms of biological activity is not applicable—as this compound is primarily a protected, non-bioactive intermediate—this guide will objectively compare their roles, chemical properties, and utility in the synthesis and evaluation of glycosidase inhibitors.

Physicochemical and Functional Comparison

The distinct roles of this compound and deoxynojirimycin are rooted in their chemical structures. The former is strategically modified with protecting groups (Benzylidene and tert-butoxycarbonyl) to facilitate specific chemical transformations, while the latter possesses the free hydroxyl and amino groups essential for interacting with the active sites of glycosidase enzymes.

FeatureThis compoundDeoxynojirimycin (DNJ)
Primary Role Synthetic IntermediateActive Glycosidase Inhibitor
Molecular Formula C₁₈H₂₅NO₆[1]C₆H₁₃NO₄[2]
Molar Mass 351.39 g/mol [1]163.17 g/mol [2]
Appearance White Solid[1]White crystalline powder
Melting Point 162-164°C[1]195-196°C[3]
Solubility Soluble in Dichloromethane, Methanol[1]Soluble in water and dimethyl sulfoxide[3]
Key Functional Groups Benzylidene acetal, Boc-protected amine, free hydroxyls at C-2 and C-3Piperidine ring with multiple hydroxyl groups, secondary amine
Biological Activity Not reported as a direct glycosidase inhibitorPotent inhibitor of α-glucosidases[3]

Deoxynojirimycin (DNJ) and its Derivatives: A Performance Overview

Deoxynojirimycin is a natural iminosugar found in mulberry leaves and certain microorganisms.[2] It is a potent competitive inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into glucose.[4] This inhibitory action forms the basis of its therapeutic potential in managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.[3] Beyond its anti-diabetic effects, DNJ and its derivatives exhibit a wide range of biological activities, including antiviral, anti-obesity, and anti-cancer properties.

The inhibitory potency of DNJ and its N-alkylated derivatives against α-glucosidase is a key performance metric, typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µM)Reference
Deoxynojirimycin (DNJ) Yeast α-glucosidase52.02 ± 3.78[5]
Yeast α-glucosidase8.15 ± 0.12[6]
N-Butyl-DNJ (Miglustat) Acid α-glucosidase>100
N-Nonyl-DNJ Acid α-glucosidase0.42[3]
α-1,6-glucosidase8.4[3]
Acarbose (Reference) Yeast α-glucosidase822.0 ± 1.5

Experimental Protocols

Detailed and standardized experimental protocols are essential for the synthesis and evaluation of iminosugar-based glycosidase inhibitors.

Synthesis of N-Alkylated Deoxynojirimycin Derivatives from this compound (A Generalized Approach)

The protected nature of this compound allows for selective modification at the C-2 and C-3 hydroxyl groups, followed by deprotection and N-alkylation to yield a variety of DNJ derivatives. A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow Start 4,6-O-Benzylidene- N-Boc-1,5-imino- D-glucitol Step1 Modification at C-2/C-3 Hydroxyls (e.g., Alkylation, Esterification) Start->Step1 Reagents for OH modification Step2 Deprotection: Removal of Benzylidene and Boc Groups Step1->Step2 Acidic hydrolysis, TFA Step3 N-Alkylation/ N-Arylation Step2->Step3 Alkyl halide, Reductive amination End Target DNJ Derivative Step3->End G cluster_assay α-Glucosidase Inhibition Assay Workflow Prepare Prepare Solutions: - α-Glucosidase enzyme - Substrate (pNPG) - Inhibitor (DNJ derivative) - Buffer (e.g., phosphate) Incubate Pre-incubate Enzyme and Inhibitor Prepare->Incubate AddSubstrate Initiate Reaction: Add Substrate (pNPG) Incubate->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction Stop Stop Reaction (e.g., add Na₂CO₃) IncubateReaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate G cluster_pathway Mechanism of DNJ Action cluster_er Endoplasmic Reticulum cluster_intestine Small Intestine Glycoprotein Nascent Glycoprotein (Glc₃Man₉GlcNAc₂) GlucosidaseI α-Glucosidase I Glycoprotein->GlucosidaseI Glucose trimming GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Misfolding Misfolded Protein GlucosidaseI->Misfolding Calnexin Calnexin/ Calreticulin Cycle GlucosidaseII->Calnexin Folding Proper Protein Folding Calnexin->Folding DNJ_ER DNJ DNJ_ER->GlucosidaseI Inhibition DNJ_ER->GlucosidaseII Inhibition Carbs Dietary Carbohydrates (Starch, Sucrose) aGlucosidase α-Glucosidase (brush border) Carbs->aGlucosidase Digestion Glucose Glucose Absorption aGlucosidase->Glucose Blood Reduced Blood Glucose aGlucosidase->Blood DNJ_Intestine DNJ DNJ_Intestine->aGlucosidase Inhibition

References

"evaluating the efficacy of different protecting groups in iminosugar synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful iminosugar synthesis. This guide provides an objective comparison of commonly employed protecting groups, supported by experimental data, to inform the design and execution of efficient synthetic routes.

Iminosugars, carbohydrate analogues with a nitrogen atom replacing the endocyclic oxygen, are a pivotal class of compounds with broad therapeutic potential. Their synthesis, however, is often a complex undertaking that hinges on a well-devised protecting group strategy. The choice of protecting groups for the multiple hydroxyl and amino functionalities directly impacts reaction yields, stereochemical outcomes, and the overall efficiency of the synthetic sequence. This guide evaluates the efficacy of four major classes of protecting groups in the context of iminosugar synthesis: benzyl ethers, carbamates (Boc and Cbz), and silyl ethers.

Comparative Efficacy of Common Protecting Groups

The selection of an appropriate protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and selectivity of its removal, and its influence on the reactivity of the iminosugar intermediate. The following tables summarize quantitative data on the performance of different protecting groups at various stages of iminosugar synthesis.

Table 1: Comparison of N-Protecting Groups in Iminosugar Synthesis

Protecting GroupSubstrate ScopeTypical Protection ConditionsTypical Yield (%)Deprotection ConditionsDeprotection Yield (%)Key Considerations
Boc Primary and secondary amines(Boc)₂O, base (e.g., Et₃N, NaHCO₃), solvent (e.g., DCM, THF)90-95[1]Strong acid (e.g., TFA in DCM, HCl in dioxane)78-98[2]Stable to hydrogenolysis and basic conditions; acid-labile.[3]
Cbz Primary and secondary aminesCbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O)~90[4]Catalytic hydrogenolysis (e.g., H₂, Pd/C)High[4][5]Stable to acidic and basic conditions; removable by hydrogenation.[4]

Table 2: Comparison of O-Protecting Groups in Iminosugar Synthesis

Protecting GroupSubstrate ScopeTypical Protection ConditionsTypical Yield (%)Deprotection ConditionsDeprotection Yield (%)Key Considerations
Benzyl (Bn) Primary and secondary alcoholsBnBr, NaH, DMFHighCatalytic hydrogenolysis (e.g., H₂, Pd/C) or Birch reductionHigh[6][7]Stable to a wide range of conditions; can be removed simultaneously with Cbz groups.[8]
TBDMS Primary and secondary alcoholsTBDMSCl, imidazole, DMFHighFluoride source (e.g., TBAF) or acidic conditionsHigh[9]Stability is sterically dependent; allows for selective deprotection.[9][10]
TIPS Primary and secondary alcoholsTIPSCl, imidazole, DMFHighFluoride source (e.g., TBAF) or acidic conditionsHigh[9]More sterically hindered and stable than TBDMS.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting synthetic strategies. The following are representative protocols for the introduction and removal of key protecting groups in iminosugar synthesis.

Protocol 1: N-Boc Protection of an Iminosugar
  • Reaction: To a solution of the iminosugar amine (1.0 eq.) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 eq.). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) is added. The reaction is stirred at room temperature for 20 hours.

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography.

  • Expected Yield: ~90%[4]

Protocol 2: N-Cbz Protection of an Iminosugar
  • Reaction: To a solution of the iminosugar amine (1.0 eq.) in THF/H₂O (2:1) is added NaHCO₃ (2.0 eq.) and benzyl chloroformate (Cbz-Cl, 1.5 eq.) at 0 °C. The solution is stirred for 20 hours at the same temperature.

  • Work-up: The reaction mixture is diluted with H₂O and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography.

  • Expected Yield: 90%[4]

Protocol 3: O-Benzylation of Iminosugar Hydroxyl Groups
  • Reaction: To a stirred suspension of sodium hydride (NaH, 1.2 eq. per hydroxyl group) in anhydrous DMF at 0 °C is added a solution of the iminosugar (1.0 eq.) in DMF. After stirring for 1 hour, benzyl bromide (BnBr, 1.2 eq. per hydroxyl group) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.

Protocol 4: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
  • Reaction: A solution of the benzylated iminosugar (1.0 g) in methanol (20 mL) is treated with 10% Palladium on carbon (Pd/C, 100 mg, 10% w/w). The flask is evacuated and filled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 16 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected iminosugar.[6]

Protocol 5: Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)
  • Reaction: The N-Boc protected iminosugar is dissolved in a solution of 50% TFA in dichloromethane (DCM). The reaction is stirred at room temperature and monitored by TLC. Typical reaction times range from 30 minutes to 2 hours.

  • Work-up: The volatiles are removed in vacuo to yield the deprotected amine salt.[2]

Protocol 6: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
  • Reaction: To a solution of the Cbz-protected iminosugar (15.0 µmol) in 2 mL of methanol, 5% Pd/C (6.4 mg) is added. The mixture is stirred at 60 °C for 40 hours under an atmospheric pressure of H₂.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated in vacuo to give the deprotected iminosugar.[4]

Visualizing Synthetic Strategies

The following diagrams illustrate key concepts and workflows in the application of protecting groups for iminosugar synthesis.

G cluster_start Starting Material cluster_protection Protection Strategy cluster_core_synthesis Core Synthesis cluster_deprotection Deprotection cluster_final Final Product Start Carbohydrate or Non-carbohydrate Precursor Protect_N N-Protection (e.g., Boc, Cbz) Start->Protect_N Protect_O O-Protection (e.g., Bn, Silyl) Start->Protect_O Cyclization Cyclization to form Iminosugar Ring Protect_N->Cyclization Protect_O->Cyclization Modification Functional Group Interconversion Cyclization->Modification Deprotect Selective or Global Deprotection Modification->Deprotect Final Target Iminosugar Deprotect->Final

General workflow for iminosugar synthesis.

G cluster_amine Amine Protection cluster_hydroxyl Hydroxyl Protection Start Need to protect a hydroxyl or amino group? Amine_Q Is hydrogenolysis compatible with other functional groups? Start->Amine_Q Amine Hydroxyl_Q Need for selective deprotection of different hydroxyls? Start->Hydroxyl_Q Hydroxyl Boc Use Boc Group Amine_Q->Boc No Cbz Use Cbz Group Amine_Q->Cbz Yes Benzyl Use Benzyl Ethers (Global Deprotection) Hydroxyl_Q->Benzyl No Silyl Use Silyl Ethers (Orthogonal Deprotection) Hydroxyl_Q->Silyl Yes

Decision-making for protecting group selection.

G cluster_amine Amine Protecting Groups cluster_hydroxyl Hydroxyl Protecting Groups Boc Boc (tert-Butoxycarbonyl) Cbz Cbz (Carboxybenzyl) Benzyl Benzyl (Bn) TBDMS TBDMS (tert-Butyldimethylsilyl)

Common protecting groups in iminosugar synthesis.

Conclusion

The efficacy of a protecting group strategy in iminosugar synthesis is a multifaceted issue with no single "best" choice. Benzyl ethers offer robust protection suitable for multi-step syntheses, while silyl ethers provide the flexibility of orthogonal deprotection. For nitrogen protection, the choice between Boc and Cbz is primarily dictated by the compatibility of their respective deprotection conditions (acidic vs. hydrogenolytic) with other functional groups present in the molecule. By carefully considering the experimental data and protocols presented, researchers can develop more efficient and reliable synthetic routes to novel iminosugar-based therapeutics.

References

A Comparative Guide to the Cross-Reactivity of Iminosugar Inhibitors with Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various iminosugar inhibitors against a range of glycosidase enzymes. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in drug discovery and development.

Iminosugars are a class of carbohydrate mimetics that have garnered significant attention as potent inhibitors of glycosidases, enzymes crucial for a multitude of biological processes. Their therapeutic potential spans a wide array of diseases, including diabetes, viral infections, and lysosomal storage disorders.[1] A critical aspect of developing iminosugar-based therapeutics is understanding their selectivity, as cross-reactivity with different glycosidases can lead to off-target effects. This guide aims to provide a clear and concise overview of this cross-reactivity.

Data Presentation: Comparative Inhibitory Activity of Iminosugars

The following table summarizes the inhibitory activity (IC50 and Ki values) of several common iminosugar inhibitors against a panel of α- and β-glycosidases. This data allows for a direct comparison of the potency and selectivity of these compounds.

Iminosugar InhibitorTarget GlycosidaseInhibition Value (µM)Value Type
1-Deoxynojirimycin (DNJ) α-Glucosidase (yeast)8.15IC50[2]
α-Glucosidase (acid)0.42IC50[3]
α-1,6-Glucosidase8.4IC50[3]
N-Butyl-deoxynojirimycin (NB-DNJ) Sucrase0.43IC50[4]
Isomaltase0.34IC50[4]
GBA134Ki[5]
GBA248.3Ki[5]
Miglitol α-Glucosidase--
Isofagomine (IFG) β-Glucosidase (almonds)Potent inhibitor-
GlucoamylasePotent inhibitor-
Isomaltase7.2Ki[4]
Sucrase>500IC50[4]
Acid α-Glucosidase1000IC50[4]
N370S GlcCerase (pH 7.2)Nanomolar rangeIC50[6]
N370S GlcCerase (pH 5.2)Nanomolar rangeIC50[6]
Migalastat α-Galactosidase A (α-Gal A)0.058, 0.083, 0.093IC50[7]
Castanospermine SucraseCompetitive inhibitor-[8]
MaltaseNoncompetitive inhibitor-[8]
TrehalasePotent inhibitor-[8]
Swainsonine α-MannosidasePotent inhibitor-[8]

Experimental Protocols

The following is a detailed methodology for a common in vitro α-glucosidase inhibition assay used to generate the type of data presented above.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an iminosugar inhibitor against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Iminosugar inhibitor (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Dissolve the iminosugar inhibitor and acarbose in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • A specific volume of phosphate buffer.

      • A specific volume of the iminosugar inhibitor solution at various concentrations (or acarbose for the positive control, or buffer with DMSO for the negative control).

      • A specific volume of the α-glucosidase enzyme solution.

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.[9]

  • Initiation of Reaction:

    • Add a specific volume of the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[10][11]

  • Termination of Reaction:

    • Stop the reaction by adding a specific volume of 0.1 M sodium carbonate solution to each well.[9]

  • Measurement of Absorbance:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[12]

  • Calculation of Percentage Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control (enzyme activity without inhibitor).

      • A_sample is the absorbance in the presence of the inhibitor.

  • Determination of IC50:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentrations.

    • The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the resulting dose-response curve.[13]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the inhibition of glycosidases by iminosugars and the experimental workflow for their evaluation.

G Mechanism of Competitive Inhibition by Iminosugars cluster_0 Enzyme-Substrate Interaction (Normal Reaction) cluster_1 Enzyme-Inhibitor Interaction (Inhibition) Enzyme Glycosidase (Active Site) Product Products (e.g., Glucose) Enzyme->Product Hydrolysis Substrate Glycoside Substrate Substrate->Enzyme Enzyme2 Glycosidase (Active Site) NoReaction No Reaction Enzyme2->NoReaction Inhibitor Iminosugar Inhibitor Inhibitor->Enzyme2 Binding

Caption: Competitive inhibition of glycosidase by an iminosugar inhibitor.

G Experimental Workflow for Glycosidase Inhibition Assay prep Prepare Solutions (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubation (37°C, 10-15 min) setup->preincubate start Initiate Reaction (Add Substrate) preincubate->start incubate Incubation (37°C, 20-30 min) start->incubate stop Terminate Reaction (Add Stop Solution) incubate->stop measure Measure Absorbance (405 nm) stop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: A typical workflow for determining the IC50 of a glycosidase inhibitor.

Signaling Pathway Involvement: ER Quality Control

Iminosugar inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II, such as castanospermine and deoxynojirimycin derivatives, play a crucial role in modulating the glycoprotein folding and quality control pathway.[14][15] By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins.[14] This disruption interferes with the calnexin/calreticulin cycle, a major ER chaperone system that recognizes monoglucosylated glycoproteins to facilitate their proper folding.[15] Consequently, misfolded glycoproteins may be retained in the ER and targeted for ER-associated degradation (ERAD).[16] This mechanism of action is the basis for the antiviral activity of many iminosugars, as many viruses rely on the host's ER machinery for the proper folding of their envelope glycoproteins.[14]

G ER Glycoprotein Folding and Quality Control Pathway Inhibition cluster_0 Normal Pathway cluster_1 Inhibited Pathway Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucosidaseI α-Glucosidase I Glycoprotein->GlucosidaseI Inhibited_GlucosidaseI α-Glucosidase I (Inhibited) GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Monoglucosylated Monoglucosylated Glycoprotein GlucosidaseII->Monoglucosylated Calnexin Calnexin/ Calreticulin Cycle Monoglucosylated->Calnexin Folded Properly Folded Glycoprotein Calnexin->Folded Golgi Exit to Golgi Folded->Golgi Inhibitor Iminosugar Inhibitor Inhibitor->Inhibited_GlucosidaseI Blocks Inhibited_GlucosidaseII α-Glucosidase II (Inhibited) Inhibitor->Inhibited_GlucosidaseII Blocks Misfolded Misfolded Glycoprotein Inhibited_GlucosidaseI->Misfolded Accumulation of misfolded proteins ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD

Caption: Inhibition of ER α-glucosidases by iminosugars disrupts glycoprotein folding.

References

A Comparative Guide to Novel Iminosugar Derivatives and Established Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of new iminosugar derivatives against established inhibitors, focusing on their application in Gaucher disease and type 2 diabetes. The following sections present comparative efficacy data, detailed experimental protocols for key benchmarking assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy of Iminosugar Derivatives

The therapeutic potential of iminosugar derivatives lies in their ability to inhibit specific glycosidase enzymes. For Gaucher disease, the primary target is glucocerebrosidase (GCase), while for type 2 diabetes, it is α-glucosidase. This section provides a comparative summary of the inhibitory potency (IC50 values) of novel iminosugar derivatives against the established inhibitors Miglustat (for Gaucher disease) and Voglibose (for type 2 diabetes).

Table 1: Inhibition of Glucocerebrosidase (GCase) by Iminosugar Derivatives
CompoundIC50 (µM)Target EnzymeComments
Established Inhibitor
Miglustat (N-butyldeoxynojirimycin)172Almond β-glucosidaseAn established drug for Gaucher disease, also shows β-glucosidase inhibition.[1]
New Iminosugar Derivatives
L-gulo-piperidine (N-butyl derivative)109Almond β-glucosidaseDemonstrates comparable, slightly improved, activity to Miglustat.[1]
D-manno-azepane (N-butyl derivative)184Almond β-glucosidaseShows similar activity to Miglustat.[1]
L-ido-azepane (N-butyl derivative)80Almond β-glucosidaseDisplays approximately twice the activity of Miglustat.[1]
Table 2: Inhibition of α-Glucosidase by Iminosugar Derivatives
CompoundIC50 (µM)Target EnzymeComments
Established Inhibitors
Voglibose-α-glucosidaseA widely used drug for type 2 diabetes. Specific IC50 values vary across studies.
Acarbose-α-glucosidaseAnother established α-glucosidase inhibitor for type 2 diabetes.
Miglitol (N-hydroxyethyl-DNJ)41Yeast α-glucosidaseAn established drug, shows potent inhibition.[1]
New Iminosugar Derivatives
L-ido-azepane (N-hydroxyethyl derivative)138Yeast α-glucosidaseShows inhibitory activity, though less potent than Miglitol in this study.[1]
Deoxynojirimycin (DNJ)134Yeast α-glucosidaseThe parent compound for many derivatives, shows significant inhibition.[1]
N-dodecyl-D-fagomine-α-D-glucosidaseSpecifically inhibits α-D-glucosidase in cell lysates.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to benchmark the performance of new iminosugar derivatives.

In Vitro Glycosidase Inhibition Assay (Using p-Nitrophenyl-α-D-glucopyranoside - pNPG)

This protocol outlines the determination of the inhibitory activity of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (new iminosugar derivatives) and a positive control (e.g., Voglibose, Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer.

    • Dissolve pNPG in phosphate buffer.

    • Dissolve test compounds and the positive control in DMSO to create stock solutions, then dilute to desired concentrations with phosphate buffer.[3]

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.[3]

    • Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.[3]

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding Na₂CO₃ solution.

  • Data Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[3]

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the iminosugar derivatives on cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Test compounds

  • Cell culture medium

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[4]

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[4]

  • MTT Addition and Incubation:

    • Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[4]

    • Incubate the cells for 1.5 hours at 37°C.[4]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Incubate at 37°C for 15 minutes with shaking.[4]

  • Data Analysis:

    • Measure the absorbance at 492 nm using a microplate reader.[4]

    • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the benchmarking of iminosugar derivatives.

Glycosidase_Inhibition_Pathway cluster_substrate Substrate Processing cluster_enzyme Enzyme Action cluster_products Products cluster_inhibitors Inhibitors Glycosphingolipid Glycosphingolipid (e.g., Glucosylceramide) GCase Glucocerebrosidase (GCase) Glycosphingolipid->GCase Binds to Disaccharide Disaccharide (e.g., Sucrose) Alpha_Glucosidase α-Glucosidase Disaccharide->Alpha_Glucosidase Binds to Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose Catalyzes breakdown Monosaccharide Monosaccharides (e.g., Glucose) Alpha_Glucosidase->Monosaccharide Catalyzes breakdown New_Iminosugar New Iminosugar Derivative New_Iminosugar->GCase Inhibits New_Iminosugar->Alpha_Glucosidase Inhibits Established_Inhibitor Established Inhibitor (Miglustat/Voglibose) Established_Inhibitor->GCase Inhibits Established_Inhibitor->Alpha_Glucosidase Inhibits

Caption: Signaling pathway of glycosidase inhibition by iminosugar derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesis of New Iminosugar Derivatives Enzyme_Assay Glycosidase Inhibition Assay (IC50 Determination) Synthesis->Enzyme_Assay Established Obtain Established Inhibitors Established->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Enzyme_Assay->Cytotoxicity_Assay Uptake_Assay Cellular Uptake & Efficacy Studies Cytotoxicity_Assay->Uptake_Assay PK_Studies Pharmacokinetics (ADME) Uptake_Assay->PK_Studies Toxicity_Studies In Vivo Toxicity Assessment PK_Studies->Toxicity_Studies Efficacy_Studies Animal Model Efficacy Toxicity_Studies->Efficacy_Studies Data_Analysis Comparative Data Analysis (Potency, Selectivity, Toxicity) Efficacy_Studies->Data_Analysis

Caption: Experimental workflow for benchmarking new iminosugar derivatives.

Logical_Relationship cluster_goal Primary Goal cluster_inputs Inputs cluster_process Benchmarking Process cluster_outputs Outputs Goal Develop More Effective & Safer Iminosugar-Based Drugs New_Derivatives New Iminosugar Derivatives In_Vitro_Comparison In Vitro Comparison (IC50, Cytotoxicity) New_Derivatives->In_Vitro_Comparison Established_Inhibitors Established Inhibitors Established_Inhibitors->In_Vitro_Comparison Cellular_Comparison Cell-Based Comparison (Uptake, Efficacy) In_Vitro_Comparison->Cellular_Comparison In_Vivo_Comparison In Vivo Comparison (PK, Toxicity, Efficacy) Cellular_Comparison->In_Vivo_Comparison Lead_Compounds Identification of Lead Compounds In_Vivo_Comparison->Lead_Compounds Lead_Compounds->Goal

Caption: Logical relationship of the comparative analysis process.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol.

This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. The following procedures are based on the known characteristics of structurally related compounds, including benzylidene acetals and N-Boc protected iminosugars, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from potential splashes or airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. If handling large quantities or if dust is generated, a particulate respirator may be considered.The compound is a solid and not expected to be highly volatile.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling the Compound :

    • Wear all required PPE as outlined in the table above.

    • Handle the solid compound with care to avoid generating dust.

    • Use a spatula or other appropriate tools for transferring the solid.

    • Keep the container with the compound closed when not in use.

  • Storage :

    • Store the compound in a tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated area.

    • Avoid storing with strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All disposable materials that have come into contact with the compound, such as gloves and weighing paper, should be considered chemical waste.

    • Collect all solid and liquid waste containing the compound in a designated, properly labeled hazardous waste container.

  • Disposal Procedure :

    • Do not dispose of the compound or contaminated materials in the regular trash or down the drain.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Arrange for pickup and disposal by a licensed chemical waste management company.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe locate_safety Locate Safety Equipment don_ppe->locate_safety weigh_compound Weigh Compound locate_safety->weigh_compound transfer_compound Transfer to Reaction Vessel weigh_compound->transfer_compound clean_area Clean Work Area store_compound Store Compound transfer_compound->store_compound dispose_waste Dispose of Waste Properly clean_area->dispose_waste

Caption: Workflow for handling the chemical.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.